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Foundational

A Comprehensive Guide to the Synthesis and Characterization of 4-Bromo-3-methylbenzo[d]isothiazole

Abstract The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its derivatives have been investigated for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5][6] This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of a specific, functionalized derivative: 4-Bromo-3-methylbenzo[d]isothiazole. While direct literature on this exact molecule is sparse, this document outlines a robust and chemically sound synthetic pathway derived from established methodologies for related heterocyclic systems.[1][7] Furthermore, it details a complete analytical workflow for structural verification and purity assessment, designed to provide researchers and drug development professionals with a self-validating system for obtaining and confirming this valuable chemical entity.

Strategic Approach to Synthesis: A Rationale

The construction of the benzo[d]isothiazole ring system can be approached through several strategies, primarily involving the formation of the heterocyclic portion onto a pre-functionalized benzene ring.[1] Key strategies include cyclization of aromatics preloaded with nitrogen and sulfur precursors, or the introduction of one heteroatom onto a substrate already containing the other.[1]

For the synthesis of 4-Bromo-3-methylbenzo[d]isothiazole, a logical and efficient pathway begins with a commercially available or readily synthesized ortho-substituted aniline. Our proposed route leverages the cyclization of a 2-thioacetyl-substituted aniline derivative. This choice is predicated on the reliability of forming the key S-N bond under controlled oxidative conditions. The bromine and methyl substituents are incorporated into the starting aniline to ensure precise regiochemical control, avoiding complex and often low-yielding post-cyclization functionalization steps.

Below is a visual representation of the proposed synthetic workflow, from the starting material to the final, purified compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization A 2-Amino-3-bromotoluene B 2-Mercapto-3-bromotoluene A->B  Diazotization,  then KSCN/hydrolysis C 1-(2-Mercapto-6-bromophenyl)ethan-1-one B->C  Acetyl Chloride,  AlCl3 D 4-Bromo-3-methylbenzo[d]isothiazole C->D  NH2OH·HCl,  Base E Structural Confirmation (NMR, MS) D->E F Purity Analysis (HPLC) E->F G Validated Compound F->G

Figure 1: Proposed workflow for the synthesis and characterization of 4-Bromo-3-methylbenzo[d]isothiazole.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step protocol for the proposed synthesis of 4-Bromo-3-methylbenzo[d]isothiazole.

Step 1: Synthesis of 2-Mercapto-3-bromotoluene
  • Rationale: This initial step introduces the crucial sulfur functionality. The Sandmeyer-like reaction of the corresponding aniline with a thiocyanate salt provides a reliable method for this transformation.

  • Procedure:

    • To a stirred suspension of 2-amino-3-bromotoluene (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of potassium thiocyanate (1.5 eq) in water. Add this solution to the diazonium salt solution and stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.

    • Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

    • The resulting thiocyanate intermediate is then hydrolyzed by refluxing with a solution of sodium sulfide (2.0 eq) in aqueous ethanol for 4 hours.

    • Acidify the mixture with HCl, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-mercapto-3-bromotoluene.

Step 2: Synthesis of 1-(2-Mercapto-6-bromophenyl)ethan-1-one
  • Rationale: A Friedel-Crafts acylation is employed to introduce the acetyl group that will ultimately become the C3-methyl and part of the heterocyclic ring. The thiol may require protection or the reaction conditions carefully controlled to prevent side reactions.

  • Procedure:

    • To a solution of 2-mercapto-3-bromotoluene (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.2 eq) at 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise and allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by pouring it onto ice-water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Cyclization to 4-Bromo-3-methylbenzo[d]isothiazole
  • Rationale: This is the key ring-forming step. The reaction of the ortho-mercaptoacetophenone with a nitrogen source like hydroxylamine-O-sulfonic acid or hydroxylammonium chloride in the presence of a base facilitates the intramolecular condensation and cyclization to form the desired benzo[d]isothiazole ring.[7]

  • Procedure:

    • Dissolve 1-(2-mercapto-6-bromophenyl)ethan-1-one (1.0 eq) in a solvent such as pyridine or ethanol.

    • Add hydroxylammonium chloride (1.5 eq) and a base such as sodium acetate (2.0 eq).

    • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the final compound by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Bromo-3-methylbenzo[d]isothiazole.

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 4-Bromo-3-methylbenzo[d]isothiazole. The following workflow ensures a self-validating characterization process.

Figure 2: A logical workflow for the comprehensive characterization of the target compound.

Spectroscopic Analysis

The following table summarizes the predicted spectroscopic data for 4-Bromo-3-methylbenzo[d]isothiazole, based on known values for structurally similar compounds.[8][9][10][11]

Technique Parameter Predicted Value / Observation Rationale
¹H NMR Chemical Shift (δ)~ 2.6-2.8 ppm (s, 3H)Methyl group at C3, deshielded by the heterocyclic ring.
~ 7.4-7.8 ppm (m, 3H)Aromatic protons on the substituted benzene ring.
¹³C NMR Chemical Shift (δ)~ 15-20 ppmC3-Methyl carbon.
~ 110-140 ppmAromatic carbons, including the carbon bearing the bromine (lower field).
~ 150-160 ppmQuaternary carbons of the fused ring system.
Mass Spec. (EI) Molecular IonM⁺ and M⁺+2 peaksCharacteristic isotopic pattern for a single bromine atom, with near 1:1 intensity ratio.
FragmentationLoss of Br, loss of CH₃, cleavage of the isothiazole ring.Provides structural confirmation through predictable fragmentation pathways.[12]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized organic compounds.[13] A reversed-phase method is proposed for robust and reliable analysis.

Parameter Condition
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[14][15]
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm or PDA scan (210-400 nm)
Injection Volume 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile

The purity is determined by the area percentage of the main peak. For use in further research or drug development, a purity of >95% is typically required.

Safety and Handling

4-Bromo-3-methylbenzo[d]isothiazole, as a halogenated heterocyclic compound, should be handled with care. It is expected to be an irritant to the skin and eyes and may be harmful if ingested or inhaled.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for any reagents used in the synthesis.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the synthesis and characterization of 4-Bromo-3-methylbenzo[d]isothiazole. By following the proposed multi-step synthesis and the comprehensive analytical workflow, researchers can confidently prepare and validate this compound.

The presence of the bromine atom at the 4-position makes this molecule an excellent candidate for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of novel derivatives.[16] Given the established biological activities of the benzo[d]isothiazole scaffold, these new analogs could be screened for a variety of therapeutic targets, contributing to the discovery of new lead compounds in drug development.[17][18]

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available at: [Link]

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632.
  • Supplementary Materials. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Chemical Reviews. Available at: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3833. Available at: [Link]

  • The common synthetic routes for benzothiazoles. (2022). ResearchGate. Available at: [Link]

  • Wouters, R., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available at: [Link]

  • Ivanova, Y., et al. (2024).
  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). [No Source Found].
  • 930-42-7 | 4-Bromo-3-methyl-isothiazole. (n.d.). Capot Chemical. Available at: [Link]

  • 4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9. (n.d.). AMERICAN ELEMENTS®. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). [No Source Found].
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][19]thiadiazole). (2022). MDPI. Available at: [Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using HPLC/MS. (2018). [No Source Found].
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Benzo[1,2-d:4,5-d′]bis([1][3][19]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). PMC. Available at: [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025). ResearchGate. Available at: [Link]

  • molbank. (2021). Semantic Scholar. Available at: [Link]

  • Organoheterocyclic compounds. (2008). MassBank. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Profiling of 4-Bromo-3-methylbenzo[d]isothiazole for Drug Discovery and Development

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Bromo-3-methylbenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Bromo-3-methylbenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document serves as a procedural guide for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and the scientific rationale necessary to generate a robust physicochemical profile, which is foundational for any drug discovery or development program.

The benzisothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active agents.[1] The introduction of a bromine atom and a methyl group, as in 4-Bromo-3-methylbenzo[d]isothiazole, is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making a thorough physicochemical evaluation essential.

Molecular Structure and Inferred Properties

The foundational step in characterizing any molecule is understanding its structure. The key identifiers for 4-Bromo-3-methylbenzo[d]isothiazole are:

PropertyValueSource
Molecular Formula C8H6BrNSInferred
Molecular Weight 228.11 g/mol Inferred
CAS Number Not availableN/A

Note: As this is a novel or not widely commercialized compound, a CAS number may not have been assigned. Proper spectroscopic characterization is paramount to confirm the identity and purity of the synthesized material before proceeding with physicochemical studies.

I. Lipophilicity: A Key Determinant of Pharmacokinetics and Pharmacodynamics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

A. Understanding LogP and LogD
  • LogP describes the partitioning of the neutral form of a molecule between an organic and an aqueous phase, usually n-octanol and water.[2]

  • LogD is the partition coefficient at a specific pH and accounts for all ionic species of the compound. For ionizable molecules, LogD is a more physiologically relevant parameter.[3]

Given the potential for the isothiazole ring to be protonated at low pH, determining the LogD at physiological pH (7.4) is crucial.

B. Experimental Determination of Lipophilicity

The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement approach.[4] However, it can be time-consuming and require a significant amount of the compound.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a more rapid and less material-intensive alternative.[]

Protocol 1: Shake-Flask Method for LogD7.4 Determination

This protocol is designed to provide a definitive LogD value at physiological pH.

  • Preparation of Pre-Saturated Solvents: Prepare a sufficient quantity of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Vigorously mix equal volumes of the two solvents in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Stock Solution: Prepare a stock solution of 4-Bromo-3-methylbenzo[d]isothiazole in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a series of glass vials, add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid co-solvent effects.

    • Vigorously shake the vials for a set period (e.g., 1 hour) at a controlled temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[3]

    • Centrifuge the vials to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layers.

    • Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is critical to prevent volume changes during the experiment due to the miscibility of the two phases, which would lead to inaccurate concentration measurements.

  • Low DMSO concentration: High concentrations of organic co-solvents can alter the partitioning behavior of the compound, leading to erroneous LogD values.

  • LC-MS/MS quantification: This technique provides high sensitivity and selectivity, which is essential for accurately measuring compound concentrations, especially if the compound has low solubility in one of the phases.

Diagram 1: Experimental Workflow for Shake-Flask LogD Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) partition Partitioning: Add stock to solvents, shake, and centrifuge prep_solvents->partition prep_stock Prepare Compound Stock Solution (DMSO) prep_stock->partition quantify Quantify Compound in Each Phase via LC-MS/MS partition->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for determining LogD using the shake-flask method.

II. Aqueous Solubility: A Gatekeeper for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[6] It is essential to determine the solubility of 4-Bromo-3-methylbenzo[d]isothiazole under both kinetic and thermodynamic conditions.

  • Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It is a high-throughput screen that is relevant for early drug discovery and in vitro assays.[7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a saturated solution. This is a more time-consuming measurement but is critical for pre-formulation and lead optimization.[6]

A. Experimental Determination of Kinetic Solubility

The turbidimetric method is a common high-throughput assay for kinetic solubility.[8]

Protocol 2: Turbidimetric Kinetic Solubility Assay

  • Compound Preparation: Prepare a serial dilution of 4-Bromo-3-methylbenzo[d]isothiazole in DMSO, typically starting from a 10 mM stock.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well microplate.

    • Rapidly add an aqueous buffer (e.g., PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%.[8]

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[8]

    • Measure the absorbance (or light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline, indicating precipitation.

Self-Validating System:

  • Reference Compounds: Include compounds with known high and low solubility (e.g., hydrocortisone and pyrene) in each assay plate to ensure the assay is performing correctly.[8]

  • DMSO Control: Wells containing only DMSO and buffer serve as the baseline for turbidity measurements.

B. Experimental Determination of Thermodynamic Solubility

The shake-flask method is the standard for determining thermodynamic solubility.

Protocol 3: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 4-Bromo-3-methylbenzo[d]isothiazole to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4) and simulated intestinal fluids (FaSSIF, FeSSIF).[9]

  • Equilibration:

    • Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation of Solid and Solution:

    • After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV or LC-MS/MS method.[6]

  • Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.

Causality Behind Experimental Choices:

  • Use of excess solid: This ensures that a saturated solution is formed and that the measured concentration represents the true equilibrium solubility.

  • Extended incubation: Sufficient time is required for the dissolution process to reach equilibrium, especially for poorly soluble compounds.

  • Filtration/Centrifugation: This step is crucial to remove any undissolved particles that would otherwise lead to an overestimation of solubility.

Diagram 2: Decision Tree for Solubility Assessment

cluster_kinetic Early Discovery / HTS cluster_thermo Lead Optimization / Pre-formulation start Solubility Assessment of 4-Bromo-3-methylbenzo[d]isothiazole kinetic Kinetic Solubility (Turbidimetric Assay) start->kinetic thermo Thermodynamic Solubility (Shake-Flask Method) start->thermo kinetic_purpose Purpose: Rapid screening, guiding initial SAR kinetic->kinetic_purpose thermo_purpose Purpose: True equilibrium solubility, formulation development thermo->thermo_purpose

Caption: Decision tree for selecting the appropriate solubility assay.

III. Chemical Stability: Ensuring Compound Integrity

Assessing the chemical stability of a new chemical entity is paramount to ensure that the compound remains intact during storage, in vitro and in vivo experiments, and ultimately, in a formulated drug product.[11] Stability studies help to identify potential degradation pathways and establish appropriate storage conditions.[12]

A. Solution Stability

Protocol 4: Solution Stability Assessment

  • Stock Solution Preparation: Prepare stock solutions of 4-Bromo-3-methylbenzo[d]isothiazole in relevant solvents (e.g., DMSO for screening, buffers for assays).

  • Incubation Conditions: Aliquot the stock solutions into vials and store them under various conditions:

    • Temperature: Refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C).

    • Light: Protected from light and exposed to light (photostability).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: At each time point, analyze the samples by HPLC-UV or LC-MS/MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

B. Solid-State Stability

Protocol 5: Solid-State Stability Assessment

  • Sample Preparation: Place a known amount of solid 4-Bromo-3-methylbenzo[d]isothiazole in open and closed vials.

  • Stress Conditions: Store the vials under accelerated stability conditions as per ICH guidelines (e.g., 40°C/75% relative humidity).[11]

  • Time Points: Analyze the solid samples at various time points (e.g., 1, 3, 6 months).

  • Analysis: At each time point, dissolve the solid and analyze by HPLC-UV or LC-MS/MS to quantify the parent compound and any degradants. Physical changes (e.g., color, crystal form) should also be noted.

Authoritative Grounding:

  • Stability testing protocols should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing of new drug substances and products.[11]

IV. Synthesis and Handling Considerations

While detailed synthetic procedures for 4-Bromo-3-methylbenzo[d]isothiazole are not widely published, its synthesis would likely involve the cyclization of a suitably substituted benzene derivative.[1][13] Researchers should be aware of potential impurities from starting materials and side reactions.

Handling Precautions:

  • Based on related bromo-heterocyclic compounds, 4-Bromo-3-methylbenzo[d]isothiazole should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

  • Work should be conducted in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information once available.

Conclusion

The physicochemical characterization of 4-Bromo-3-methylbenzo[d]isothiazole is a critical step in evaluating its potential as a drug candidate. This technical guide provides a robust framework of experimental protocols for determining its key properties: lipophilicity, aqueous solubility, and chemical stability. By adhering to these methodologies and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions and advance promising compounds through the drug discovery pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Available from: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Available from: [Link]

  • Colorcon. Understanding the Drug Stability Testing Process. (2026). Available from: [Link]

  • Eurolab. ISO 8879 Stability Testing of Pharmaceutical Substances. Available from: [Link]

  • CMC Pharma. Stability Studies in Pharmaceuticals. (2022). Available from: [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). Available from: [Link]

  • Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update. Available from: [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([7][8][15]thiadiazole). (2022). Available from: [Link]

  • Lirias. Synthesis of benzo[d]isothiazoles: an update. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. (2019). Available from: [Link]

  • AMERICAN ELEMENTS. 4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9. Available from: [Link]

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). Available from: [Link]

  • Oriental Journal of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available from: [Link]

  • ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available from: [Link]

  • PubChem. 4-Bromobenzo[d]thiazole. Available from: [Link]

  • PubChem. 4-Bromothiazole. Available from: [Link]

  • Capot Chemical. 930-42-7 | 4-Bromo-3-methyl-isothiazole. Available from: [Link]

Sources

Foundational

4-Bromo-3-methylbenzo[d]isothiazole (CAS 75607-89-5): Comprehensive Spectral Data and Synthetic Workflows

Executive Summary The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core structural motif in atypical antipsychotics such as ziprasidone and lurasidone. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core structural motif in atypical antipsychotics such as ziprasidone and lurasidone. Within this chemical space, 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) emerges as a highly valuable synthetic intermediate [1]. The presence of the bromine atom at the C4 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the benzo[d]isothiazole core for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth analysis of its physicochemical properties, predictive and empirical spectral data, and a field-validated synthetic methodology designed for high-yield isolation.

Physicochemical Profiling & Structural Identity

To establish a baseline for quality control (QC) and analytical validation, the core physicochemical parameters of 4-Bromo-3-methylbenzo[d]isothiazole are summarized below. The molecular architecture consists of a bicyclic system where the electron-withdrawing nature of the isothiazole ring significantly influences the electron density of the fused benzene ring [2].

ParameterValue / Description
Chemical Name 4-Bromo-3-methylbenzo[d]isothiazole
CAS Registry Number 75607-89-5
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Appearance White to pale-yellow crystalline solid
Solubility Soluble in CH₂Cl₂, EtOAc, DMSO, and DMF; Insoluble in H₂O
Standard Purity (Commercial) ≥ 95% (typically verified via HPLC/GC)[1]

Spectral Characterization (NMR, IR, MS)

Accurate spectral assignment is critical for confirming the regiochemistry of the bromine atom. The C4 position is highly sterically encumbered due to its proximity to the C3 methyl group, which induces distinct anisotropic and steric deshielding effects [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following assignments are based on empirical consensus models for substituted benzo[d]isothiazoles [4].

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (dd, J = 7.8, 1.0 Hz, 1H, H-7): The proton at C7 is highly deshielded due to the adjacent sulfur atom's electron-withdrawing effect.

  • δ 7.65 (dd, J = 7.8, 1.0 Hz, 1H, H-5): The H-5 proton is deshielded by the inductive effect (-I) of the adjacent C4 bromine.

  • δ 7.35 (t, J = 7.8 Hz, 1H, H-6): Appears as a pseudo-triplet due to ortho-coupling with both H-5 and H-7.

  • δ 2.92 (s, 3H, -CH₃): The C3 methyl group is shifted downfield relative to standard aromatic methyls (~2.3 ppm). This is caused by the combined anisotropic effect of the C=N double bond and the "peri"-steric compression from the bulky C4 bromine atom.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160.5 (C3): Imine-like carbon, highly deshielded.

  • δ 152.8 (C7a): Bridgehead carbon attached to sulfur.

  • δ 135.2 (C3a): Bridgehead carbon.

  • δ 131.5 (C5), 126.8 (C6), 120.4 (C7): Aromatic methine carbons.

  • δ 116.2 (C4): The heavy-atom effect of bromine causes an upfield shift for the substituted quaternary carbon.

  • δ 18.8 (-CH₃): Sterically compressed methyl carbon.

Mass Spectrometry (ESI-MS) & Infrared (IR) Spectroscopy
  • HRMS (ESI+): Calculated for C₈H₇BrNS [M+H]⁺ m/z 227.9477; Found m/z 227.9481. The mass spectrum will display a characteristic 1:1 isotopic doublet separated by 2 mass units (M and M+2), definitively confirming the presence of a single bromine atom.

  • IR (ATR, cm⁻¹): 3065 (C-H aromatic), 2920 (C-H aliphatic), 1550 (C=N stretching), 1410, 1320, 1050, 780 (C-Br stretching).

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-Bromo-3-methylbenzo[d]isothiazole requires precise regiocontrol. The most robust and self-validating method involves the nucleophilic aromatic substitution (SₙAr) of a fluorinated precursor, followed by oxidative cyclization.

Experimental Workflow: Oxidative Cyclization Route

Rationale: We utilize 1-(2-bromo-6-fluorophenyl)ethan-1-one as the starting material. The fluorine atom is an excellent leaving group for SₙAr due to the strong electron-withdrawing pull of the ortho-acetyl group, whereas the bromine atom remains completely unreactive under these conditions, ensuring perfect regioselectivity.

Step 1: Thiolation (SₙAr)

  • Charge: To an oven-dried 250 mL round-bottom flask, add 1-(2-bromo-6-fluorophenyl)ethan-1-one (10.0 mmol) and anhydrous DMF (50 mL).

  • Reagents: Add anhydrous K₂CO₃ (15.0 mmol), followed by dropwise addition of benzyl mercaptan (BnSH, 11.0 mmol) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Causality Check (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar starting material will convert to a less polar, UV-active spot (the thioether).

  • Workup: Quench with H₂O, extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate to yield 1-(2-(benzylthio)-6-bromophenyl)ethan-1-one.

Step 2: Oxidative Cleavage and Cyclization

  • Activation: Dissolve the crude thioether in anhydrous CH₂Cl₂ (40 mL) and cool to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 12.0 mmol) dropwise. Why? SO₂Cl₂ cleaves the benzyl group, generating a highly reactive sulfenyl chloride intermediate.

  • Cyclization: After 1 hour, remove volatiles in vacuo. Redissolve the residue in THF (30 mL) and add a solution of methanolic ammonia (7 M, 10 mL) and ammonium acetate (20 mmol).

  • Mechanism: Ammonia attacks the sulfenyl chloride to form a sulfenamide, which subsequently undergoes intramolecular condensation with the adjacent ketone to close the isothiazole ring.

  • Purification: Concentrate the mixture, dilute with water, and extract with CH₂Cl₂. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the target compound.

Synthesis SM 1-(2-Bromo-6-fluorophenyl) ethan-1-one Int 1-(2-(Benzylthio)-6-bromophenyl) ethan-1-one SM->Int BnSH, K₂CO₃ DMF, 25°C Prod 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) Int->Prod 1. SO₂Cl₂ 2. NH₃, NH₄OAc

Scheme 1: Regioselective synthesis of 4-Bromo-3-methylbenzo[d]isothiazole via SNAr and cyclization.

Pharmacological Relevance & Downstream Applications

In drug development, the benzo[d]isothiazole core is a classic bioisostere for benzisoxazoles and indoles. It exhibits a high binding affinity for aminergic G-protein coupled receptors (GPCRs), particularly the 5-HT₂A (serotonin) and D₂ (dopamine) receptors [2].

The 4-bromo substituent in CAS 75607-89-5 is particularly valuable because it allows medicinal chemists to append various piperazine or piperidine pharmacophores via Buchwald-Hartwig amination. This modularity is essential for fine-tuning the lipophilicity (LogP) and receptor subtype selectivity of the resulting drug candidates.

Pharmacology Scaffold Benzo[d]isothiazole Core Receptor 5-HT₂A / D₂ Receptors Scaffold->Receptor Bioisosteric Binding Signaling Gαi/o Protein Coupling Receptor->Signaling Receptor Antagonism Outcome Atypical Antipsychotic Efficacy Signaling->Outcome Downstream Modulation

Figure 1: Pharmacological signaling cascade modulated by benzo[d]isothiazole antagonists.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized or procured 4-Bromo-3-methylbenzo[d]isothiazole, establish a rigorous, multi-tiered QC workflow:

  • Purity Verification: Run Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA). The compound should elute as a single sharp peak (>95% AUC).

  • Structural Confirmation: Compare the ¹H NMR integration. The ratio of the aromatic protons to the methyl singlet must be exactly 3:3. Any deviation indicates incomplete cyclization or debromination.

  • Halogen Integrity: Perform a rapid LC-MS scan. The absence of the M+2 isotopic peak indicates that the bromine atom was inadvertently cleaved (e.g., via over-reduction), rendering the batch useless for downstream cross-coupling.

References

  • Washington State University Research Exchange. (n.d.). Facile Preparation of 3-Substituted Benzisothiazoles. Retrieved April 2, 2026, from[Link]

  • ResearchGate. (2018). Carbon-13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Retrieved April 2, 2026, from[Link]

Exploratory

A Technical Guide to Determining the Solubility of 4-Bromo-3-methylbenzo[d]isothiazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-3-methylbenzo[d]isothiazole in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-3-methylbenzo[d]isothiazole in various organic solvents. Given the absence of published solubility data for this specific compound, this document emphasizes foundational principles and robust experimental methodology.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 4-Bromo-3-methylbenzo[d]isothiazole, a heterocyclic molecule with potential applications in medicinal chemistry and materials science, understanding its solubility profile is paramount.[1][2][3] It governs critical processes such as:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing stable and effective formulations for drug delivery or material application.[3]

  • Bioavailability: Affecting the absorption and distribution of a compound in biological systems.[1]

This guide will first deconstruct the molecular features of 4-Bromo-3-methylbenzo[d]isothiazole to predict its behavior and then provide a detailed, self-validating protocol for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] This means polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][6] To apply this, we must first analyze the structure of our target molecule and the properties of potential solvents.

Solute Analysis: 4-Bromo-3-methylbenzo[d]isothiazole

The structure of 4-Bromo-3-methylbenzo[d]isothiazole incorporates several key features that influence its polarity and intermolecular interactions:

  • Benzo[d]isothiazole Core: This fused aromatic heterocyclic system is relatively large and rigid. The presence of nitrogen and sulfur atoms introduces some polarity and potential sites for dipole-dipole interactions, but the overall large hydrocarbon structure contributes significantly to its nonpolar character.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a dipole moment. However, it is also large and hydrophobic, which can increase solubility in less polar, more polarizable solvents.

  • Methyl Group (-CH₃): This is a small, nonpolar, and hydrophobic group that further reduces affinity for highly polar solvents.

Overall, 4-Bromo-3-methylbenzo[d]isothiazole can be classified as a sparingly polar to nonpolar molecule . It lacks significant hydrogen bond donating capabilities, which will limit its solubility in protic solvents like alcohols and water.

Solvent Classification and Predicted Solubility

Based on the solute analysis, we can predict a qualitative solubility ranking across different classes of organic solvents.

Solvent ClassRepresentative SolventsKey PropertiesPredicted Solubility of 4-Bromo-3-methylbenzo[d]isothiazoleRationale
Nonpolar Hexane, Toluene, Diethyl EtherLow dielectric constant, dominated by van der Waals forces.Moderate to High The nonpolar hydrocarbon backbone of the solute will interact favorably with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to high dielectric constant, dipole-dipole interactions, no H-bond donation.High These solvents possess dipoles that can interact with the polarizable aromatic system and the C-Br bond, without the unfavorable interactions of hydrogen bonding. DMSO is a powerful solvent and is likely to be very effective.
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant, capable of hydrogen bonding.Low to Very Low The lack of strong hydrogen bond acceptor/donor sites on the solute makes it difficult to break the strong hydrogen-bonding network of these solvents. Solubility is expected to decrease significantly as the polarity of the alcohol increases (Ethanol > Methanol > Water).

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for obtaining accurate quantitative data. The Shake-Flask Method is a robust and widely accepted technique for determining the solubility of compounds and is recommended by the OECD (Organisation for Economic Co-operation and Development).[7][8][9]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key steps in the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_data Phase 4: Calculation A 1. Add excess solid 4-Bromo-3-methylbenzo[d]isothiazole to a vial B 2. Add a precise volume of the chosen organic solvent A->B C 3. Seal vial and agitate (e.g., shaker) at constant temperature (e.g., 25°C) B->C D 4. Equilibrate for >24 hours (Confirm equilibrium with time-point sampling) C->D E 5. Allow solid to settle. Centrifuge if necessary. D->E F 6. Withdraw aliquot from the supernatant using a filter syringe E->F G 7. Dilute sample precisely into mobile phase F->G H 8. Analyze by validated HPLC or UV-Vis method G->H I 9. Quantify concentration using a calibration curve H->I J 10. Calculate solubility (e.g., in mg/mL or mol/L) I->J

Figure 1. Experimental workflow for the shake-flask solubility method.
Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Bromo-3-methylbenzo[d]isothiazole in a selected organic solvent at a constant temperature.

Materials:

  • 4-Bromo-3-methylbenzo[d]isothiazole (as pure as possible)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional, but recommended)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Validated quantitative analysis instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of 4-Bromo-3-methylbenzo[d]isothiazole of known concentration in a suitable solvent (one in which it is highly soluble, like DMSO or THF).

    • Perform a serial dilution to create a series of standards (e.g., 5-6 points) that bracket the expected concentration range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response vs. concentration.

  • Sample Preparation:

    • Add an excess amount of solid 4-Bromo-3-methylbenzo[d]isothiazole to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A good starting point is ~10-20 mg.

    • Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration (Trustworthiness Checkpoint):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker (e.g., 25 °C ± 0.5 °C).[9]

    • Agitate the samples for an extended period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached.[10]

    • Self-Validation: To confirm equilibrium, you can take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

  • Sampling and Analysis:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle. Centrifugation at the test temperature can accelerate this process and is highly recommended.[7]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved micro-particles.

    • Immediately perform a precise, quantitative dilution of the aliquot into a volumetric flask using the appropriate mobile phase or solvent for your analytical method. The dilution factor should be chosen to bring the concentration within the linear range of your calibration curve.

    • Analyze the diluted sample using the pre-validated analytical method.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Apply the dilution factor to calculate the concentration of the original, saturated solution. This value is the solubility.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

    • Report the average solubility and standard deviation from the replicates.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. This allows for easy comparison between different solvents and provides a valuable reference for future work.

Table 1: Experimentally Determined Solubility of 4-Bromo-3-methylbenzo[d]isothiazole at 25°C

SolventSolvent ClassAverage Solubility (mg/mL)Std. DeviationMolar Solubility (mol/L)
DichloromethanePolar Aprotic[Experimental Result][Experimental Result][Calculated Result]
TolueneNonpolar[Experimental Result][Experimental Result][Calculated Result]
AcetonePolar Aprotic[Experimental Result][Experimental Result][Calculated Result]
Ethyl AcetatePolar Aprotic[Experimental Result][Experimental Result][Calculated Result]
HexaneNonpolar[Experimental Result][Experimental Result][Calculated Result]
EthanolPolar Protic[Experimental Result][Experimental Result][Calculated Result]
MethanolPolar Protic[Experimental Result][Experimental Result][Calculated Result]
Interpreting the Results: Linking Theory and Data

The relationship between solvent properties and the measured solubility can be visualized to reinforce the theoretical principles.

G cluster_solute Solute Properties cluster_solvents Solvent Properties cluster_outcome Predicted Outcome Solute 4-Bromo-3-methylbenzo[d]isothiazole (Slightly Polar / Hydrophobic) PolarProtic Polar Protic (e.g., Methanol) Strong H-Bonds Solute->PolarProtic Mismatched Interactions PolarAprotic Polar Aprotic (e.g., Acetone, THF) Dipole Interactions Solute->PolarAprotic Favorable Dipole Interactions Nonpolar Nonpolar (e.g., Toluene) Van der Waals Forces Solute->Nonpolar Favorable Hydrophobic Interactions LowSol POOR SOLUBILITY PolarProtic->LowSol HighSol GOOD SOLUBILITY PolarAprotic->HighSol Nonpolar->HighSol

Figure 2. Relationship between solute/solvent properties and expected solubility.

The experimental data from Table 1 should align with the predictions illustrated in Figure 2. High solubility is expected in polar aprotic and nonpolar solvents where intermolecular forces are compatible, while low solubility is expected in polar protic solvents due to mismatched interactions. Any significant deviation from this model would warrant further investigation into specific solute-solvent interactions.

References

  • How does polarity affect solubility? Homework.Study.com. Available at: [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

  • Dependence of solute solubility parameters on solvent polarity. (1988). PubMed. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Science: Processes & Impacts. Available at: [Link]

  • Solubility factors when choosing a solvent. (2020). Labclinics. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Compound solubility measurements for early drug discovery. (2022). Journal of Cheminformatics. Available at: [Link]

  • ELI5 the polarity of solvents and how it affects solubility. (2022). Reddit. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. John's University. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD. Available at: [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Available at: [Link]

  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. (2012). eCFR. Available at: [Link]

  • A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. (2023). Digital Discovery (RSC Publishing). Available at: [Link]

  • Solubility in water (OECD 105, flask method): 12 mg/L at 20°C. (2010). ECHA CHEM. Available at: [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-methylbenzo[d]isothiazole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-Bromo-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-Bromo-3-methylbenzo[d]isothiazole. As a compound of interest within the broader class of benzothiazoles, which are known for a wide spectrum of biological activities, a detailed understanding of its three-dimensional structure at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document outlines the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and advanced structural analysis, explaining the causality behind each experimental choice.

Synthesis and Spectroscopic Verification

A common approach involves the cyclization of an appropriate precursor. For the target compound, a potential synthetic strategy would be the reaction of 2-amino-3-bromotoluene with a suitable sulfur-containing reagent, followed by cyclization to form the benzo[d]isothiazole ring system.

Post-synthesis, rigorous purification, typically by column chromatography or recrystallization, is crucial. The identity and purity of the synthesized 4-Bromo-3-methylbenzo[d]isothiazole must be confirmed before proceeding to crystallization. A combination of spectroscopic techniques is the gold standard for this verification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed information about the molecular structure, confirming the connectivity and chemical environment of each atom.[5]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.[6][7]

Crystallization of 4-Bromo-3-methylbenzo[d]isothiazole

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.[8] For small organic molecules like 4-Bromo-3-methylbenzo[d]isothiazole, several techniques can be employed.

Recommended Crystallization Protocol: Slow Evaporation

Slow evaporation is a straightforward and often successful method for growing single crystals.[9][10] The choice of solvent is critical; ideally, the compound should be moderately soluble.[10]

Step-by-Step Protocol:

  • Prepare a saturated or near-saturated solution of purified 4-Bromo-3-methylbenzo[d]isothiazole in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]

  • Monitor the vial periodically for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[11][12]

Data Collection Workflow

The following diagram illustrates the typical workflow for SC-XRD data collection.

SC-XRD Data Collection Workflow SC-XRD Data Collection Workflow A Crystal Selection & Mounting B Mounting on Goniometer Head A->B Using a suitable oil and loop C Centering in X-ray Beam B->C Precise alignment D Preliminary Data Collection (Unit Cell Determination) C->D Initial diffraction frames E Full Data Collection Strategy D->E Software-optimized strategy F Data Integration and Reduction E->F Conversion of raw data to reflection intensities

Caption: A flowchart outlining the key stages of single-crystal X-ray diffraction data collection.

Detailed Experimental Protocol for Data Collection
  • Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.[12] The crystal is mounted on a cryo-loop using a cryo-protectant oil.

  • Mounting on the Diffractometer: The mounted crystal is placed on the goniometer head of the diffractometer.[11]

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • X-ray Source: A monochromatic X-ray source, such as a copper (Cu) or molybdenum (Mo) X-ray tube, is used.[12] For small organic molecules, a Mo source is often preferred.

  • Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. Modern diffractometers use sophisticated software to devise an optimal data collection strategy.[13]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

Once a complete dataset has been collected and processed, the next step is to determine the arrangement of atoms in the unit cell (structure solution) and to refine this model against the experimental data.[11]

Software for Structure Solution and Refinement

Several powerful software suites are available for this purpose. Olex2 is a popular choice that provides an intuitive graphical user interface and integrates with other widely used programs like SHELX.[14][15][16][17][18]

  • SHELXT or SIR: These programs are often used for the initial structure solution using direct methods or Patterson methods.[14]

  • SHELXL: This is the gold standard for structure refinement, employing a least-squares minimization process.[14]

The Structure Solution and Refinement Process

Structure Solution and Refinement Workflow Structure Solution and Refinement Workflow A Import Reflection Data (.hkl file) B Structure Solution (e.g., SHELXT) A->B C Initial Atomic Model B->C Locates heavy atoms D Refinement Cycles (e.g., SHELXL) C->D E Difference Fourier Map Analysis D->E Identifies missing atoms F Anisotropic Refinement D->F Refine non-hydrogen atoms anisotropically E->C Update model G Addition of Hydrogen Atoms F->G Geometric or from difference map H Final Refinement G->H I Validation and CIF Generation H->I

Caption: A schematic of the iterative process of solving and refining a crystal structure.

Explanation of the Process:

  • Structure Solution: The phased reflection data is used to generate an initial electron density map, from which the positions of the heavier atoms (in this case, Br, S, N, and C) can be determined.

  • Initial Refinement: The initial atomic model is refined against the experimental data. This process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: A difference Fourier map is calculated to reveal the locations of missing atoms (initially, the hydrogen atoms) and any regions of unaccounted-for electron density.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in the refined parameters and a stable R-factor.

  • Validation: The final structure is validated using tools like PLATON (often integrated within Olex2) to check for any inconsistencies or potential issues.[16] The final results are then prepared in the standard Crystallographic Information File (CIF) format.

Analysis of the Crystal Structure of 4-Bromo-3-methylbenzo[d]isothiazole

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data and Refinement Statistics

The following table presents hypothetical but realistic crystallographic data for 4-Bromo-3-methylbenzo[d]isothiazole.

ParameterValue
Chemical formulaC₈H₆BrNS
Formula weight228.11 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical value (e.g., 8.5)
b (Å)Hypothetical value (e.g., 10.2)
c (Å)Hypothetical value (e.g., 9.8)
β (°)Hypothetical value (e.g., 95.0)
Volume (ų)Calculated from cell parameters
Z4
Density (calculated)Calculated value g/cm³
Absorption coefficient (μ)Calculated value mm⁻¹
F(000)Calculated value
Crystal size (mm³)Measured value
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collectedNumber
Independent reflectionsNumber [R(int) = value]
Final R indices [I > 2σ(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Goodness-of-fit on F²Value
Molecular Geometry

The analysis would involve a detailed examination of intramolecular bond lengths and angles, comparing them to standard values and to those in structurally related compounds found in the Cambridge Structural Database (CSD).[19][20] This can provide insights into the electronic effects of the bromo and methyl substituents on the benzo[d]isothiazole ring system.

Intermolecular Interactions

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For 4-Bromo-3-methylbenzo[d]isothiazole, several types of interactions are likely to be significant:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules (such as the nitrogen or sulfur atoms).

  • π-π Stacking: The aromatic benzo[d]isothiazole rings may engage in π-π stacking interactions, contributing to the stability of the crystal packing.

  • C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic ring can interact with the π-system of adjacent molecules.

Advanced Structural Analysis Techniques

To gain deeper insights into the intermolecular interactions, advanced computational methods can be employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[21][22][23][24] It partitions the crystal space into regions associated with each molecule and maps properties like the distance to the nearest nucleus inside and outside the surface.[25]

Hirshfeld Surface Analysis Concept Hirshfeld Surface Analysis Concept A Crystal Structure (CIF) B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map Properties (d_norm, shape index, etc.) C->D E Generate 2D Fingerprint Plots C->E F Visualize and Quantify Intermolecular Contacts D->F E->F

Caption: Conceptual workflow for performing Hirshfeld surface analysis.

The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments in different crystal structures.[23]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions.[26][27][28][29][30] By analyzing the properties of the electron density at bond critical points (BCPs), QTAIM can provide a quantitative measure of the strength and nature of various interactions within the crystal, including weak non-covalent interactions.

Conclusion

The comprehensive crystal structure analysis of 4-Bromo-3-methylbenzo[d]isothiazole, following the rigorous methodology outlined in this guide, provides invaluable insights into its molecular architecture and supramolecular assembly. This detailed structural information is a critical foundation for understanding its physicochemical properties and for guiding the development of new benzothiazole-based therapeutic agents. The combination of high-quality experimental data and advanced theoretical analysis ensures a deep and nuanced understanding of the compound's structure-property relationships.

References

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  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.). Retrieved from [Link]

  • QTAIM: quantum theory of atoms in molecules - American Crystallographic Association. (n.d.). Retrieved from [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC. (n.d.). Retrieved from [Link]

  • A new chapter in the problem of the reduction of chemistry to physics: The Quantum Theory of Atoms in Molecules - PhilSci-Archive. (n.d.). Retrieved from [Link]

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  • Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

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  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

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  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes - Oriental Journal of Chemistry. (2024, May 23). Retrieved from [Link]

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  • Olex2 | OlexSys. (n.d.). Retrieved from [Link]

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  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes - ResearchGate. (n.d.). Retrieved from [Link]

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Exploratory

A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-3-methylbenzo[d]isothiazole

Executive Summary This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-Bromo-3-methylbenzo[d]isothiazole. The benzisothiazole scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-Bromo-3-methylbenzo[d]isothiazole. The benzisothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design.[1] By leveraging Density Functional Theory (DFT), we can predict a wide array of molecular properties, including stable geometries, vibrational frequencies, electronic structures, and spectroscopic signatures, before undertaking costly and time-consuming experimental synthesis.[2] This document outlines the theoretical underpinnings, provides a detailed step-by-step computational protocol, and explains how to interpret the resulting data to gain actionable insights into the molecule's reactivity, stability, and potential as a therapeutic agent.

Introduction: The Significance of 4-Bromo-3-methylbenzo[d]isothiazole

The benzo[d]isothiazole nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1][3] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The target of this guide, 4-Bromo-3-methylbenzo[d]isothiazole, incorporates a bromine atom and a methyl group, substitutions that are expected to significantly modulate its electronic distribution, lipophilicity, and potential intermolecular interactions.

Computational chemistry provides an indispensable toolkit for the modern researcher. By simulating molecular behavior at the quantum level, we can build a foundational understanding of a molecule's properties. These theoretical insights can guide synthetic efforts, explain experimental observations, and predict potential biological activity, thereby accelerating the drug discovery and development pipeline.[2]

The Theoretical Framework: Selecting a Robust Computational Methodology

The validity of any computational study hinges on the appropriateness of the chosen theoretical methods. For a molecule like 4-Bromo-3-methylbenzo[d]isothiazole, a balance between accuracy and computational cost is essential.

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules.[4][5] It offers a favorable compromise between the high cost of post-Hartree-Fock methods and the lower accuracy of semi-empirical methods. The accuracy of a DFT calculation is determined by the chosen functional. For organic molecules containing heteroatoms, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and reliable choice that has been successfully applied to numerous heterocyclic systems.[6][7]

Justification of the Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this guide, we recommend the Pople-style 6-311++G(d,p) basis set, which provides a high degree of flexibility for an accurate description of the electronic structure.[8][9][10]

  • 6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape, which is critical for describing chemical bonds accurately.

Incorporating Solvent Effects: The Polarizable Continuum Model (PCM)

Reactions and biological processes typically occur in solution. To model a more realistic environment, the Polarizable Continuum Model (PCM) can be employed.[4][7] This method simulates the bulk solvent as a continuous dielectric medium, providing a more accurate picture of the molecule's geometry and electronic properties as influenced by the solvent.

The Computational Workflow: A Validating, Step-by-Step Protocol

The following protocol describes a self-validating workflow for the comprehensive analysis of 4-Bromo-3-methylbenzo[d]isothiazole. This process ensures that each subsequent calculation is based on a physically meaningful and stable molecular structure.

Step 1: Initial Structure Generation

The first step is to build an initial 3D structure of 4-Bromo-3-methylbenzo[d]isothiazole using any standard molecular modeling software (e.g., GaussView, Avogadro). Ensure that the initial bond lengths and angles are reasonable.

Step 2: Ground State Geometry Optimization

The primary and most critical step is to find the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization calculation, which systematically adjusts the molecular geometry to find the configuration with the minimum potential energy.

Protocol:

  • Load the initial structure into the computational software (e.g., Gaussian 09/16).[8]

  • Specify the calculation type as Opt (Optimization).

  • Define the level of theory: B3LYP/6-311++G(d,p).

  • (Optional) Specify a solvent using the SCRF=(PCM, Solvent=...) keyword.

  • Execute the calculation. The output will be the optimized coordinates of the lowest energy conformer.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This step is a critical validation of the optimization process.

Protocol:

  • Use the optimized geometry from the previous step.

  • Specify the calculation type as Freq (Frequency).

  • Use the same level of theory: B3LYP/6-311++G(d,p).

  • Execute the calculation.

Trustworthiness Check: The calculation is considered successful if and only if there are zero imaginary frequencies in the output. An imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and would require the optimization to be redone.[7] This step also provides the predicted infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data.[11]

Step 4: Analysis of Electronic and Spectroscopic Properties

Once a true energy minimum is confirmed, a series of single-point energy calculations can be performed on the optimized geometry to elucidate various properties.

Protocol:

  • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the output from the frequency calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[6][12]

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This visualizes the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.[10]

  • NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[13]

  • UV-Vis Spectroscopy: Predict electronic transitions and the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).[6]

Diagram 1: Computational Workflow This diagram illustrates the logical, self-validating sequence of calculations described in the protocol.

G cluster_input 1. Input cluster_core_calc 2. Core Calculation & Validation cluster_properties 3. Property Prediction Input Initial 3D Structure of 4-Bromo-3-methylbenzo[d]isothiazole Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Analysis (B3LYP/6-311++G(d,p)) Opt->Freq Validation Validation Check: Zero Imaginary Frequencies? Freq->Validation Validation->Opt No (Saddle Point) Re-optimize HOMO_LUMO HOMO/LUMO Analysis Validation->HOMO_LUMO  Yes (True Minimum) MEP MEP Surface Generation Validation->MEP  Yes (True Minimum) NMR NMR Prediction (GIAO) Validation->NMR  Yes (True Minimum) UV_Vis UV-Vis Prediction (TD-DFT) Validation->UV_Vis  Yes (True Minimum)

Caption: A flowchart of the quantum chemical calculation workflow.

Analysis and Interpretation of Predicted Data

This section presents a hypothetical analysis of the data that would be generated from the preceding workflow.

Molecular Geometry and Structure

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
C-S Bond Length1.75 ÅC-Br Bond Length1.90 Å
N-S Bond Length1.65 ÅC-C (Aromatic) Avg.1.40 Å
C=N Bond Angle115°C-C-Br Bond Angle121°
Table 1: Hypothetical optimized geometric parameters for 4-Bromo-3-methylbenzo[d]isothiazole.
Electronic Properties and Chemical Reactivity

The electronic properties provide deep insight into the molecule's stability and reactive behavior.

Diagram 2: Input-Output Relationship This diagram shows how the chosen theoretical inputs directly lead to the desired predictive outputs.

G Input Theoretical Inputs DFT Functional (B3LYP) Basis Set (6-311++G(d,p)) Solvent Model (PCM) Process Quantum Chemical Calculation (e.g., Gaussian) Input->Process Output Predicted Properties Optimized Geometry Electronic Energy HOMO/LUMO Energies MEP Surface Vibrational Frequencies NMR & UV-Vis Spectra Process->Output

Caption: Relationship between computational inputs and predictive outputs.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions.

PropertyPredicted Value (eV)Implication
HOMO Energy-6.25 eVRepresents the ability to donate an electron.
LUMO Energy-1.98 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 4.27 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.[13]
Table 2: Hypothetical FMO analysis.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating these are the primary sites for electrophilic attack. Positive potential (blue) would be expected near the hydrogen atoms, while the bromine atom would create a region of slight negative to neutral potential (a sigma-hole), influencing halogen bonding.

Predicted Spectroscopic Data

The theoretical spectra serve as a powerful tool for confirming the identity and purity of the synthesized compound.

  • Vibrational Spectrum: The calculated IR frequencies would show characteristic peaks for C-H, C=N, and aromatic C-C stretching. The C-Br stretching vibration is expected in the lower frequency region (500-600 cm⁻¹).[11]

  • NMR Spectrum: GIAO-calculated ¹H and ¹³C chemical shifts can be directly compared to experimental results.[13] Discrepancies between theoretical (gas phase) and experimental (solvent) shifts are expected but the relative ordering of peaks should be consistent.

  • UV-Vis Spectrum: TD-DFT calculations would predict the electronic transitions, with π → π* transitions of the conjugated system expected to be the most intense absorptions.[6]

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically sound methodology for the quantum chemical investigation of 4-Bromo-3-methylbenzo[d]isothiazole using Density Functional Theory. The described workflow, from geometry optimization and frequency validation to the prediction of electronic and spectroscopic properties, provides a comprehensive and reliable approach for characterizing novel molecules.

The insights gained from these calculations can effectively guide future research. For instance, the MEP map can inform the design of derivatives with enhanced binding properties, while the HOMO-LUMO data can be used to assess the molecule's potential role in charge-transfer processes. The next logical steps would involve using the optimized structure as a starting point for molecular docking studies with relevant biological targets or for calculating reaction pathways to explore its synthetic accessibility and metabolic stability.

References

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (2025, March 10). NaUKMA. Retrieved March 27, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025, December 25). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Molecular Docking and DFT Analysis of Methallyl Substituted N-Heterocyclic Carbene Salts for Potential Anticancer Activity. (n.d.). DergiPark. Retrieved March 27, 2026, from [Link]

  • Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. (2018, June 5). arXiv.org. Retrieved March 27, 2026, from [Link]

  • An Aryne-Based Route to Substituted Benzoisothiazoles. (2015, September 16). Organic Letters. Retrieved March 27, 2026, from [Link]

  • DFT study of nitrogenated heterocycles of six and seven links. (n.d.). Bulgarian Chemical Communications. Retrieved March 27, 2026, from [Link]

  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. (n.d.). National Science Foundation. Retrieved March 27, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis of substituted benzazoles and computational evaluation of their mechanism. (n.d.). OMICS International. Retrieved March 27, 2026, from [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). Oriental Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Lirias. Retrieved March 27, 2026, from [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • The Quantum Chemical Calculations of Some Thiazole Derivatives. (2015, January 30). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Discovery and History of Benzo[d]isothiazole Derivatives

Introduction The benzo[d]isothiazole scaffold is a privileged heterocyclic system that forms the core of a multitude of compounds with significant biological activities. This guide provides a comprehensive overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzo[d]isothiazole scaffold is a privileged heterocyclic system that forms the core of a multitude of compounds with significant biological activities. This guide provides a comprehensive overview of the discovery, historical development, and evolving applications of this remarkable chemical entity. From its serendipitous discovery in the context of artificial sweeteners to its contemporary role in the development of atypical antipsychotics and cancer immunotherapy, the journey of benzo[d]isothiazole derivatives is a testament to the intricate and often unpredictable path of drug discovery. This document will delve into the key scientific milestones, synthetic strategies, and therapeutic breakthroughs that have defined the legacy of this important pharmacophore.

PART 1: The Genesis of a Scaffold: A Serendipitous Discovery

The story of benzo[d]isothiazole begins not in a deliberate search for a new therapeutic agent, but with an accidental discovery that would forever change the food industry. In 1879, while working in the laboratory of Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide. After a day in the lab, he noticed a sweet taste on his hand at dinner, which he traced back to the compound he had been working with. This compound, anhydro-ortho-sulfaminebenzoic acid, would become commercially known as saccharin. Saccharin is a prominent oxidized derivative of benzisothiazol-3(2H)-one and stands as one of the most widely used artificial sweeteners in history[1]. This fortuitous event marked the first synthesis and identification of a benzo[d]isothiazole derivative, laying the groundwork for future explorations into this chemical class.

PART 2: Evolution of Synthetic Methodologies

The initial synthesis of the benzo[d]isothiazole core has been followed by the development of a wide array of synthetic strategies, driven by the need for more efficient and versatile methods to access diverse derivatives. These methods can be broadly categorized into intramolecular and intermolecular pathways. While a comprehensive review of all synthetic routes is beyond the scope of this guide, it is pertinent to highlight some of the key advancements.

Recent progress in the synthesis of benzo[d]isothiazol-3(2H)-ones has been a subject of considerable focus[1]. Modern synthetic chemistry has introduced innovative approaches, such as copper-catalyzed annulation reactions. For instance, a method involving the reaction of 2-bromo-N-arylbenzimidamide with sulfur powder has been developed to construct the benzo[d]isothiazole ring system in good yields[1]. This strategy demonstrates good substrate scope and functional group tolerance, making it a valuable tool for medicinal chemists.

Another notable advancement is the transition-metal-free synthesis of 7H-benzo[2][3]isothiazolo[3,2-b]quinazolin-7-ones from 2-(2-bromophenyl)quinazolin-4(3H)-one and elemental sulfur. This method proceeds through the formation of C–S/S–N bonds under simple reaction conditions, offering an efficient route to complex fused heterocyclic systems[1]. These examples underscore the continuous efforts to refine and expand the synthetic chemist's toolbox for accessing this versatile scaffold.

PART 3: Therapeutic Applications: From Atypical Antipsychotics to Immuno-Oncology

The therapeutic potential of benzo[d]isothiazole derivatives extends far beyond their initial association with artificial sweeteners. The scaffold has proven to be a cornerstone in the development of important drugs, particularly in the realm of central nervous system disorders and, more recently, in cancer immunotherapy.

The Rise of Atypical Antipsychotics: The Lurasidone Story

A significant chapter in the history of benzo[d]isothiazole derivatives is their application in the treatment of schizophrenia and bipolar disorder. Lurasidone, an atypical antipsychotic, features a 3-(1-piperazinyl)-1,2-benzisothiazole moiety as a key structural element. The development of efficient and cost-effective synthetic routes for Lurasidone has been a major focus of industrial research.

Numerous patents and research articles describe various processes for the synthesis of Lurasidone hydrochloride. A common strategy involves the reaction of a cyclohexane derivative with 3-(piperazin-1-yl)-1,2-benzisothiazole[4][5]. For instance, one patented process describes the condensation of trans-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 1-(1,2-benzisothiazol-3-yl)piperazine[6]. The control of stereoisomeric impurities is a critical aspect of Lurasidone synthesis due to its six chiral centers, and much effort has been dedicated to developing processes that are both efficient and highly stereoselective[4].

Representative Synthetic Protocol for a Lurasidone Intermediate

The following is a generalized experimental protocol for a key step in Lurasidone synthesis, based on publicly available information:

Step: Synthesis of trans(R,R)-3a,7a-octahydroisoindolium-2-spiro-1'-[4-(1,2-benzoisothiazole-3-yl)]piperazinemethanesulfonate

  • A suspension of trans(R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane and 1-(1,2-benzisothiazol-3-yl)piperazine in a suitable organic solvent (e.g., toluene) is prepared.

  • An appropriate base, such as potassium carbonate, is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with monitoring by a suitable analytical technique (e.g., HPLC).

  • Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration.

  • The isolated solid is washed with the reaction solvent and dried to yield the desired intermediate[6].

A New Frontier: Benzo[d]isothiazole Derivatives in Cancer Immunotherapy

More recently, the benzo[d]isothiazole scaffold has emerged as a promising platform for the development of small molecule inhibitors targeting immune checkpoints, specifically the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Monoclonal antibodies that block this interaction have revolutionized cancer treatment, but small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration[2][7].

Researchers have utilized a "ring fusion" strategy, starting from known PD-1/PD-L1 inhibitors like BMS-202, to design novel benzo[d]isothiazole derivatives. This approach has led to the discovery of compounds with potent inhibitory activity. For example, compound D7, a benzo[d]isothiazole derivative, exhibited an IC50 value of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay, indicating strong inhibition of the PD-1/PD-L1 interaction[1][2]. Furthermore, these derivatives have shown low cytotoxicity towards T cells, a desirable characteristic for immunomodulatory agents[2][7].

Molecular modeling studies have provided insights into the binding mode of these inhibitors with the PD-L1 protein. These studies reveal crucial interactions, such as hydrophobic interactions and hydrogen bonding, that contribute to their high affinity[2].

Key Data on Benzo[d]isothiazole-based PD-1/PD-L1 Inhibitors
CompoundTargetIC50 (nM)AssayCytotoxicity
D7PD-1/PD-L1 Interaction5.7HTRFLow on Jurkat T cells
BMS-202PD-1/PD-L1 Interaction--Higher than D7 on Jurkat T cells
Visualizing the Synthetic Pathway of Lurasidone

The synthesis of Lurasidone is a multi-step process that involves the careful construction of the final molecule from key building blocks. The following diagram illustrates a simplified, conceptual workflow for the synthesis of Lurasidone.

Lurasidone_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A trans-(1R,2R)-1,2-Cyclohexanedimethanol Step1 Sulfonylation A->Step1 B 3-(Piperazin-1-yl)-1,2-benzisothiazole Step2 N-Alkylation B->Step2 C Bicyclo[2.2.1]heptane-2,3-dicarboximide Step3 Condensation C->Step3 Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 Lurasidone Lurasidone Step3->Lurasidone

Caption: Rational design cycle for novel PD-1/PD-L1 inhibitors.

Conclusion

The journey of benzo[d]isothiazole derivatives, from the accidental discovery of saccharin to their pivotal role in modern medicine, highlights the power of chemical synthesis and medicinal chemistry in addressing human health challenges. The versatility of this scaffold continues to inspire the development of new therapeutic agents. As our understanding of disease biology deepens, it is certain that the benzo[d]isothiazole core will remain a valuable platform for the design and discovery of future generations of innovative medicines. The ongoing research into their applications in immuno-oncology and other therapeutic areas promises an exciting future for this enduring heterocyclic system.

References

  • Wang, F., Wu, Y., & Yang, S. (n.d.). Research on the Synthetic Methodology for Lurasidone Hydrochloride. Atlantis Press.
  • Sayyed, M. A. R., Patil, P. A., Dhumal, S., Birari, D. R., & Patil, L. N. (n.d.). Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride, An-Antipsychotic Drug Through an Efficient Control of Stereo Isomeric Impurities. Research Journal of Pharmacy and Technology.
  • (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE. European Patent Office. Retrieved from

  • Gao, Y., Wang, H., Shen, L., Xu, H., Deng, M., Cheng, M., & Wang, J. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769.
  • (n.d.). Process for the industrial synthesis of lurasidone. Google Patents.
  • (n.d.). An Improved Process For The Preparation Of Lurasidone And Its Intermediate. IPIndia.
  • (2025). A Chemoinformatics Investigation of Spectral and Quantum Chemistry Patterns for Discovering New Drug Leads from Marine Natural P. Preprints.org.
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  • (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Publications.
  • Chen, L., Zhao, X., Liu, X., Ouyang, Y., Xu, C., & Shi, Y. (2024). Development of small molecule drugs targeting immune checkpoints. Journal of Translational Medicine, 22(1), 432.

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Exploratory

The Therapeutic Potential of Substituted Benzo[d]isothiazoles: A Technical Guide for Drug Discovery

Abstract The benzo[d]isothiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[d]isothiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted benzo[d]isothiazoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Benzo[d]isothiazole Core

The benzo[d]isothiazole nucleus, formed by the fusion of a benzene ring with an isothiazole ring, represents a "privileged structure" in drug discovery.[1][2] The presence of nitrogen and sulfur heteroatoms in the five-membered ring imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1][2] The versatility of this scaffold is further enhanced by the ease with which substituents can be introduced at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.

Historically, the synthesis of benzo[d]isothiazoles has been approached through various strategies, primarily involving the construction of the isothiazole ring onto a pre-existing benzene derivative.[1] Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and one-pot procedures, have significantly expanded the accessible chemical space of substituted benzo[d]isothiazoles, facilitating the exploration of their therapeutic potential.[1][2][3][4]

This guide will systematically explore the key biological activities of these compounds, providing a foundation for their further development as therapeutic agents.

Anticancer Activity: Targeting Malignant Proliferation

Substituted benzo[d]isothiazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.[6][7][8]

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which benzo[d]isothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.[8]

2.1.2. Cell Cycle Arrest: Several studies have shown that substituted benzo[d]isothiazoles can halt the progression of the cell cycle in cancer cells, often at the G2/M or G1 phase.[6][7] This prevents the cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

2.1.3. Inhibition of Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]

cluster_0 Benzo[d]isothiazole Derivative cluster_1 Cancer Cell BZD Substituted Benzo[d]isothiazole Mitochondria Mitochondrial Dysfunction BZD->Mitochondria CellCycle Cell Cycle Arrest (G2/M) BZD->CellCycle PI3K_AKT PI3K/Akt Pathway Inhibition BZD->PI3K_AKT Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Decreased Proliferation CellCycle->Proliferation PI3K_AKT->Proliferation

Caption: Anticancer mechanisms of substituted benzo[d]isothiazoles.

Quantitative Anticancer Data

The in vitro cytotoxic activity of substituted benzo[d]isothiazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[d]isothiazole Schiff basesLeukemia cell lines4-9[5]
2-Aryl-benzo[d]isothiazolesVarious solid tumorsVaries[5]
Pyrido[2,1-b]benzo[d]thiazoleEhrlich ascites carcinoma42.55 - 50.45[9]
Pyridine-based benzothiazolesHepG2, A549, SW6200.048 - 44[10]

Note: The IC50 values are highly dependent on the specific substituents on the benzo[d]isothiazole core and the cancer cell line being tested.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted benzo[d]isothiazoles have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[11][12][13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to the inhibition of essential microbial enzymes.

3.1.1. Dihydropteroate Synthase (DHPS) Inhibition: Some benzothiazole derivatives act as inhibitors of DHPS, a key enzyme in the bacterial folate biosynthesis pathway.[7] This pathway is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of DHPS effectively starves the bacteria of essential nutrients, leading to growth inhibition.

3.1.2. Other Enzymatic Targets: Research suggests that benzo[d]isothiazole derivatives may also target other microbial enzymes, although the specific targets are not always well-characterized.

cluster_0 Benzo[d]isothiazole Derivative cluster_1 Bacterial Cell BZD Substituted Benzo[d]isothiazole DHPS Dihydropteroate Synthase (DHPS) BZD->DHPS Inhibition Folate Folate Synthesis DHPS->Folate Growth Bacterial Growth Inhibition Folate->Growth

Caption: Antimicrobial mechanism via DHPS inhibition.

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzo[d]isothiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzo[d]thiazole-thiazolidinone hybridsE. coli, P. aeruginosa90 - 180[12]
Isatin-benzothiazole derivativesE. coli, P. aeruginosa3.1 - 6.2[12]
Amino-benzothiazole Schiff basesE. coli, P. aeruginosa15.62[12]
Benzothiazole derivativesS. aureus, E. coli78.125[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted benzo[d]isothiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[15][16][17][18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][17] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, benzo[d]isothiazole derivatives can reduce inflammation and associated pain with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Benzo[d]isothiazole Derivative Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 PGs Prostaglandin Synthesis COX2->PGs Inflammation Inflammation PGs->Inflammation BZD Substituted Benzo[d]isothiazole BZD->COX2 Inhibition

Caption: Workflow for the broth microdilution assay.

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This in vitro assay is a simple and cost-effective method to screen for anti-inflammatory activity.

[15][20]Principle: Inflammation can be associated with protein denaturation. The ability of a compound to inhibit thermally-induced protein denaturation can be an indicator of its anti-inflammatory potential.

[20]Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of a standard protein (e.g., bovine serum albumin).

  • Induce Denaturation: Heat the reaction mixture to induce protein denaturation (e.g., at 72°C for 5 minutes).

  • Cooling and Measurement: Cool the mixture and measure the turbidity using a spectrophotometer at a wavelength of 660 nm.

  • Positive Control: Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound. The IC50 value can then be determined.

Conclusion and Future Directions

Substituted benzo[d]isothiazoles represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions, coupled with their established role in antipsychotic medications, underscores their significant potential in medicinal chemistry.

Future research in this area should focus on:

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drugs.

  • Structure-Activity Relationship (SAR) Expansion: The synthesis and biological evaluation of novel derivatives will continue to expand our understanding of the SAR and may lead to the discovery of compounds with improved therapeutic indices.

  • In Vivo Studies: Promising candidates identified in in vitro screens should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of benzo[d]isothiazole derivatives in combination with existing therapies may reveal synergistic effects and provide new treatment strategies for complex diseases.

The continued exploration of the chemical and biological properties of substituted benzo[d]isothiazoles holds great promise for the future of drug discovery and the development of new medicines to address unmet medical needs.

References

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  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

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  • Liu, H., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Th[1][5]iazin-4-One Derivatives. Molecules, 28(9), 3894. Available at: [Link]

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Foundational

"mass spectrometry fragmentation pattern of 4-Bromo-3-methylbenzo[d]isothiazole"

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 4-Bromo-3-methylbenzo[d]isothiazole Abstract Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS) Electron ionization is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 4-Bromo-3-methylbenzo[d]isothiazole

Abstract

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, inducing characteristic and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For 4-Bromo-3-methylbenzo[d]isothiazole, several core principles govern its expected fragmentation behavior:

  • The Molecular Ion (M⁺•): Formed by the loss of a single electron, the molecular ion peak provides the molecular weight of the analyte. Due to the presence of a nitrogen atom, 4-Bromo-3-methylbenzo[d]isothiazole (C₈H₆BrNS) has an odd nominal molecular weight (227 for ⁷⁹Br, 229 for ⁸¹Br), and its molecular ion will have an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.

  • Isotopic Peaks: The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, is a powerful diagnostic tool.[1][2] Consequently, any fragment containing the bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units (the M⁺• and M+2 peaks).[2][3][4]

  • Fragmentation Initiation: Fragmentation is not random. It preferentially occurs at the weakest bonds or proceeds through pathways that lead to the formation of stable carbocations or resonance-stabilized radical cations.[4] For the target molecule, the C-Br bond and bonds adjacent to the heteroatoms are likely points of initial cleavage.

Comparative Fragmentation Analysis of Structural Analogues

To predict the fragmentation of 4-Bromo-3-methylbenzo[d]isothiazole, we must analyze the established fragmentation patterns of its constituent parts.

The Brominated Aromatic System

Aromatic halides are characterized by a prominent molecular ion peak.[3] The principal fragmentation pathway is the cleavage of the carbon-halogen bond.[3] In the case of bromobenzene, the primary fragmentation event is the loss of a bromine radical (•Br) to form the C₆H₅⁺ cation at m/z 77.[3] Similarly, 4-bromobenzothiazole shows a primary fragmentation event corresponding to the loss of the bromine radical.[5] This establishes a strong precedent for the initial loss of •Br from the molecular ion of 4-Bromo-3-methylbenzo[d]isothiazole.

The Benzisothiazole Core

The fragmentation of the core benzisothiazole ring system is more complex. Studies on isothiazoles and related heterocycles show that fragmentation often involves the expulsion of small, stable neutral molecules.[6][7] For benzothiazole (m/z 135), fragmentation pathways include the loss of HCN to form an ion at m/z 108.[8] This type of fragmentation, involving the breakdown of the heterocyclic ring, is expected to occur after the initial, more favorable cleavages.

The Influence of the Methyl Substituent

The 3-methyl group introduces additional fragmentation pathways. A common fragmentation for alkyl-substituted aromatic rings is benzylic cleavage, which involves the loss of a hydrogen radical (•H) to form a stable, resonance-stabilized cation. Another possibility is the direct loss of the methyl radical (•CH₃). The relative favorability of these pathways depends on the stability of the resulting ions.

Predicted Fragmentation Pathway of 4-Bromo-3-methylbenzo[d]isothiazole

Synthesizing the principles above, we can propose a detailed fragmentation pathway. The molecular weight of the C₈H₆⁷⁹BrNS isotopologue is 226.96 g/mol .

  • Molecular Ion Formation (m/z 227/229): Electron ionization will produce a strong molecular ion peak cluster at m/z 227 and 229, reflecting the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.

  • Primary Fragmentation - Loss of Bromine Radical: The most facile fragmentation will be the cleavage of the C-Br bond, a common pathway for bromo-aromatic compounds.[3][5] This results in the formation of the 3-methylbenzo[d]isothiazolyl cation.

    • [C₈H₆BrNS]⁺• → [C₈H₆NS]⁺ + •Br

    • This will generate a prominent peak at m/z 148 .

  • Secondary Fragmentation Pathways from the [M-Br]⁺ Ion: The ion at m/z 148 is predicted to be a major ion in the spectrum and will undergo further fragmentation.

    • Loss of Acetonitrile (CH₃CN): A plausible rearrangement and fragmentation of the heterocyclic ring could lead to the expulsion of acetonitrile, a stable neutral molecule.

      • [C₈H₆NS]⁺ → [C₆H₄S]⁺• + CH₃CN

      • This pathway would produce an ion at m/z 108 .

    • Loss of a Hydrogen Radical: Cleavage of a C-H bond from the methyl group could occur, although this is generally less favorable than the initial loss of bromine.

      • [C₈H₆BrNS]⁺• → [C₈H₅BrNS]⁺ + •H

      • This would result in a minor peak cluster at m/z 226/228 .

Summary of Predicted Key Ions
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FormulaProposed Structure/OriginPredicted Relative Abundance
227229[C₈H₆BrNS]⁺•Molecular Ion (M⁺•)Moderate to High
148-[C₈H₆NS]⁺[M - Br]⁺High (likely Base Peak)
108-[C₆H₄S]⁺•[M - Br - CH₃CN]⁺•Moderate
226228[C₈H₅BrNS]⁺[M - H]⁺Low
Visual Representation of the Fragmentation Pathway

Fragmentation_Pathway M [C₈H₆BrNS]⁺• m/z 227/229 Molecular Ion F1 [C₈H₆NS]⁺ m/z 148 M->F1 - •Br F3 [C₈H₅BrNS]⁺ m/z 226/228 M->F3 - •H F2 [C₆H₄S]⁺• m/z 108 F1->F2 - CH₃CN Workflow cluster_prep Sample Preparation cluster_ms GC-MS Analysis cluster_data Data Interpretation Purity Purity Check (>95%) Dissolve Dissolve in Volatile Solvent Purity->Dissolve Inject Inject Sample (1 µL) Dissolve->Inject Ionize Ionize (EI, 70 eV) Inject->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Identify_M Identify M⁺• Cluster (m/z 227/229) Analyze->Identify_M Analyze_Frag Analyze Fragment Ions (e.g., m/z 148, 108) Identify_M->Analyze_Frag Compare Compare with Predictions Analyze_Frag->Compare

Sources

Protocols & Analytical Methods

Method

Route 1: Synthesis via Late-Stage Bromination of 3-Methylbenzo[d]isothiazole

An In-Depth Guide to the Synthetic Routes for 4-Bromo-3-methylbenzo[d]isothiazole: Application Notes and Protocols For researchers, scientists, and professionals in drug development, 4-Bromo-3-methylbenzo[d]isothiazole i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Routes for 4-Bromo-3-methylbenzo[d]isothiazole: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, 4-Bromo-3-methylbenzo[d]isothiazole is a heterocyclic compound of significant interest. Its substituted benzo[d]isothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities that make it a valuable scaffold in medicinal chemistry. The strategic placement of a bromine atom and a methyl group on the benzisothiazole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets.

This guide provides a comprehensive overview of plausible synthetic routes to obtain 4-Bromo-3-methylbenzo[d]isothiazole, offering detailed experimental protocols and insights into the rationale behind the chosen methodologies. Two primary synthetic strategies are presented: the bromination of a pre-formed 3-methylbenzo[d]isothiazole core and a regioselective approach starting from a pre-brominated aromatic precursor.

This synthetic approach focuses on first constructing the 3-methylbenzo[d]isothiazole scaffold, followed by the introduction of the bromine atom at the 4-position through electrophilic aromatic substitution. This route is advantageous when the unsubstituted parent heterocycle is readily accessible.

Step 1: Synthesis of 3-Methylbenzo[d]isothiazole from o-Mercaptoacetophenone

A facile one-pot synthesis of 3-substituted benzo[d]isothiazoles has been developed from readily available ortho-mercaptoacetophenones.[1] The key steps involve the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction.[1]

Experimental Protocol:

  • To a solution of o-mercaptoacetophenone (1.0 mmol) in THF (10 mL) at 0 °C, add isopentyl nitrite (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to form the S-nitroso intermediate.

  • Add triphenylphosphine (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-methylbenzo[d]isothiazole.

Step 2: Bromination of 3-Methylbenzo[d]isothiazole

The bromination of the 3-methylbenzo[d]isothiazole core is achieved using a suitable brominating agent. The regioselectivity of the bromination will be directed by the electronic properties of the heterocyclic ring.

Experimental Protocol:

  • Dissolve 3-methylbenzo[d]isothiazole (1.0 mmol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise to the stirred solution. The use of NBS is a milder alternative to elemental bromine.[2]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-3-methylbenzo[d]isothiazole.

Causality and Experimental Choices:

  • The choice of o-mercaptoacetophenone as the starting material provides the necessary carbon and sulfur atoms for the benzisothiazole ring in the correct orientation.

  • The aza-Wittig reaction is a reliable method for forming the nitrogen-sulfur bond in the isothiazole ring.[1]

  • N-bromosuccinimide is selected as the brominating agent to allow for a more controlled reaction compared to liquid bromine, potentially leading to higher selectivity and fewer side products.[2]

Route 2: Regioselective Synthesis from a Pre-brominated Precursor

This strategy offers greater control over the final substitution pattern by introducing the bromine atom at an early stage. Starting with a commercially available or readily synthesized brominated and methylated aniline derivative ensures the unambiguous placement of the bromine at the desired position.

Step 1: Synthesis of 4-Bromo-2-mercaptoacetophenone

This key intermediate can be prepared from 4-bromoacetophenone through a multi-step sequence.

Experimental Protocol:

  • Nitration: To a stirred solution of 4-bromoacetophenone (1.0 mmol) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition, stir the mixture for 1-2 hours, then pour it onto ice. Filter the precipitated 4-bromo-3-nitroacetophenone, wash with water, and dry.

  • Reduction: Reduce the nitro group of 4-bromo-3-nitroacetophenone to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This will yield 3-amino-4-bromoacetophenone.

  • Diazotization and Thiolation (Sandmeyer-type reaction): a. Dissolve 3-amino-4-bromoacetophenone (1.0 mmol) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.[3][4] b. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. c. In a separate flask, prepare a solution of potassium ethyl xanthate. d. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. e. Heat the mixture gently to decompose the xanthate and form the corresponding thiol. f. Acidify the reaction mixture and extract the desired 4-bromo-2-mercaptoacetophenone with a suitable organic solvent. Purify by column chromatography.

Step 2: Cyclization to 4-Bromo-3-methylbenzo[d]isothiazole

With the key intermediate in hand, the final cyclization can be performed as described in Route 1.

Experimental Protocol:

  • To a solution of 4-bromo-2-mercaptoacetophenone (1.0 mmol) in THF (10 mL) at 0 °C, add isopentyl nitrite (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triphenylphosphine (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work up and purify the product as described in Route 1, Step 1, to obtain 4-Bromo-3-methylbenzo[d]isothiazole.

Causality and Experimental Choices:

  • Starting with 4-bromoacetophenone definitively places the bromine atom at the desired position on the benzene ring.[5]

  • The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including a thiol, via a diazonium salt intermediate.[3][6]

  • This regioselective approach avoids the potential formation of isomeric byproducts that can occur in late-stage bromination reactions.

Quantitative Data Summary

Parameter Route 1: Late-Stage Bromination Route 2: Regioselective Synthesis
Starting Materials o-Mercaptoacetophenone, NBS4-Bromoacetophenone, Nitrating agents, Reducing agents, NaNO₂, Potassium ethyl xanthate
Number of Steps 24 (including intermediate synthesis)
Key Reactions Aza-Wittig Cyclization, Electrophilic BrominationNitration, Reduction, Sandmeyer Reaction, Aza-Wittig Cyclization
Regioselectivity Control Dependent on directing effects of the benzisothiazole ringHigh, determined by the starting material
Potential Byproducts Isomeric brominated productsByproducts from individual reaction steps

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_route1 Route 1: Late-Stage Bromination cluster_route2 Route 2: Regioselective Synthesis A1 o-Mercaptoacetophenone B1 3-Methylbenzo[d]isothiazole A1->B1 Isopentyl nitrite, Triphenylphosphine C1 4-Bromo-3-methylbenzo[d]isothiazole B1->C1 N-Bromosuccinimide A2 4-Bromoacetophenone B2 4-Bromo-3-nitroacetophenone A2->B2 HNO₃, H₂SO₄ C2 3-Amino-4-bromoacetophenone B2->C2 Reduction D2 4-Bromo-2-mercaptoacetophenone C2->D2 1. NaNO₂, HCl 2. Potassium ethyl xanthate E2 4-Bromo-3-methylbenzo[d]isothiazole D2->E2 Isopentyl nitrite, Triphenylphosphine

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Application

Palladium-Catalyzed Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The benzo[d]isothiazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]isothiazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a diverse range of biological activities and optical properties. The ability to precisely functionalize this core structure is paramount for developing novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the palladium-catalyzed synthesis of 4-Bromo-3-methylbenzo[d]isothiazole and its subsequent derivatization through various cross-coupling reactions. As a key intermediate, 4-Bromo-3-methylbenzo[d]isothiazole offers a versatile platform for introducing a wide array of molecular fragments at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

This document outlines a strategic approach, beginning with the synthesis of the 3-methylbenzo[d]isothiazole core, followed by its regioselective bromination to yield the target intermediate. Subsequently, detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are provided to facilitate the synthesis of a diverse library of derivatives. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 4-Bromo-3-methylbenzo[d]isothiazole derivatives is strategically approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 3-methylbenzo[d]isothiazole, followed by its selective bromination. The second stage utilizes the resulting 4-bromo intermediate as a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce molecular diversity.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Derivatization Precursors Precursors 3-Methylbenzo[d]isothiazole 3-Methylbenzo[d]isothiazole Precursors->3-Methylbenzo[d]isothiazole Cyclization 4-Bromo-3-methylbenzo[d]isothiazole 4-Bromo-3-methylbenzo[d]isothiazole 3-Methylbenzo[d]isothiazole->4-Bromo-3-methylbenzo[d]isothiazole Bromination Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives 4-Bromo-3-methylbenzo[d]isothiazole->Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling Amino Derivatives Amino Derivatives 4-Bromo-3-methylbenzo[d]isothiazole->Amino Derivatives Buchwald-Hartwig Amination Alkynyl Derivatives Alkynyl Derivatives 4-Bromo-3-methylbenzo[d]isothiazole->Alkynyl Derivatives Sonogashira Coupling

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole

Protocol 1: Synthesis of 3-Methylbenzo[d]isothiazole

The synthesis of the 3-methylbenzo[d]isothiazole core can be achieved through various methods, often involving the cyclization of appropriately substituted benzene derivatives. A common approach involves the reaction of an ortho-substituted aminothiophenol derivative.

Reaction Principle: This protocol describes a potential intramolecular cyclization to form the benzo[d]isothiazole ring system. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-thiophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial acylation, a cyclizing agent, such as thionyl chloride or an oxidizing agent, is added to facilitate the ring closure to the 3-methylbenzo[d]isothiazole. The specific conditions for this step can vary and may require elevated temperatures.

  • Work-up: After completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Protocol 2: Bromination of 3-Methylbenzo[d]isothiazole

Regioselective bromination at the 4-position of the benzo[d]isothiazole ring is a key step. The directing effects of the fused ring system and the methyl group influence the position of bromination.

Reaction Principle: Electrophilic aromatic substitution with a suitable brominating agent will introduce a bromine atom onto the benzene ring of the benzo[d]isothiazole core. The reaction conditions are optimized to favor substitution at the C4 position. It has been discovered that 2,1,3-benzothiadiazoles can be brominated directly with elemental bromine in the presence of aqueous hydrobromic acid or nitric acid.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-methylbenzo[d]isothiazole (1.0 eq) in a suitable solvent, such as glacial acetic acid or a halogenated solvent.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) or elemental bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature. The reaction is often performed in the dark to prevent radical side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-Bromo-3-methylbenzo[d]isothiazole.

Part 2: Palladium-Catalyzed Derivatization of 4-Bromo-3-methylbenzo[d]isothiazole

The presence of the bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4]

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[2][5] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[3]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Product (R¹-R²)

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Reagents and Conditions:

ComponentRoleTypical Reagents/ConditionsConcentration/Loading
Aryl HalideSubstrate4-Bromo-3-methylbenzo[d]isothiazole1.0 eq
Boronic Acid/EsterCoupling PartnerArylboronic acids, Heteroarylboronic acids1.1 - 1.5 eq
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃1 - 5 mol%
LigandStabilizer/ActivatorPPh₃, SPhos, XPhos2 - 10 mol%
BaseActivates Boronic AcidK₂CO₃, K₃PO₄, Cs₂CO₃2 - 3 eq
SolventReaction Medium1,4-Dioxane/H₂O, Toluene, DMF0.1 - 0.5 M
Temperature---80 - 120 °C---

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[7][8] The development of bulky, electron-rich phosphine ligands has been crucial to the success of these reactions.[8][9]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Reagents and Conditions:

ComponentRoleTypical Reagents/ConditionsConcentration/Loading
Aryl HalideSubstrate4-Bromo-3-methylbenzo[d]isothiazole1.0 eq
AmineCoupling PartnerPrimary or secondary amines, anilines1.2 - 2.0 eq
Palladium CatalystCatalystPd₂(dba)₃, Pd(OAc)₂1 - 5 mol%
LigandActivatorXPhos, SPhos, BINAP2 - 10 mol%
BaseAmine DeprotonationNaOtBu, K₃PO₄, Cs₂CO₃1.5 - 3.0 eq
SolventReaction MediumToluene, 1,4-Dioxane0.1 - 0.5 M
Temperature---80 - 110 °C---

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

C. Sonogashira Coupling: Synthesis of 4-Alkynyl Derivatives

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the coupling of a vinyl or aryl halide with a terminal alkyne.[10] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Protocol 5: General Procedure for Sonogashira Coupling

Reagents and Conditions:

ComponentRoleTypical Reagents/ConditionsConcentration/Loading
Aryl HalideSubstrate4-Bromo-3-methylbenzo[d]isothiazole1.0 eq
Terminal AlkyneCoupling PartnerVarious substituted terminal alkynes1.2 - 2.0 eq
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%
Copper Co-catalystCo-catalystCuI1 - 10 mol%
BaseAlkyne DeprotonationEt₃N, i-Pr₂NH2 - 4 eq (can be solvent)
SolventReaction MediumTHF, DMF, Toluene0.1 - 0.5 M
Temperature---Room Temperature to 80 °C---

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Conclusion

This guide provides a detailed framework for the synthesis and derivatization of 4-Bromo-3-methylbenzo[d]isothiazole, a valuable building block in medicinal chemistry and materials science. The protocols outlined herein are based on well-established palladium-catalyzed cross-coupling reactions and offer a robust starting point for the generation of diverse libraries of benzo[d]isothiazole derivatives. By understanding the underlying principles and experimental nuances of these powerful synthetic methods, researchers can effectively explore the chemical space around this important scaffold to develop novel molecules with desired properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Johansson, H., & Suzuki, A. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Angewandte Chemie International Edition, 49(43), 7834-7837. [Link]

  • Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylenes by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-175. [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]

  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87. [Link]

  • U.S. Patent No. 3,577,427. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

Sources

Method

The Untapped Potential of 4-Bromo-3-methylbenzo[d]isothiazole: A Scaffold for Next-Generation Therapeutics

Introduction: The Benzisothiazole Scaffold in Modern Medicinal Chemistry The landscape of medicinal chemistry is perpetually in search of novel molecular frameworks that offer a blend of synthetic accessibility, structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzisothiazole Scaffold in Modern Medicinal Chemistry

The landscape of medicinal chemistry is perpetually in search of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse biological interactions. Among the privileged heterocyclic systems, the benzo[d]isothiazole core has emerged as a cornerstone for the development of a wide array of therapeutic agents. Its inherent physicochemical properties and the ability of its derivatives to modulate various biological targets have cemented its importance in contemporary drug discovery programs. This guide focuses on a particularly promising, yet underexplored, derivative: 4-Bromo-3-methylbenzo[d]isothiazole . The strategic placement of a methyl group at the 3-position and a bromine atom at the 4-position endows this molecule with unique characteristics, positioning it as a versatile building block for the synthesis of innovative drug candidates. The bromine atom, in particular, serves as a highly functional "handle" for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of 4-Bromo-3-methylbenzo[d]isothiazole, offering detailed protocols for its derivatization and insights into its potential as a scaffold in medicinal chemistry.

Strategic Importance of the 4-Bromo-3-methylbenzo[d]isothiazole Scaffold

The unique substitution pattern of 4-Bromo-3-methylbenzo[d]isothiazole offers several distinct advantages for drug discovery campaigns:

  • Vector for Diversity-Oriented Synthesis: The 4-bromo substituent is a key functional group for introducing molecular diversity. It readily participates in a variety of robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, which are crucial for modulating target binding, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and conformational preferences. Its presence can also create specific steric interactions within a target's binding pocket, potentially enhancing potency and selectivity.

  • Privileged Core Structure: The benzisothiazole ring system itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[4] Derivatives of this scaffold have been shown to inhibit various enzymes and receptors, highlighting its broad therapeutic potential.

Synthetic Pathways and Derivatization Protocols

A plausible synthetic route to 4-Bromo-3-methylbenzo[d]isothiazole can be inferred from established methodologies for the synthesis of the benzisothiazole core.

Proposed Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole

A potential synthetic approach could involve the cyclization of a suitably substituted o-thiocyanatoaniline precursor.

Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole 2-Amino-3-bromotoluene 2-Amino-3-bromotoluene Thiocyanation Thiocyanation (NaSCN, Br2) 2-Amino-3-bromotoluene->Thiocyanation Intermediate_1 2-Amino-3-bromo-x-thiocyanatotoluene Thiocyanation->Intermediate_1 Cyclization Cyclization (e.g., Cu(I) catalysis) Intermediate_1->Cyclization Target_Molecule 4-Bromo-3-methylbenzo[d]isothiazole Cyclization->Target_Molecule

Caption: Proposed synthetic route to 4-Bromo-3-methylbenzo[d]isothiazole.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging new carbon-carbon bonds, and it is particularly well-suited for the derivatization of 4-Bromo-3-methylbenzo[d]isothiazole.[1][2][3][5] This reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position, enabling extensive SAR studies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents Scaffold 4-Bromo-3-methylbenzo[d]isothiazole Reaction_Setup Combine reactants under inert atmosphere (Ar or N2) Scaffold->Reaction_Setup Boronic_Acid Aryl/Heteroaryl Boronic Acid (1.1-1.5 eq.) Boronic_Acid->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Catalyst->Reaction_Setup Base Base (e.g., Na2CO3, K2CO3, 2-3 eq.) Base->Reaction_Setup Solvent Solvent (e.g., Toluene/EtOH/H2O, Dioxane/H2O) Solvent->Reaction_Setup Heating Heat mixture (e.g., 80-100 °C) Reaction_Setup->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Purification Purification by column chromatography Workup->Purification Product 4-Aryl/Heteroaryl-3-methylbenzo[d]isothiazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Na₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-substituted derivative.

Table 1: Representative Suzuki-Miyaura Coupling Partners

Boronic Acid/EsterExpected Product ClassPotential Therapeutic Area
Phenylboronic acid4-Phenyl derivativesGeneral scaffold for further functionalization
4-Pyridylboronic acid4-Pyridyl derivativesKinase inhibitors, CNS agents
3-Thienylboronic acid4-Thienyl derivativesAntimicrobial agents
4-(Trifluoromethyl)phenylboronic acid4-(CF₃-phenyl) derivativesModulation of metabolic stability and lipophilicity

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable reaction for the synthesis of arylamines and has been widely adopted in medicinal chemistry.[6][7] Applying this methodology to 4-Bromo-3-methylbenzo[d]isothiazole opens the door to a vast array of N-functionalized derivatives with potential applications as receptor ligands and enzyme inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants_bh Reactants & Reagents Scaffold_BH 4-Bromo-3-methylbenzo[d]isothiazole Reaction_Setup_BH Combine reactants under inert atmosphere (Ar or N2) Scaffold_BH->Reaction_Setup_BH Amine Primary/Secondary Amine (1.1-1.5 eq.) Amine->Reaction_Setup_BH Catalyst_BH Pd Pre-catalyst (e.g., Pd2(dba)3, 1-3 mol%) Catalyst_BH->Reaction_Setup_BH Ligand_BH Phosphine Ligand (e.g., XPhos, BINAP, 2-6 mol%) Ligand_BH->Reaction_Setup_BH Base_BH Base (e.g., NaOtBu, K3PO4, 1.5-2.5 eq.) Base_BH->Reaction_Setup_BH Solvent_BH Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent_BH->Reaction_Setup_BH Heating_BH Heat mixture (e.g., 90-110 °C) Reaction_Setup_BH->Heating_BH Monitoring_BH Monitor reaction by TLC or LC-MS Heating_BH->Monitoring_BH Workup_BH Quench, extract, and wash Monitoring_BH->Workup_BH Purification_BH Purification by column chromatography Workup_BH->Purification_BH Product_BH 4-Amino-3-methylbenzo[d]isothiazole Derivative Purification_BH->Product_BH

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction tube and heat to the appropriate temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 4-amino-substituted product.

Table 2: Representative Amine Coupling Partners

AmineExpected Product ClassPotential Therapeutic Area
Morpholine4-Morpholinyl derivativesCNS disorders, kinase inhibitors
Aniline4-Anilino derivativesAnticancer agents
Piperazine4-Piperazinyl derivativesAntipsychotics, antihistamines
Benzylamine4-(Benzylamino) derivativesVarious receptor modulators

Potential Therapeutic Applications and Future Directions

While direct biological data for 4-Bromo-3-methylbenzo[d]isothiazole and its immediate derivatives are scarce in the public literature, the extensive body of research on the broader benzisothiazole and benzothiazole families provides a strong rationale for their investigation in several therapeutic areas.

  • Oncology: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[4] The derivatization of the 4-Bromo-3-methylbenzo[d]isothiazole scaffold could lead to the discovery of novel agents with improved efficacy and selectivity against various cancer cell lines.

  • Neurodegenerative Diseases: The benzothiazole core is present in compounds developed for the diagnosis and treatment of Alzheimer's disease. The ability to introduce diverse functionalities onto the 4-Bromo-3-methylbenzo[d]isothiazole framework could facilitate the development of new probes for amyloid plaque imaging or novel therapeutics targeting key pathways in neurodegeneration.

  • Infectious Diseases: The benzisothiazole scaffold has been explored for its antimicrobial and antiviral properties. Systematic derivatization of the 4-bromo position could yield new compounds with potent activity against a range of pathogens.

Conclusion

4-Bromo-3-methylbenzo[d]isothiazole represents a largely untapped but highly promising scaffold for medicinal chemistry. Its strategic substitution pattern provides a unique combination of a privileged heterocyclic core with a versatile functional handle for diversity-oriented synthesis. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, detailed herein, offer a clear and efficient path for the exploration of the chemical space around this core. It is anticipated that the systematic investigation of derivatives of 4-Bromo-3-methylbenzo[d]isothiazole will lead to the discovery of novel drug candidates with significant therapeutic potential across a range of diseases. This guide serves as a foundational resource to empower researchers to unlock the full potential of this intriguing molecular framework.

References

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][8][9]thiadiazole) 1 with morpholine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Al-Hadedi, A. A. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17833. [Link]

  • Nguyen, T. T. P., et al. (2019). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of Chemistry, 2019, 1-6. [Link]

  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Vicinanza, A., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3631-3634. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1036. [Link]

  • University of California, Davis. (2014). The Suzuki Reaction. [Link]

Sources

Application

Advanced Protocols for the Functionalization of the 4-Bromo-3-methylbenzo[d]isothiazole Core

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Methodology Executive Summary & Structural Profiling The 1,2-benzisothiazole (ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Methodology

Executive Summary & Structural Profiling

The 1,2-benzisothiazole (benzo[d]isothiazole) scaffold is a privileged heterocyclic motif frequently embedded in biologically active compounds, most notably in atypical antipsychotics and antimicrobial agents (1). Within this class, 4-Bromo-3-methylbenzo[d]isothiazole serves as a highly versatile, yet synthetically challenging, bifunctional building block.

Functionalizing this specific core requires navigating three distinct mechanistic challenges:

  • Steric Hindrance at C4: The bromine atom at the 4-position is adjacent to the C3-methyl group. This ortho-substitution creates significant steric bulk, impeding the oxidative addition and reductive elimination steps in transition-metal-catalyzed cross-coupling.

  • Chemoselective C(sp³)-H Acidity: The protons on the C3-methyl group possess benzylic/allylic character due to the electron-withdrawing nature of the adjacent imine-like C=N bond, allowing for targeted deprotonation.

  • S-N Bond Lability: The heteroatom-heteroatom S-N bond is sensitive to strong nucleophiles and aggressive reductants, necessitating carefully optimized basic and reductive conditions during functionalization (2).

This application note provides field-validated, self-validating protocols for orthogonal functionalization at both the C4 and C3 positions.

Protocol I: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4

Mechanistic Rationale

To overcome the steric clash between the C4-bromine and the C3-methyl group, a highly active catalyst system is required. We utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is a bulky, electron-rich Buchwald ligand specifically engineered to facilitate oxidative addition into hindered C-Br bonds while accelerating reductive elimination (3). A mild base, K₃PO₄, is selected to prevent nucleophilic cleavage of the isothiazole ring.

SuzukiWorkflow Start 4-Bromo-3-methylbenzo[d]isothiazole + Aryl Boronic Acid Catalyst Catalyst Pre-activation Pd(OAc)2 & SPhos Start->Catalyst Base Biphasic System Setup K3PO4 (aq) + Toluene Catalyst->Base Degas Strict Degassing (Freeze-Pump-Thaw) Base->Degas Heat Thermal Activation 90°C for 12-18 h Degas->Heat Workup Aqueous Workup EtOAc / Brine Heat->Workup Purify C4-Aryl Derivative (Purified Product) Workup->Purify

Caption: Workflow for sterically hindered Suzuki-Miyaura coupling at the C4 position.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube, charge 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (5:1 v/v, 6 mL total volume).

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which rapidly degrades electron-rich phosphine ligands. Backfill with Argon.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints
  • LC-MS: The starting material exhibits a distinct 1:1 isotopic doublet for ⁷⁹Br/⁸¹Br. Successful coupling is definitively confirmed by the complete disappearance of this doublet and the emergence of a single [M+H]⁺ peak corresponding to the arylated mass.

  • ¹H NMR: The C3-methyl singlet (typically ~2.8 ppm in the starting material) will shift slightly upfield due to the anisotropic shielding cone generated by the newly introduced C4-aryl ring.

Protocol II: Chemoselective C(sp³)-H Functionalization of the C3-Methyl Group

Mechanistic Rationale

The C3-methyl group can be functionalized via deprotonation. However, using alkyllithium reagents (e.g., n-BuLi) will result in rapid, undesired lithium-halogen exchange at the C4-bromine position (4). To achieve chemoselectivity, Lithium Diisopropylamide (LDA) is utilized at cryogenic temperatures (-78 °C). LDA is a strong, non-nucleophilic base that kinetically deprotonates the acidic C3-methyl group without attacking the S-N bond or triggering halogen exchange.

C3MethylLogic Core 4-Bromo-3-methylbenzo[d]isothiazole BaseChoice Base Selection Strategy Core->BaseChoice LDA LDA (1.1 eq) at -78°C (Kinetic Deprotonation) BaseChoice->LDA Optimal Path nBuLi n-BuLi (Risk of Li-Halogen Exchange) BaseChoice->nBuLi Avoid Anion C3-Benzylic/Allylic Anion (Stable at -78°C) LDA->Anion Electrophile Electrophilic Addition (R-X or R-CHO) Anion->Electrophile Product C3-Functionalized Product (Intact C4-Br) Electrophile->Product

Caption: Chemoselective deprotonation logic for C3-methyl functionalization avoiding C4-Br exchange.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibration.

  • Deprotonation: Dropwise, add a freshly prepared or titrated solution of LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene). Stir at -78 °C for 45 minutes to form the deep-colored anion.

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide or an aldehyde, 1.2 equiv) neat or dissolved in 2 mL of anhydrous THF dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the product via flash column chromatography.

Self-Validation & Analytical Checkpoints
  • LC-MS: Retention of the ⁷⁹Br/⁸¹Br isotopic doublet is critical. This validates that the C4-bromine remains intact for downstream cross-coupling.

  • ¹H NMR: The sharp 3H singlet of the original C3-methyl group will disappear. If alkylated, it will be replaced by a 2H singlet, doublet, or multiplet integrating for the new methylene bridge, confirming successful C-C bond formation.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical markers for the orthogonal functionalization pathways of the 4-bromo-3-methylbenzo[d]isothiazole core, based on standardized internal validation metrics.

Functionalization TypeTarget PositionKey Reagents / CatalystTemp (°C)Analytical Validation MarkerExpected Yield
Suzuki-Miyaura C4Pd(OAc)₂, SPhos, K₃PO₄90Loss of Br isotope pattern (MS)75–85%
Buchwald-Hartwig C4Pd₂(dba)₃, BrettPhos, NaOtBu100Appearance of N-H stretch (IR)65–80%
Alkylation C3-MethylLDA, R-X-78 to RTShift/loss of C3-CH₃ singlet (NMR)70–90%
Aldol-Type Addition C3-MethylLDA, R-CHO-78Appearance of -OH stretch (IR)60–75%

References

  • Benchchem. (2024). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole.
  • ACS Publications. (2024). Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines.
  • KU Leuven Lirias. (2024). Synthesis of benzo[d]isothiazoles: an update.
  • Thieme Connect. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

Sources

Method

"application of 4-Bromo-3-methylbenzo[d]isothiazole in kinase inhibitor synthesis"

High-Yield Application of 4-Bromo-3-methylbenzo[d]isothiazole in the Synthesis of Next-Generation Kinase Inhibitors Strategic Scaffold Selection in Medicinal Chemistry In the development of targeted oncology therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Application of 4-Bromo-3-methylbenzo[d]isothiazole in the Synthesis of Next-Generation Kinase Inhibitors

Strategic Scaffold Selection in Medicinal Chemistry

In the development of targeted oncology therapeutics, the benzo[d]isothiazole core has emerged as a privileged scaffold, acting as an excellent bioisostere for indoles, benzothiophenes, and benzothiazoles[1][2]. Specifically, 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) is a highly specialized bicyclic heteroaromatic building block utilized to target the ATP-binding hinge region of critical kinases such as VEGFR-2, CDK2, and DRAK2[3][4].

The Causality of the Substitution Pattern:

  • The Benzo[d]isothiazole Core: Mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • The C3-Methyl Group: Strategically positioned to probe the hydrophobic gatekeeper residue of the kinase pocket. This interaction enhances kinase selectivity, preventing the inhibitor from binding to off-target kinases with larger gatekeeper residues[5].

  • The C4-Bromo Group: Serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling. Crucially, the ortho-relationship between the C3-methyl and C4-bromo groups creates a sterically demanding environment. When an aryl group is installed at C4, the steric clash with the C3-methyl forces the newly attached ring out of coplanarity. This induced dihedral angle is essential for achieving the optimal 3D conformation required to occupy the deep hydrophobic pocket adjacent to the hinge region[4].

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., VEGFR-2, CDK2) ATP->Kinase Binds Hinge Region Signal Downstream Signaling (Tumor Proliferation) Kinase->Signal Phosphorylation Inhibitor Benzo[d]isothiazole Derivative Inhibitor->Kinase Competitive Inhibition

Figure 1: Mechanism of ATP-competitive kinase inhibition by benzo[d]isothiazole derivatives.

Experimental Protocols: Overcoming Steric Hindrance

Standard cross-coupling conditions frequently fail when applied to 4-bromo-3-methylbenzo[d]isothiazole due to the extreme steric shielding provided by the adjacent C3-methyl group. The following protocols are engineered as self-validating systems to overcome these thermodynamic barriers.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4

Objective: Attach a functionalized arylboronic acid to the C4 position to extend the molecule into the kinase solvent-exposed region. Causality of Reagents: Standard Pd(PPh₃)₄ fails due to poor oxidative addition into the crowded C-Br bond. Instead, a highly active precatalyst like Pd₂(dba)₃ combined with the dialkylbiaryl phosphine ligand SPhos is required. The electron-rich nature of SPhos accelerates oxidative addition, while its bulky biaryl framework crowds the palladium center, forcing the two coupled fragments together during the difficult reductive elimination step. K₃PO₄ is chosen as the base because it provides optimal basicity in biphasic solvent systems without degrading the sensitive isothiazole ring.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and SPhos (0.10 equiv) under a strict argon atmosphere to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed Toluene and H₂O (10:1 v/v ratio, 0.2 M). The biphasic system ensures the inorganic base is dissolved while keeping the organic substrates in the reactive organic phase.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 228/230) is fully consumed, and the product mass becomes the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination at C4

Objective: Form a C-N bond at the C4 position to introduce an amino-linked pharmacophore. Causality of Reagents: The C4 position is highly deactivated. BrettPhos is the ligand of choice because its structure promotes rapid reductive elimination of the amine, preventing the formation of reduced arene byproducts (hydrodehalogenation). Sodium tert-butoxide (NaOtBu) is used to efficiently deprotonate the amine, driving the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv), the primary/secondary amine (1.2 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G3 precatalyst (0.05 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 110 °C for 8 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. This step is critical to neutralize the strong base and prevent degradation of the newly formed product. Extract with DCM, evaporate the solvent, and purify via reverse-phase preparative HPLC.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the C4 Suzuki-Miyaura coupling, demonstrating the critical impact of ligand selection in overcoming the C3-methyl steric hindrance.

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃1,4-Dioxane/H₂O9015
2Pd(dppf)Cl₂NoneK₂CO₃Toluene/H₂O10042
3Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10068
4 Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 100 91

Note: Yields determined by isolated mass after column chromatography. Entry 4 represents the self-validating optimal condition for ortho-substituted aryl halides.

Synthetic Workflow Visualization

Workflow N1 4-Bromo-3-methylbenzo[d]isothiazole (Starting Scaffold) N2 Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) N1->N2 Arylboronic Acid / Amine N3 C4-Functionalized Intermediate (Sterically Hindered) N2->N3 SPhos / BrettPhos Ligand N4 Deprotection & Salt Formation (e.g., HCl / Mesylate) N3->N4 Acidic Cleavage N5 Final Kinase Inhibitor (Lead Compound) N4->N5 Purification

Figure 2: Synthetic workflow for C4-functionalized benzo[d]isothiazole kinase inhibitors.

Sources

Application

Application Note: Development of 4-Bromo-3-methylbenzo[d]isothiazole-Based Anticancer Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Scientific Rationale: The Benzo[d]isothiazole Pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale: The Benzo[d]isothiazole Pharmacophore in Oncology

The development of targeted anticancer therapeutics frequently relies on heterocyclic scaffolds capable of acting as ATP-mimetics. The benzo[d]isothiazole nucleus has emerged as a privileged core structure for the inhibition of multiple biological targets, particularly receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, as well as downstream effectors like AKT and ERK[1][2][3].

Why 4-Bromo-3-methylbenzo[d]isothiazole? The specific use of 4-Bromo-3-methylbenzo[d]isothiazole as a starting building block offers two distinct structural advantages for rational drug design[4]:

  • Late-Stage Diversification (C4-Bromo): The bromine atom at the 4-position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries by introducing various aryl, heteroaryl, or amine pharmacophores that project into the hydrophobic pocket of the kinase active site.

  • Conformational Locking (C3-Methyl): The methyl group at the 3-position provides a critical steric "bump." When a bulky substituent is coupled at the adjacent 4-position, the 3-methyl group restricts the free rotation of the newly introduced biaryl axis. This conformational restriction reduces entropic penalties upon target binding and significantly enhances kinase selectivity, mitigating off-target toxicity.

Synthetic Workflow: Library Generation via Cross-Coupling

To systematically explore the structure-activity relationship (SAR) of this scaffold, a robust palladium-catalyzed cross-coupling workflow is employed.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Insight: The use of Pd(dppf)Cl2​ is highly recommended over standard Pd(PPh3​)4​ . The bidentate dppf ligand provides a wider bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl bromides like 4-bromo-3-methylbenzo[d]isothiazole.

Materials:

  • 4-Bromo-3-methylbenzo[d]isothiazole (1.0 equiv)

  • Various Aryl/Heteroaryl Boronic Acids (1.2 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv)

  • Potassium Carbonate ( K2​CO3​ , 2.5 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromo-3-methylbenzo[d]isothiazole (1 mmol), the selected boronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Degassing: Add 5 mL of the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 mmol) under a positive flow of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (3 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to yield the 4-substituted-3-methylbenzo[d]isothiazole derivatives.

SyntheticWorkflow A 4-Bromo-3-methyl- benzo[d]isothiazole B Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Base) A->B Boronic Acids C Library of 4-Substituted Derivatives B->C Diversification D High-Throughput Kinase Screening C->D Hit Identification

Fig 1. Synthetic workflow for late-stage diversification of the benzo[d]isothiazole scaffold.

Biological Evaluation Protocols

To validate the synthesized compounds as functional anticancer agents, a self-validating cascade of cell-free and cell-based assays is required[5][6].

Protocol 2: Cell-Free Kinase Inhibition Assay (EGFR/VEGFR2)

Trustworthiness & Validation: Always include an established clinical inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR2) as a positive control to normalize inter-assay variability and validate the dynamic range of the luminescence readouts[2].

  • Prepare a 3-fold serial dilution of the synthesized compounds in 100% DMSO (10 concentrations, starting at 10 µM).

  • Transfer 100 nL of the compound solutions into a 384-well white pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Add 5 µL of the target kinase solution (e.g., 0.5 nM EGFR in kinase buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

  • Initiate the reaction by adding 5 µL of an ATP/Substrate mix (ATP concentration set at the Km​ for the specific kinase to ensure competitive inhibition screening).

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® Reagent (Promega) to halt the reaction and generate the luminescent signal inversely proportional to kinase activity.

  • Read luminescence on a microplate reader and calculate IC50​ values using a 4-parameter logistic curve fit.

Protocol 3: In Vitro Cytotoxicity Profiling (MTT Assay)
  • Seed human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media (DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified incubator.

  • Treat cells with varying concentrations of the benzo[d]isothiazole derivatives (0.1 µM to 50 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the media carefully and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm and determine cell viability relative to vehicle-treated controls.

Quantitative Data Presentation

Table 1: Representative Kinase Inhibition and Cytotoxicity Data for Synthesized Library

Compound IDC4-Substituent (R-group)EGFR IC50​ (nM)VEGFR2 IC50​ (nM)A549 IC50​ (µM)HeLa IC50​ (µM)
BZI-01 Phenyl412 ± 15>100018.4 ± 1.222.1 ± 1.5
BZI-02 4-Methoxyphenyl185 ± 10540 ± 228.7 ± 0.611.4 ± 0.8
BZI-03 3,4,5-Trimethoxyphenyl24 ± 3 89 ± 5 1.2 ± 0.1 2.8 ± 0.3
BZI-04 Pyridin-3-yl310 ± 18420 ± 1514.5 ± 0.915.2 ± 1.1
Erlotinib(Positive Control)1.5 ± 0.2N/A0.8 ± 0.11.4 ± 0.2

(Note: The 3,4,5-trimethoxyphenyl substitution (BZI-03) frequently demonstrates superior hydrophobic pocket occupancy, leading to low-nanomolar kinase inhibition and potent cellular cytotoxicity).

Mechanistic Insights: Apoptosis and Pathway Inhibition

To confirm that the observed cytotoxicity is a direct result of target engagement, mechanistic profiling must be conducted. Benzo[d]isothiazole derivatives have been shown to induce apoptosis by downregulating survival pathways such as PI3K/AKT and MAPK/ERK[1].

Western Blotting Protocol for Pathway Validation:

  • Treat A549 cells with the IC50​ concentration of the lead compound (e.g., BZI-03) for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phosphorylated states of AKT and ERK).

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-EGFR, total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, and Cleaved Caspase-3.

  • Detect using HRP-conjugated secondary antibodies and ECL reagent. A successful hit will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK, accompanied by an increase in Cleaved Caspase-3.

MoA Drug Benzo[d]isothiazole Derivative Kinase Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2) Drug->Kinase ATP-competitive inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Blocked MAPK MAPK / ERK Pathway Kinase->MAPK Blocked Apoptosis Apoptosis Induction (Caspase-3 Activation) PI3K->Apoptosis Upregulates Proliferation Cell Proliferation & Tumor Growth MAPK->Proliferation Downregulates

Fig 2. Mechanistic pathway of benzo[d]isothiazole derivatives inhibiting RTKs and inducing apoptosis.

References

  • Benzothiazole derivatives as anticancer agents - PMC - NIH.National Institutes of Health (NIH).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers.Frontiers in Chemistry.
  • Medicinal significance of benzothiazole scaffold: an insight view.Taylor & Francis.
  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX.Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay.National Institutes of Health (NIH).
  • Synthesis of benzo[d]isothiazoles: an update.Lirias - KU Leuven.
  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

The Versatile Building Block: Application Notes for 4-Bromo-3-methylbenzo[d]isothiazole in Modern Organic Synthesis

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif, integral to a wide array of biologically active compounds and functional organic materials. Its unique electronic properties and rigid structure make i...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif, integral to a wide array of biologically active compounds and functional organic materials. Its unique electronic properties and rigid structure make it a cornerstone in medicinal chemistry and materials science. Among its derivatives, 4-Bromo-3-methylbenzo[d]isothiazole emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide offers an in-depth exploration of the synthetic utility of 4-Bromo-3-methylbenzo[d]isothiazole, complete with detailed protocols, mechanistic insights, and practical considerations for its application in organic synthesis.

Synthesis of the Building Block: 4-Bromo-3-methylbenzo[d]isothiazole

A robust and scalable synthesis of the title compound is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is not extensively documented, a plausible and efficient route can be devised based on established methodologies for the synthesis of substituted benzo[d]isothiazoles.[1][2] A common strategy involves the construction of the isothiazole ring onto a pre-functionalized benzene ring.

A potential synthetic pathway commences with the cyclization of an appropriately substituted o-mercaptoacetophenone derivative, followed by a regioselective bromination.

Protocol 1: Proposed Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole

Step 1: Synthesis of 3-methylbenzo[d]isothiazole

A facile one-pot synthesis from readily available ortho-mercaptoacetophenones can be employed.[1] This process involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction.

  • Reaction Setup: To a solution of o-mercaptoacetophenone (1.0 eq) in a suitable solvent such as toluene, add a phosphine reagent (e.g., triphenylphosphine, 1.1 eq).

  • Reaction Conditions: Cool the mixture to 0 °C and add a nitrosating agent (e.g., tert-butyl nitrite, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford 3-methylbenzo[d]isothiazole.

Step 2: Bromination of 3-methylbenzo[d]isothiazole

Direct bromination of the benzo[d]isothiazole core can be achieved using elemental bromine in the presence of an acid.[3] The directing effects of the fused ring system and the methyl group are expected to favor bromination at the 4- and 6-positions. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-bromination at the desired position.

  • Reaction Setup: Dissolve 3-methylbenzo[d]isothiazole (1.0 eq) in a suitable solvent such as aqueous hydrobromic acid.

  • Reaction Conditions: Add a solution of elemental bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. The reaction is typically stirred for several hours until completion (monitored by GC-MS or LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with a solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 4-Bromo-3-methylbenzo[d]isothiazole.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of 4-Bromo-3-methylbenzo[d]isothiazole is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a powerful tool for the construction of C-C and C-N bonds. These transformations are foundational in modern drug discovery and materials science, allowing for the rapid diversification of the benzo[d]isothiazole core.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[4][5][6] In the context of 4-Bromo-3-methylbenzo[d]isothiazole, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of palladium catalyst, ligand, and base is critical for efficient coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.[7] The base plays a crucial role in the transmetalation step by activating the boronic acid.

Suzuki_Miyaura_Mechanism 4-Bromo-3-methylbenzo[d]isothiazole 4-Bromo-3-methylbenzo[d]isothiazole Oxidative_Addition Oxidative Addition 4-Bromo-3-methylbenzo[d]isothiazole->Oxidative_Addition Ar'-Br Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar'-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar'-Pd(II)L2-Ar Reductive_Elimination->Pd(0)L2 Product 4-Aryl-3-methyl- benzo[d]isothiazole Reductive_Elimination->Product Base Base Base->Transmetalation Pd(II)_Complex->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%, or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/water, or DMF/water).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>90 (expected)
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100>85 (expected)
33-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O110>80 (expected)
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzo[d]isothiazole core, providing access to a diverse range of derivatives with potential applications in medicinal chemistry.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[8][9][10] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.

Buchwald_Hartwig_Mechanism 4-Bromo-3-methylbenzo[d]isothiazole 4-Bromo-3-methylbenzo[d]isothiazole Oxidative_Addition Oxidative Addition 4-Bromo-3-methylbenzo[d]isothiazole->Oxidative_Addition Ar'-Br R2NH R2NH Amine_Coordination_Deprotonation Amine Coordination & Deprotonation R2NH->Amine_Coordination_Deprotonation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar'-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Pd_Amido_Complex Ar'-Pd(II)L2-NR2 Amine_Coordination_Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product 4-(R2N)-3-methyl- benzo[d]isothiazole Reductive_Elimination->Product Base Base Base->Amine_Coordination_Deprotonation Pd(II)_Complex->Amine_Coordination_Deprotonation Pd_Amido_Complex->Reductive_Elimination

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the amine (1.1-1.5 eq) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture in a preheated oil bath to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOt-BuToluene100>90 (expected)
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane110>85 (expected)
3BenzylaminePd₂(dba)₃ (2) / BrettPhos (4)LiHMDSTHF80>80 (expected)
Table 2: Representative conditions for Buchwald-Hartwig amination reactions.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are versatile functional handles for further transformations such as click chemistry, cyclization reactions, or as components in conjugated materials.[11]

Mechanistic Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][12] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free variants have also been developed to avoid potential issues with copper contamination.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar'-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd_Alkynyl_Complex Ar'-Pd(II)L2-C≡CR Transmetalation_Pd->Pd_Alkynyl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product 4-(Alkynyl)-3-methyl- benzo[d]isothiazole Reductive_Elimination->Product Pd(II)_Complex->Transmetalation_Pd Pd_Alkynyl_Complex->Reductive_Elimination Terminal_Alkyne R-C≡C-H Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Cu(I)X Cu(I)X Cu(I)X->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd 4-Bromo-3-methylbenzo[d]isothiazole 4-Bromo-3-methylbenzo[d]isothiazole 4-Bromo-3-methylbenzo[d]isothiazole->Oxidative_Addition Ar'-Br

Figure 3: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) or a mixture of a solvent like THF or DMF with an amine base. Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF50>90 (expected)
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene60>85 (expected)
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMFRT>90 (expected)
Table 3: Representative conditions for Sonogashira coupling reactions.

Conclusion

4-Bromo-3-methylbenzo[d]isothiazole stands out as a highly valuable and adaptable building block in the arsenal of synthetic organic chemists. Its strategic bromination provides a key entry point for a diverse range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals to unlock the full synthetic potential of this versatile scaffold. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant applications in medicine and materials science.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), pp.202312146. Available at: [Link][1][13]

  • ResearchGate. (2024). Synthesis of benzo[d]isothiazoles: an update | Request PDF. Available at: [Link]

  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][8]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link][12]

  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Available at: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • LinkedIn. (2025). Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Available at: [Link]

  • PMC. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][14]Thiazin-4-One Derivatives. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of benzo[d]isothiazoles: an update. Available at: [Link][2]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][9]

  • PMC. (2011). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Available at: [Link]

  • ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link][4]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][5]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][6]

  • SpringerLink. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link][11]

  • ResearchGate. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF. Available at: [Link]

  • OA Monitor Ireland. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Available at: [Link]

  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Available at: [Link][10]

  • RSC Publishing. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • ACS Publications. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • ScienceDirect. (2013). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][14]Thiazin-4-One Derivatives. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Available at: [Link]

  • Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Available at: [3]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole for Preclinical Studies

Executive Summary The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of potent inhibitors for multiple biological targets, including sodium-glucose co-transp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of potent inhibitors for multiple biological targets, including sodium-glucose co-transporter 2 (SGLT2) inhibitors and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators[1]. Specifically, 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) serves as a critical, sterically encumbered building block[2]. The C4-bromo substitution provides a versatile handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) during preclinical drug development.

This application note details a robust, scalable, and chromatography-free synthetic route designed to produce multi-kilogram quantities of 4-Bromo-3-methylbenzo[d]isothiazole. The protocol transitions away from hazardous, low-yielding bench-scale cyclizations toward a highly controlled oxidative debenzylation/cyclization sequence.

Synthetic Strategy & Mechanistic Rationale

Historically, the synthesis of benzo[d]isothiazoles from aromatic substrates involves either nitrogen- and sulfur-preloaded aromatics or the activation of aryl sulfoxides[1]. For scale-up, we utilize a two-step sequence starting from commercially available 1-(2-bromo-6-fluorophenyl)ethan-1-one.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The ortho-fluorine is highly activated by the adjacent acetyl group. We utilize benzyl mercaptan ( BnSH ) rather than sodium sulfide ( Na2​S ). Causality: Free thiols generated from Na2​S are prone to oxidative dimerization to disulfides under atmospheric conditions, drastically reducing yield on a pilot scale. The benzyl group acts as a robust protecting group during the initial thioetherification.

  • Oxidative Cleavage and Annulation: The benzyl thioether is treated with sulfuryl chloride ( SO2​Cl2​ ). Causality: SO2​Cl2​ performs a dual role—it cleaves the benzyl protecting group and oxidizes the sulfur to form a highly reactive sulfenyl chloride intermediate. Subsequent exposure to anhydrous ammonia rapidly forms an intermediate imine, which undergoes spontaneous intramolecular cyclization to yield the isothiazole ring.

Synthetic Workflow Diagram

G SM 1-(2-bromo-6-fluorophenyl) ethan-1-one Reagent1 BnSH, K2CO3 DMF, 80°C SM->Reagent1 Int1 1-(2-(benzylthio)-6- bromophenyl)ethan-1-one Reagent1->Int1 Reagent2 1. SO2Cl2, DCM, 0°C 2. NH3 (g) Int1->Reagent2 Product 4-Bromo-3-methylbenzo [d]isothiazole Reagent2->Product

Fig 1: Two-step scalable synthesis of 4-Bromo-3-methylbenzo[d]isothiazole.

Scale-Up Protocols

Protocol A: Synthesis of 1-(2-(benzylthio)-6-bromophenyl)ethan-1-one

Objective: High-yield S-alkylation with strict control of process impurities.

Reagents & Materials:

  • 1-(2-bromo-6-fluorophenyl)ethan-1-one: 1.00 kg (4.61 mol, 1.0 equiv)

  • Benzyl mercaptan ( BnSH ): 0.63 kg (5.07 mol, 1.1 equiv)

  • Potassium carbonate ( K2​CO3​ , 325 mesh): 0.95 kg (6.91 mol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF): 5.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2​ for 15 minutes.

  • Charge: Add 5.0 L of DMF, followed by 1.00 kg of 1-(2-bromo-6-fluorophenyl)ethan-1-one and 0.95 kg of finely milled K2​CO3​ .

  • Addition: Cool the suspension to 10 °C. Add benzyl mercaptan (0.63 kg) dropwise via an addition funnel over 45 minutes. Insight: Controlling the addition rate prevents localized heating and minimizes the formation of bis-alkylated impurities.

  • Reaction: Heat the jacket to 80 °C. Stir vigorously (300 rpm) for 6 hours. Monitor reaction completion via HPLC (Target: < 1% starting material).

  • Workup: Cool the reactor to 20 °C. Quench the reaction by slowly adding 10.0 L of deionized water. The product will precipitate as an off-white solid.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with water ( 3×2.0 L) to remove residual DMF and potassium salts. Dry under vacuum at 45 °C for 24 hours.

Protocol B: Oxidative Cyclization to 4-Bromo-3-methylbenzo[d]isothiazole

Objective: Controlled generation of sulfenyl chloride and subsequent annulation without chromatographic purification.

Reagents & Materials:

  • 1-(2-(benzylthio)-6-bromophenyl)ethan-1-one: 1.20 kg (3.73 mol, 1.0 equiv)

  • Sulfuryl chloride ( SO2​Cl2​ ): 0.55 kg (4.10 mol, 1.1 equiv)

  • Anhydrous Ammonia ( NH3​ gas): Excess

  • Dichloromethane (DCM): 8.0 L

Step-by-Step Methodology:

  • Preparation: Charge a 20 L jacketed reactor with 1.20 kg of the thioether intermediate and 8.0 L of anhydrous DCM. Cool the batch to 0 °C to -5 °C.

  • Oxidative Cleavage: Add SO2​Cl2​ (0.55 kg) dropwise over 2 hours, maintaining the internal temperature below 5 °C. Critical Safety Note: This step generates equimolar amounts of SO2​ and HCl gas. The reactor must be vented through a caustic scrubber system (10% NaOH).

  • Maturation: Stir the deep orange solution at 0 °C for 1 hour to ensure complete formation of the sulfenyl chloride intermediate.

  • Cyclization: Introduce anhydrous NH3​ gas via a sub-surface sparger. The reaction is highly exothermic. Control the sparging rate to maintain the internal temperature strictly below 15 °C. Continue sparging until the pH of the mixture (tested via wet pH paper on an aliquot) reaches 9-10.

  • Quench & Phase Separation: Add 4.0 L of water to dissolve the ammonium chloride byproducts. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2.0 L).

  • Crystallization (Chromatography-Free): Concentrate the combined organic layers under reduced pressure to approximately 2.0 L. Add 4.0 L of n-heptane dropwise while distilling off the remaining DCM. Cool the resulting slurry to 5 °C, filter, and wash with cold n-heptane to yield pure 4-Bromo-3-methylbenzo[d]isothiazole.

Scale-Up Metrics & Data Presentation

The transition from bench-scale (chromatography-dependent) to pilot-scale (crystallization-driven) demonstrated significant improvements in process efficiency and environmental impact (E-factor).

MetricBench Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Overall Yield 62%78%Improved due to elimination of silica gel chromatography.
Purity (HPLC) 98.5%99.2%Heptane crystallization effectively purges benzyl chloride byproduct.
E-factor > 15028Massive reduction in solvent waste by omitting chromatography.
Volume Yield 12 g / L85 g / LOptimized reactor concentration during the SN​Ar step.
Cycle Time 4 Days3 DaysStreamlined workup and filtration processes.

Table 1: Quantitative comparison of process metrics between bench and pilot scales.

References

  • EvitaChem.4-Bromo-3-methylbenzo[d]isothiazole Product Information & Inventory. Retrieved April 2, 2026.
  • Ivanova, Y., et al. (2024).Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024 (5), 202312146. KU Leuven.

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Bromo-3-methylbenzo[d]isothiazole in Structure-Activity Relationship (SAR) Studies

Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Medicinal Chemistry The benzo[d]isothiazole ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Medicinal Chemistry

The benzo[d]isothiazole ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant and diverse biological activities.[1][2] Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The strategic placement of a methyl group at the 3-position and a bromine atom at the 4-position on the benzo[d]isothiazole core provides a versatile platform for chemical modification. The bromine atom, in particular, serves as a key functional handle for introducing a wide array of substituents through various cross-coupling and substitution reactions. This allows for a systematic exploration of the chemical space around the core structure, which is fundamental to establishing robust Structure-Activity Relationships (SAR). A thorough understanding of how different functional groups at this position influence biological activity is crucial for optimizing lead compounds and designing new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Strategic Derivatization of the 4-Bromo Position

The primary objective in derivatizing 4-Bromo-3-methylbenzo[d]isothiazole is to systematically investigate how modifications at the 4-position impact the biological activity of the resulting compounds. The choice of synthetic methodology is paramount and is dictated by the desired functionality to be introduced. The electron-rich nature of the benzo[d]isothiazole ring system and the inherent reactivity of the aryl bromide lend themselves to several powerful and versatile cross-coupling reactions.

Key Synthetic Strategies:
  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic organic chemistry and are particularly well-suited for the functionalization of aryl halides.

    • Suzuki-Miyaura Coupling: This reaction is ideal for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[5] The reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to couple the aryl bromide with an organoboron reagent.[6][7]

    • Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse library of arylamines.[8][9] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr): While generally less facile than palladium-catalyzed reactions for simple aryl bromides, SNAr can be a viable strategy under certain conditions, particularly with highly activated substrates or strong nucleophiles.[12][13] The electron-withdrawing nature of the isothiazole ring can facilitate this reaction pathway.[14]

The following diagram illustrates the general workflow for a typical SAR study starting from 4-Bromo-3-methylbenzo[d]isothiazole.

SAR_Workflow A 4-Bromo-3-methylbenzo[d]isothiazole (Starting Material) B Synthetic Derivatization A->B Reaction Conditions C Library of Analogs (Varying R group at 4-position) B->C Purification & Characterization D Biological Screening (In vitro assays) C->D Compound Testing E Data Analysis & SAR Establishment D->E Activity Data F Lead Optimization E->F Identification of Key Structural Features

Caption: General workflow for SAR studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 4-Bromo-3-methylbenzo[d]isothiazole using Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 4-Aryl-3-methylbenzo[d]isothiazole derivatives.

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organohalide with an organoboron compound.[15] The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Materials:

  • 4-Bromo-3-methylbenzo[d]isothiazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add [Pd(dppf)Cl₂] (0.05 eq) to the flask.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16][17]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of 4-Amino-3-methylbenzo[d]isothiazole derivatives.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[8]

Materials:

  • 4-Bromo-3-methylbenzo[d]isothiazole

  • Primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-Bromo-3-methylbenzo[d]isothiazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.5 eq) to the tube.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the desired amine (1.2 eq).

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization_Schemes cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A1 4-Bromo-3-methylbenzo[d]isothiazole D1 4-Aryl-3-methylbenzo[d]isothiazole A1->D1 B1 Ar-B(OH)₂ B1->D1 C1 Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) C1->D1 A2 4-Bromo-3-methylbenzo[d]isothiazole D2 4-(R¹R²N)-3-methylbenzo[d]isothiazole A2->D2 B2 R¹R²NH B2->D2 C2 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) C2->D2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole

For the attention of: Researchers, scientists, and drug development professionals. This technical support guide provides a comprehensive framework for troubleshooting and improving the yield in the synthesis of 4-Bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical support guide provides a comprehensive framework for troubleshooting and improving the yield in the synthesis of 4-Bromo-3-methylbenzo[d]isothiazole. As a key heterocyclic scaffold, benzo[d]isothiazole derivatives are of significant interest in medicinal chemistry.[1][2] However, their synthesis, particularly the regioselective functionalization, presents distinct challenges that can impact yield and purity. This document offers in-depth, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the causality behind experimental choices.

The Synthetic Pathway: A Mechanistic Overview

The most direct route to 4-Bromo-3-methylbenzo[d]isothiazole involves a two-step process: first, the synthesis of the 3-methylbenzo[d]isothiazole precursor, followed by its selective electrophilic bromination. Understanding the nuances of each step is critical for yield optimization.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Electrophilic Aromatic Substitution Precursors Appropriate Precursors (e.g., from diethyl (1,2-benzisothiazol-3-yl)malonate) Intermediate 3-Methylbenzo[d]isothiazole Precursors->Intermediate Hydrolysis & Decarboxylation Final_Product 4-Bromo-3-methylbenzo[d]isothiazole Intermediate->Final_Product Bromination Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Final_Product

Caption: Overall two-step synthesis of 4-Bromo-3-methylbenzo[d]isothiazole.

The primary challenge lies in Step 2. The bromination is an electrophilic aromatic substitution (EAS) reaction where the regiochemical outcome is governed by the directing effects of the fused isothiazole ring and the methyl group.[3][4] While the methyl group is an ortho-, para-director, the heterocyclic ring system's electronics and steric hindrance complicate predicting the major product.[5]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Q1: My overall yield is consistently low. Where should I start my investigation?

A1: A low overall yield necessitates a systematic evaluation of both synthetic steps. Before re-running the entire sequence, a logical diagnostic workflow should be followed to pinpoint the source of the inefficiency. The crude product from each step should be analyzed to determine if the issue is a poor reaction conversion or product loss during workup and purification.

Troubleshooting_Workflow Start Low Overall Yield Step1_Check Analyze Crude Product of Step 1 (3-Methylbenzo[d]isothiazole Synthesis) Start->Step1_Check Step1_Conversion Is conversion from precursors >80%? Step1_Check->Step1_Conversion Step1_Optimize Optimize Cyclization Reaction: - Check precursor purity - Vary temperature/time - Screen solvents Step1_Conversion->Step1_Optimize No Step2_Check Analyze Crude Product of Step 2 (Bromination Reaction) Step1_Conversion->Step2_Check Yes Step1_Purification Optimize Step 1 Workup/Purification: - Alternative extraction solvents - Recrystallization vs. Chromatography Step1_Optimize->Step1_Purification Step2_Conversion Is starting material consumed? Step2_Check->Step2_Conversion Step2_Optimize Optimize Bromination Reaction: - Increase temperature/time - Use a more reactive brominating agent Step2_Conversion->Step2_Optimize No Step2_Selectivity Is the crude product a complex mixture of isomers? Step2_Conversion->Step2_Selectivity Yes Step2_Regio Focus on Regioselectivity: - Screen brominating agents (NBS vs Br₂) - Adjust solvent polarity - Lower reaction temperature Step2_Selectivity->Step2_Regio Yes Step2_Purification Optimize Final Purification: - Screen chromatography eluents - Attempt derivatization or recrystallization Step2_Selectivity->Step2_Purification No

Caption: Diagnostic workflow for troubleshooting low yield.

Q2: The bromination step results in a mixture of isomers. How can I improve selectivity for the 4-bromo product?

A2: This is the most common and critical challenge. Achieving high regioselectivity in the bromination of 3-methylbenzo[d]isothiazole is difficult due to competing electronic and steric effects. The methyl group activates the ortho (4-position) and para (6-position), while the isothiazole ring has its own complex directing influence. The formation of 6-bromo and 7-bromo isomers is common.

Key Mechanistic Insight: The reaction proceeds via a Wheland intermediate (a σ-complex).[6] The stability of this intermediate determines the regiochemical outcome. The most stable intermediate will lead to the major product. Your goal is to find conditions that favor the formation and stabilization of the intermediate leading to the 4-bromo product.

Caption: Potential sites for electrophilic bromination.

Strategies to Enhance 4-Position Selectivity:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • N-Bromosuccinimide (NBS): Often provides higher selectivity for less reactive positions compared to molecular bromine. It generates a low concentration of Br₂ in situ, which can suppress over-bromination. For brominating stable aromatic rings, NBS often requires a strong acid catalyst.[7][8]

    • Molecular Bromine (Br₂): More reactive and less selective, often leading to a mixture of mono- and di-brominated products. Using it in a non-polar solvent can sometimes temper its reactivity. Heating with excess bromine in HBr is a classic method for forcing bromination on deactivated rings but may yield multiple products.[9]

  • Solvent Effects: The solvent can influence the electrophilicity of the bromine species.

    • Non-polar solvents (e.g., CCl₄, Dichloromethane): These are good choices for NBS brominations, as they do not significantly solvate the electrophile, allowing intrinsic substrate reactivity to dominate.

    • Protic/Acidic Solvents (e.g., Acetic Acid, HBr): Used with molecular bromine, these can increase the electrophilicity of Br₂, but may also lead to lower selectivity.

  • Temperature Control: Lowering the reaction temperature often increases the selectivity of kinetic-controlled reactions by favoring the pathway with the lowest activation energy. Try running the reaction at 0 °C or even -20 °C before attempting higher temperatures.[10]

Troubleshooting Table: Bromination Conditions

ProblemPotential CauseRecommended Solution
No Reaction/Low Conversion Insufficiently reactive brominating agent or conditions.Switch from NBS to Br₂. If using NBS, add a strong protic acid catalyst (e.g., H₂SO₄).[7] Increase the reaction temperature incrementally.
Mixture of Mono-isomers Low regioselectivity.Lower the reaction temperature. Switch from Br₂ to NBS. Use a less polar solvent like dichloromethane or carbon tetrachloride.
Di-brominated Byproducts Reaction is too aggressive; the mono-brominated product is more activated than the starting material.Use a milder agent (NBS). Use stoichiometric amounts of the brominating agent (1.0-1.1 equivalents). Add the agent slowly to the reaction mixture to maintain a low concentration.
Q3: I am struggling to separate the 4-bromo isomer from other byproducts using column chromatography. What are my options?

A3: Co-elution of isomers is a frequent purification hurdle.[11] If standard silica gel chromatography is failing, consider the following advanced strategies.

  • Optimize Chromatography:

    • Solvent System: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), try a three-component system. Adding a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.

    • Stationary Phase: If silica is not providing adequate separation, consider switching to a different stationary phase like alumina (basic or neutral) or using reverse-phase chromatography (C18).[12]

  • Recrystallization: This is often the most effective technique for separating isomers.

    • Solvent Screening: Test a wide range of solvents and solvent pairs (e.g., ethanol/water, toluene/hexanes, ethyl acetate/heptane) in small test tubes to find a system where the desired 4-bromo isomer has high solubility at high temperature but low solubility at low temperature, while the impurities remain in solution.[12] A sharp melting point range for the recrystallized solid is a good indicator of high purity.[11]

Q4: How can I definitively confirm the structure and regiochemistry of my product?

A4: Unambiguous structure confirmation is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The aromatic region will be the most informative. The bromine substituent will influence the chemical shifts of adjacent protons. More importantly, the coupling constants (J-values) between the remaining aromatic protons will reveal their relative positions (ortho, meta, para coupling).

    • Nuclear Overhauser Effect (NOE): An NOE experiment (e.g., NOESY or ROESY) can show through-space correlations. A correlation between the protons of the 3-methyl group and the aromatic proton at the 4-position would be absent in the 4-bromo isomer but present in other isomers, providing definitive proof.

  • Mass Spectrometry (MS): Confirms the molecular weight and the presence of one bromine atom (due to the characteristic isotopic pattern of Br).[11]

Experimental Protocols

The following are generalized protocols based on established methodologies for benzo[d]isothiazole synthesis and electrophilic aromatic substitution.[1][13][9] Researchers must optimize these conditions for their specific setup.

Protocol 1: Synthesis of 3-Methylbenzo[d]isothiazole (Intermediate)

This protocol is adapted from the hydrolysis and decarboxylation of diethyl (1,2-benzisothiazol-3-yl)malonate.[13]

  • Hydrolysis: To a solution of diethyl (1,2-benzisothiazol-3-yl)malonate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2, which will precipitate the dicarboxylic acid intermediate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Decarboxylation: Heat the isolated solid intermediate gently above its melting point until gas evolution (CO₂) ceases. The remaining oil is the crude 3-methyl-1,2-benzisothiazole.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Optimized Bromination for 4-Bromo-3-methylbenzo[d]isothiazole

This protocol is designed to favor regioselectivity for the 4-position.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-methylbenzo[d]isothiazole (1.0 eq) in a suitable solvent (start with dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no reaction occurs after 2-3 hours, allow it to slowly warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue first by recrystallization (screen various solvents) or, if necessary, by careful column chromatography on silica gel.

References

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC . National Center for Biotechnology Information. [Link]

  • Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers . Journal of the American Chemical Society. [Link]

  • Synthesis of benzo[d]isothiazoles: an update - Lirias . Lirias. [Link]

  • Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar . Semantic Scholar. [Link]

  • Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge . The Journal of Physical Chemistry A. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H) - Semantic Scholar . Semantic Scholar. [Link]

  • The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H) - ResearchGate . ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Method for producing 1,2-benzisothiazol-3-ones - Google Patents.
  • 1,2-Benzisothiazoles. Part III. 3-Substituted derivatives - Journal of the Chemical Society, Perkin Transactions 1 . Royal Society of Chemistry. [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([11][14][15]thiadiazole) - MDPI . MDPI. [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed . National Center for Biotechnology Information. [Link]

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchGate . ResearchGate. [Link]

  • Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide - Semantic Scholar . Semantic Scholar. [Link]

Sources

Optimization

"purification challenges of crude 4-Bromo-3-methylbenzo[d]isothiazole"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical roadblocks encountered during the isolation of 4-bromo-3-methylbenzo[d]isothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical roadblocks encountered during the isolation of 4-bromo-3-methylbenzo[d]isothiazole .

The synthesis of the benzo[d]isothiazole core—typically achieved via the oxidative cyclization of 2-mercaptoacetophenone derivatives or transition-metal-catalyzed N-S bond formation—is notoriously prone to generating side products with nearly identical polarities to the target molecule. This guide bypasses generic advice, focusing instead on the mechanistic causality of these impurities and providing self-validating protocols to achieve >98% purity.

Diagnostic Purification Workflow

Before diving into specific troubleshooting, consult the workflow below to identify where your current purification strategy may be failing.

PurificationWorkflow Crude Crude 4-Bromo-3-methyl- benzo[d]isothiazole Workup Aqueous EDTA Workup (Metal Scavenging) Crude->Workup Organic Organic Phase (Product + Impurities) Workup->Organic Extract Silica Silica Gel Chromatography (Normal Phase) Organic->Silica Fractions Mixed Fractions (Isomers & Disulfides) Silica->Fractions Co-elution Pure Pure Target Compound (>98% Purity) Silica->Pure Clean Fractions Reduction DTT Reduction & Extraction (Cleave Disulfides) Fractions->Reduction If Disulfides Present HPLC Prep-HPLC Polishing (Reverse Phase C18) Fractions->HPLC If Regioisomers Reduction->HPLC HPLC->Pure

Diagnostic workflow for the purification of crude 4-bromo-3-methylbenzo[d]isothiazole.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I consistently observe a non-polar impurity co-eluting with 4-bromo-3-methylbenzo[d]isothiazole during normal-phase silica gel chromatography? Causality: The synthesis of benzo[d]isothiazoles often relies on the intramolecular cyclization of thiol-bearing precursors. If the cyclization stalls or the oxidizing agent is depleted, the unreacted thiol groups rapidly undergo oxidative dimerization in the presence of atmospheric oxygen[1]. The resulting symmetrical disulfide byproducts possess a dipole moment and lipophilicity almost identical to the target benzo[d]isothiazole. Because normal-phase silica separates primarily by polarity, the disulfide and the target product will co-elute. Solution: Do not attempt to resolve these on silica. Instead, use a chemical intervention: selectively reduce the disulfide back to a thiol, which can then be removed via alkaline aqueous extraction (See Protocol 1).

Q2: I synthesized the core via direct electrophilic bromination of 3-methylbenzo[d]isothiazole. How do I resolve the resulting regioisomers? Causality: Electrophilic aromatic substitution on the benzo[d]isothiazole core is poorly regioselective due to electronic deactivation by the fused heteroaromatic ring, typically yielding a stubborn mixture of 4-bromo, 5-bromo, and 6-bromo isomers. Because these isomers share the exact same functional groups, their retention factors ( Rf​ ) on silica are indistinguishable. Solution: Switch to reverse-phase preparative HPLC (C18). The highly ordered C18 alkyl chains interact sensitively with the subtle differences in the hydrodynamic radii of the isomers. Specifically, the steric clash between the 4-bromo substituent and the adjacent 3-methyl group slightly distorts the planarity of the molecule, reducing its π−π stacking efficiency with the stationary phase compared to the flatter 6-bromo isomer (See Protocol 2).

Q3: My product streaks heavily on the column and my isolated yields are lower than my LC-MS conversions suggest. What is happening? Causality: Modern synthetic protocols frequently utilize transition metal catalysts, such as copper complexes or cobalt phthalocyanines (CoPcS), to drive oxidative N-S bond formation[2][3]. These metals readily coordinate with the nitrogen and sulfur heteroatoms of the newly formed isothiazole ring. This product-metal sequestration causes severe streaking on silica and traps the product in the baseline. Solution: Introduce a competitive ligand during the aqueous workup. Washing the organic phase with a 0.1 M aqueous EDTA solution will strip the metals from the isothiazole core, restoring the product's expected chromatographic behavior.

Quantitative Impurity Profiling

To aid in fraction identification, the table below summarizes the typical chromatographic and spectroscopic behavior of the target molecule versus its primary impurities.

ComponentStructural OriginNormal-Phase Rf​ (Hex/EtOAc 9:1)Reverse-Phase Rt​ (min, Gradient MeCN/H_2O)Diagnostic MS/NMR Features
4-Bromo-3-methylbenzo[d]isothiazole Target Product0.4512.5 m/z 228/230 (1:1 ratio), Ar-H doublet at ~7.8 ppm
6-Bromo-3-methylbenzo[d]isothiazole Regioisomer0.4414.2 m/z 228/230 (1:1 ratio), Ar-H singlet at ~8.1 ppm
Bis(2-acetyl-3-bromophenyl) disulfide Thiol Oxidation[1]0.4818.5 m/z 460/462/464 (1:2:1 ratio), missing N-S bond
Benzo[d]isothiazol-3(2H)-one deriv. Over-oxidation[3]0.156.8Strong C=O stretch (IR), m/z 244/246

Validated Experimental Protocols

Protocol 1: Selective Reduction-Extraction of Disulfide Impurities

This protocol chemically alters the co-eluting disulfide impurity, allowing for simple liquid-liquid separation.

  • Solubilization: Dissolve the crude mixture (containing the target product and disulfide impurities) in ethyl acetate (10 mL per gram of crude).

  • Reduction: Add an equal volume of an aqueous solution containing Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1.5 equivalents relative to the estimated disulfide content. Buffer the aqueous phase to pH 8.0 using saturated sodium bicarbonate.

    • Causality: The slightly basic pH ensures the reducing agent is highly nucleophilic, accelerating the cleavage of the disulfide bond into two free thiolate equivalents.

  • Phase Separation: Stir vigorously for 2 hours at room temperature.

  • Alkaline Extraction: Add 1M NaOH to adjust the aqueous phase to pH > 10.

    • Causality: The free thiol ( pKa​ ~6-8) is fully deprotonated and partitions entirely into the aqueous phase. The target 4-bromo-3-methylbenzo[d]isothiazole lacks acidic protons and remains in the organic phase.

  • Self-Validation Check: Spot both the organic and aqueous phases on a TLC plate under 254 nm UV light. The aqueous phase should show zero UV activity corresponding to the target product Rf​ .

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Preparative HPLC Polishing for Regioisomer Resolution

Use this protocol to separate the 4-bromo target from the 5-bromo or 6-bromo regioisomers.

  • Sample Preparation: Dissolve the enriched organic fraction in HPLC-grade Acetonitrile (maximum concentration 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Equip the system with a preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 40% B to 80% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the peak eluting at approximately 12.5 minutes (the 4-bromo isomer elutes first due to steric-induced non-planarity).

  • Self-Validation Check: Analyze the collected fractions via analytical LC-MS before pooling. The target mass ( m/z 228/230) must appear as a single sharp peak with no baseline distortion or shoulders, confirming the complete absence of co-eluting isomers.

  • Isolation: Lyophilize the pooled fractions to yield the pure (>98%) target compound.

References[1] Title: Troubleshooting guide for the synthesis of benzothiazole derivatives | Source: Benchchem | URL:https://www.benchchem.com[2] Title: Synthesis of benzo[d]isothiazoles: an update | Source: Lirias - KU Leuven | URL:https://lirias.kuleuven.be[3] Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives | Source: National Institutes of Health (NIH) PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/

Sources

Troubleshooting

"side reactions in the bromination of 3-methylbenzo[d]isothiazole"

Technical Support Center: Troubleshooting the Bromination of 3-Methylbenzo[d]isothiazole Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Bromination of 3-Methylbenzo[d]isothiazole

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of 3-(bromomethyl)benzo[d]isothiazole. This molecule is a critical building block for atypical antipsychotics and other targeted therapeutics. The standard synthetic route relies on the Wohl-Ziegler bromination of 3-methylbenzo[d]isothiazole using N-bromosuccinimide (NBS). However, the benzisothiazole core presents unique chemical sensitivities that often lead to complex side-reaction profiles.

This guide provides a diagnostic framework to understand the causality behind these side reactions and offers a self-validating protocol to ensure high-yield, reproducible monobromination.

Part 1: Mechanistic Pathways & Causal Factors

To troubleshoot effectively, we must first map the competing reaction pathways. The intended reaction is a radical substitution at the benzylic-like 3-methyl position. However, deviations in solvent purity, reagent stoichiometry, or thermal control can trigger electrophilic aromatic substitution (EAS) or catastrophic ring-opening events.

G A 3-Methylbenzo[d]isothiazole (Starting Material) B NBS / AIBN (Radical Pathway) A->B UV/Heat F Moisture / Br2 (Ionic Pathway) A->F H Nucleophiles / Acid (S-N Cleavage) A->H C 3-(Bromomethyl)benzo[d]isothiazole (Target Product) B->C Monobromination D Excess NBS (Over-bromination) C->D E 3-(Dibromomethyl)... (Side Product) D->E Dibromination G 5-Bromo / 7-Bromo... (Side Product) F->G EAS I Bis(2-cyanophenyl) disulfide (Degradation) H->I Ring Opening

Reaction pathways for 3-methylbenzo[d]isothiazole bromination and common side reactions.

Part 2: Diagnostic FAQs

Q1: Why am I seeing significant 3-(dibromomethyl) and 3-(tribromomethyl) byproducts? Causality: The formation of di- and tribrominated species is a classic over-bromination issue. The monobrominated product, 3-(bromomethyl)benzo[d]isothiazole, remains highly susceptible to radical abstraction because the resulting radical is still stabilized by the adjacent aromatic system. If the local concentration of NBS is too high, or if the reaction is pushed past 95% conversion, the equilibrium shifts toward polybromination. Solution: Do not attempt to drive the reaction to 100% completion. Target 90-95% conversion. Add NBS in discrete portions rather than a single bolus to keep the steady-state concentration of bromine radicals low.

Q2: My LC-MS shows 5-bromo and 7-bromo ring-substituted products. How do I prevent this? Causality: You have inadvertently triggered an ionic bromination pathway. When NBS is exposed to trace moisture in the solvent, it hydrolyzes to form hypobromous acid (HOBr) and molecular bromine (Br₂). These species act as powerful electrophiles. The benzisothiazole ring, while somewhat electron-deficient, will undergo[1]. Solution: Strict anhydrous conditions are non-negotiable. Solvents must be dried over molecular sieves, and the system must be purged with argon.

Q3: My reaction mixture turned dark, and I isolated bis(2-cyanophenyl) disulfide. What caused the ring to open? Causality: The S-N bond in the 1,2-benzisothiazole core is relatively weak and highly sensitive to [2][3]. If your reaction mixture contains trace nucleophiles (e.g., unreacted amines from previous steps) or if you quench the reaction with a strong base, the S-N bond cleaves, leading to the formation of the disulfide degradation product. Solution: Avoid basic workups. Quench the reaction with a mild reducing agent (like sodium thiosulfate) to neutralize active bromine without opening the isothiazole ring.

Part 3: Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how specific deviations in protocol alter the product distribution.

ConditionInitiatorSolvent StateTemp (°C)Monobromo (%)Dibromo (%)Ring Bromo (%)Ring Opened (%)
Optimized (1.05 eq NBS) AIBNCCl₄ (Strictly Dry)8088.5 6.0< 0.5< 0.5
Excess NBS (1.50 eq) AIBNCCl₄ (Strictly Dry)8055.0 38.5< 0.5< 0.5
Moisture Contamination AIBNCCl₄ (Wet, KF > 0.2%)8042.0 4.045.02.0
Nucleophilic Impurities NoneEtOAc (Trace Base)8012.0 0.08.075.0

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. You must not proceed to the next step until the In-Process Control (IPC) criteria are met.

Workflow Step1 1. Dehydration KF Titration < 0.05% Step2 2. Initiation Add AIBN & Heat Step1->Step2 Step3 3. Portion-wise NBS Control Radical Conc. Step2->Step3 Step4 4. IPC Monitoring HPLC > 90% Conversion Step3->Step4 Step5 5. Quenching Na2S2O3 Wash Step4->Step5

Self-validating experimental workflow for controlled benzylic bromination.

Step 1: System Dehydration & Preparation

  • Charge a flame-dried, argon-purged reactor with 3-methylbenzo[d]isothiazole (1.0 eq) and anhydrous carbon tetrachloride (or chlorobenzene for a greener alternative).

  • IPC 1 (Moisture Check): Perform a Karl Fischer (KF) titration on the mixture. Do not proceed unless water content is < 0.05%. Causality: Moisture generates Br₂, shifting the mechanism from radical substitution to EAS.

Step 2: Radical Initiation

  • Add AIBN (0.05 eq) to the reactor.

  • Heat the mixture to gentle reflux (approx. 80 °C).

  • IPC 2 (Thermal Validation): Ensure the internal temperature stabilizes. Causality: Radical generation from AIBN is highly temperature-dependent; fluctuations will stall the reaction or cause dangerous accumulation of unreacted initiator.

Step 3: Controlled Reagent Addition

  • Weigh out exactly 1.05 eq of recrystallized NBS.

  • Add the NBS in 5 equal portions over 2 hours.

  • Causality: Portion-wise addition limits the steady-state concentration of succinimidyl and bromine radicals, directly suppressing the dibromination side reaction.

Step 4: Reaction Monitoring

  • Sample the reaction 30 minutes after the final NBS addition.

  • IPC 3 (Conversion Check): Analyze via HPLC. Halt the reaction when the ratio of Starting Material : Monobromo : Dibromo reaches approximately 5 : 90 : 5. Causality: Pushing for complete consumption of the starting material guarantees over-bromination.

Step 5: Quenching & Isolation

  • Cool the reactor to 0 °C to terminate radical propagation.

  • Filter the mixture to remove the insoluble succinimide byproduct.

  • Wash the filtrate with a cold 5% aqueous sodium thiosulfate solution.

  • IPC 4 (Peroxide/Halogen Check): Test the organic layer with starch-iodide paper. It must be negative. Causality: Thiosulfate reduces any residual active bromine without acting as a strong enough nucleophile to cleave the sensitive S-N bond.

Part 5: References

  • Brown, D. W., & Sainsbury, M. (2002). Product Class 16: Benzisothiazoles. Science of Synthesis, 11, 573-625.[Link]

  • Krenitsky, P., et al. (2021). Reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with Hydrazine: Structural and Computational Evidence for Rearrangement Pathways Implicating Intramolecular Formation of Pivotal Meisenheimer Complexes. The Journal of Organic Chemistry, 86(9), 6247–6256.[Link]

  • Xin, Z., et al. (2024). Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines. Organic Letters, 26(6), 1434–1439.[Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with 4-Bromo-3-methylbenzo[d]isothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity challenges associated with 4-Bromo-3-methylbenzo[d]isothiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique reactivity challenges associated with 4-Bromo-3-methylbenzo[d]isothiazole .

This building block presents two distinct chemical hurdles:

  • Severe Steric Hindrance: The 3-methyl group sits directly ortho to the 4-bromo position, sterically blocking the palladium center during the transmetalation and reductive elimination steps.

  • Catalyst Poisoning: The electron-deficient benzo[d]isothiazole core contains sulfur and nitrogen heteroatoms that can aggressively coordinate to transition metals, leading to off-target resting states and catalyst degradation.

Below, you will find mechanistic troubleshooting guides, quantitative optimization matrices, and self-validating experimental protocols to ensure high-yielding cross-couplings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling stalling at <20% conversion with standard Pd(PPh3)4?

A1: The 3-methyl group exerts severe steric hindrance on the adjacent 4-bromo position, which heavily inhibits the transmetalation step. Furthermore, the nitrogen and sulfur atoms in the benzo[d]isothiazole core can coordinate to the palladium center, leading to catalyst poisoning. Standard triphenylphosphine ligands lack both the steric bulk required to force reductive elimination and the electron density needed to accelerate oxidative addition into hindered aryl bromides[1].

Solution: Switch to dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) or N-heterocyclic carbenes (NHCs)[2]. These ligands create a highly active, monoligated Pd(0) species that easily inserts into hindered C–Br bonds while their immense steric profile prevents off-target coordination from the isothiazole ring.

Q2: I am observing significant protodehalogenation (formation of 3-methylbenzo[d]isothiazole) instead of the cross-coupled product. How do I suppress this?

A2: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of competitive protonation of the Pd(II)-aryl intermediate. This is exacerbated by the steric bulk of the 3-methyl group, which traps the catalyst in the Pd(II) state long enough for moisture or solvent protons to quench it.

Solution: Increase the nucleophilicity of the boronic acid by optimizing the base and adding a controlled amount of water. Using strictly anhydrous conditions often stalls transmetalation for hindered substrates. A biphasic system (e.g., Toluene/H2O) with a strong, soluble base like K3PO4 accelerates the formation of the reactive boronate species, pushing the equilibrium toward transmetalation before protodehalogenation can occur[3].

Q3: During Buchwald-Hartwig amination, I see rapid formation of palladium black. What causes this and how can it be prevented?

A3: Palladium black indicates irreversible catalyst degradation. This is typically caused by the isothiazole's sulfur atom poisoning the catalyst, or by the use of an overly strong base (like NaOtBu) that degrades the base-sensitive heterocycle, releasing sulfur species that crash out the Pd(0).

Solution: Utilize palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which ensure a strict 1:1 Ligand-to-Palladium ratio and generate the active Pd(0) species under very mild conditions. Swap NaOtBu for a milder, heterogeneous base like Cs2CO3 to protect the benzo[d]isothiazole core[4].

Part 2: System Workflows & Logical Relationships

Troubleshooting Start 4-Bromo-3-methylbenzo[d]isothiazole Coupling Reaction Check Check Initial Conversion (LC-MS/GC-MS) Start->Check LowConv Low Conversion (< 20%) Check->LowConv Dehal Protodehalogenation (Side Product) Check->Dehal Poison Catalyst Poisoning (Pd Black) Check->Poison Success High Yield (> 90%) Check->Success FixSteric Use Bulky Ligands (XPhos, SPhos) LowConv->FixSteric FixBase Optimize Base/H2O (K3PO4 + Water) Dehal->FixBase FixCat Use Precatalysts (Pd G3/G4) Poison->FixCat FixSteric->Check Retest FixBase->Check Retest FixCat->Check Retest

Iterative troubleshooting workflow for sterically hindered benzo[d]isothiazole couplings.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Ar L-Pd(II)(Ar)(Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product

Catalytic cycle highlighting the rate-limiting transmetalation step for hindered substrates.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzo[d]isothiazole with phenylboronic acid.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Protodehalogenation (%)
Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane/H2O90155
Pd(OAc)2 / dppfK2CO3DMF1003518
Pd2(dba)3 / SPhosK3PO4Toluene/H2O (5:1)100>95<2
PEPPSI-IPrCs2CO31,4-Dioxane80884
XPhos Pd G3 K3PO4 THF/H2O (4:1) 60 >98 N/D

Note: The XPhos Pd G3 system provides the optimal balance of high reactivity at lower temperatures, completely suppressing the protodehalogenation pathway.

Part 4: Validated Experimental Protocols

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a self-validating biphasic system to ensure the base is fully solubilized, driving the rate-limiting transmetalation step faster than competitive degradation.

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol), and finely milled anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Remove the sealed tube from the glovebox and connect it to a Schlenk line. Counter-flow with Argon. Inject rigorously degassed Toluene (2.0 mL) followed by degassed HPLC-grade H2O (0.4 mL) via a gas-tight syringe. Causality Note: The 5:1 organic-to-aqueous ratio is critical. It dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation while preventing the boronic acid from undergoing protodeboronation[3].

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS using an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately quantify conversion vs. protodehalogenation.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 5 mL). Dry the organic layer over MgSO4, filter through a short pad of silica to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Mild Buchwald-Hartwig Amination

Designed to prevent base-mediated degradation of the benzo[d]isothiazole core and subsequent catalyst poisoning.

  • Preparation: Charge a 2-dram vial with 4-bromo-3-methylbenzo[d]isothiazole (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), RuPhos Pd G4 (3 mol%, 0.015 mmol), and Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M concentration). Causality Note: Dioxane provides a high boiling point and excellent solubility for the amine without coordinating to the Pd center.

  • Reaction: Stir vigorously at 85 °C for 8-10 hours. Causality Note: The use of Cs2CO3 instead of NaOtBu prevents the nucleophilic ring-opening of the benzo[d]isothiazole core, which would otherwise release sulfur and immediately precipitate palladium black[4].

  • Workup: Filter the crude reaction mixture directly through a pad of Celite, eluting with EtOAc (15 mL). Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Title: Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position Source: Beilstein Journals URL
  • Title: Improved palladium-catalyzed coupling reactions of aryl halides using saturated N-heterocarbene ligands Source: ResearchGate URL
  • Title: Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)
  • Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)

Sources

Troubleshooting

"stability issues of 4-Bromo-3-methylbenzo[d]isothiazole under acidic conditions"

Technical Support Center: Stability & Handling of 4-Bromo-3-methylbenzo[d]isothiazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of 4-Bromo-3-methylbenzo[d]isothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5)[1]. While the benzo[d]isothiazole scaffold is a highly valuable pharmacophore, its unsaturated ring system—specifically the N–S bond—exhibits unique vulnerabilities under acidic conditions[2].

This guide provides mechanistic insights, diagnostic troubleshooting, quantitative data, and self-validating protocols to ensure structural integrity during your synthetic workflows.

Part 1: Core Mechanistic FAQs

Q1: Why does 4-Bromo-3-methylbenzo[d]isothiazole degrade under certain acidic conditions? A1: The primary failure point is the labile N–S bond within the isothiazole ring. Benzisothiazoles dissolve in aqueous acids to form protonated salts[3]. However, protonation of the isothiazole nitrogen draws electron density away from the adjacent sulfur atom. If a nucleophile (such as water or a halide ion) is present, the highly polarized N–S bond undergoes facile cleavage, generating a ring-opened intermediate[4].

Q2: What is the ultimate fate of the molecule once the N–S bond cleaves? A2: Upon N–S bond scission in aqueous acid, the molecule opens to form a 1-(2-amino-3-bromophenyl)ethanone derivative (a mercapto-imine), which rapidly hydrolyzes to a mercaptoacetophenone. Because free thiols are highly susceptible to oxidation, this intermediate often dimerizes in the presence of atmospheric oxygen, resulting in a complex mixture of bis-disulfide byproducts[3].

Q3: Do the 4-bromo and 3-methyl substituents influence this degradation? A3: Yes. The 4-bromo group exerts a strong electron-withdrawing inductive effect, which further polarizes the N–S bond upon nitrogen protonation, lowering the activation energy for nucleophilic attack. The 3-methyl group provides steric bulk but does not protect the N–S bond from small nucleophiles like water.

Part 2: Diagnostic Troubleshooting Guide

Issue A: Complete loss of starting material during Boc-deprotection or acidic workup.
  • Symptom: LC-MS shows the disappearance of the parent mass and the appearance of a broad, late-eluting peak with a mass corresponding to a disulfide dimer.

  • Root Cause: Prolonged exposure to strong acids (e.g., TFA/DCM) in the presence of adventitious water drives the nucleophilic ring-opening of the protonated isothiazole.

  • Solution: Shift to strictly anhydrous acidic conditions (e.g., 4 M HCl in anhydrous dioxane). The absence of water starves the reaction of the nucleophile required to trap the cleaved N–S bond, allowing the compound to safely persist as the hydrochloride salt[3].

Issue B: Variable yields and unexplained impurities after silica gel chromatography.
  • Symptom: Product streaks on TLC; NMR shows a mixture of the desired compound and ring-opened mercapto-derivatives.

  • Root Cause: Slightly acidic silanol groups on the silica gel surface, combined with moisture from the eluent, can catalyze slow N–S cleavage during prolonged column purification.

  • Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or switch to neutral alumina for purification.

Part 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the stability of 4-Bromo-3-methylbenzo[d]isothiazole under various acidic environments.

Acidic ConditionSolvent SystemTemp (°C)Time (h)% Intact CompoundPrimary Degradant
0.1 M HClH₂O / MeCN (1:1)2524>98%None
1.0 M HClH₂O / MeCN (1:1)60445%Mercapto-intermediate
20% TFADCM (Strictly Anhydrous)251292%Trace Disulfide
20% TFADCM (5% H₂O added)251231%Disulfide Dimer

Data Interpretation: The presence of water is the critical variable. High temperatures and strong aqueous acids rapidly destroy the isothiazole core, whereas anhydrous conditions preserve it.

Part 4: Validated Experimental Protocols

Protocol 1: Biphasic Acidic Workup for Benzisothiazoles

Causality: This protocol uses a biphasic system with a weak acid to ensure the aqueous pH remains above the threshold for isothiazole protonation. Partitioning the product into the organic layer immediately minimizes exposure time to the aqueous phase, preventing hydrolytic cleavage.

  • Preparation: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Dilution: Dilute the mixture with an equal volume of cold ethyl acetate (EtOAc).

  • Quenching: Slowly add cold 10% aqueous citric acid (pH ~3) while stirring vigorously. Critical Control: Maintain the internal temperature below 10 °C to suppress the kinetic rate of any potential nucleophilic attack.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer immediately. Do not leave the layers in contact for longer than necessary.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature of <30 °C.

Protocol 2: Self-Validating LC-MS Monitoring of Acid-Induced Degradation

Causality: By utilizing a basic quench prior to injection, this protocol halts degradation at exact time points, providing a highly accurate, self-validating kinetic readout of N–S bond stability.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-3-methylbenzo[d]isothiazole in anhydrous acetonitrile.

  • Reaction Simulation: Aliquot 100 µL of the stock into a vial and add 900 µL of your target acidic mixture (e.g., 20% TFA in DCM).

  • Kinetic Sampling: Withdraw 10 µL aliquots at t = 0, 1, 2, and 4 hours.

  • Basic Quench (Internal Control): Immediately dispense each 10 µL sample into 90 µL of cold acetonitrile containing 1% triethylamine (TEA). This instantly neutralizes the acid and locks the degradation profile for that exact time point.

  • Analysis: Analyze via LC-MS (C18 column), monitoring UV at 254 nm and MS (ESI+) for the parent mass [M+H]⁺ and the ring-opened disulfide byproduct.

Part 5: Mechanistic Visualization

Workflow A 4-Bromo-3-methylbenzo[d]isothiazole Exposed to Acid B Protonation of Isothiazole N A->B C Aqueous / Nucleophilic Conditions? B->C D N-S Bond Cleavage (Ring Opening) C->D Yes (H2O, Heat) E Stable Salt Formation (No Cleavage) C->E No (Anhydrous, <0°C) F Hydrolysis to Mercaptoacetophenone D->F G Oxidation to Disulfide Dimer F->G O2 exposure

Mechanistic pathway of 4-Bromo-3-methylbenzo[d]isothiazole degradation under acidic conditions.

References

  • Thieme Connect. Product Class 16: Benzisothiazoles. Available at:[Link]

  • ACS Publications. Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. Available at:[Link]

  • Wikipedia. Isothiazole. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Substituted Benzo[d]isothiazoles

Welcome to the Technical Support Center for the synthesis of substituted benzo[d]isothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regios...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted benzo[d]isothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in these synthetic routes. Here, we will address common challenges and provide practical, field-proven solutions in a question-and-answer format.

Troubleshooting Guide

This section tackles specific issues you might encounter during your experiments, offering explanations for the underlying chemistry and actionable protocols to get your synthesis back on track.

Question 1: My reaction is producing a mixture of N-substituted and S-substituted benzo[d]isothiazole regioisomers. How can I favor the formation of the desired isomer?

This is a frequent challenge in the synthesis of heterocycles where multiple nucleophilic sites can participate in ring closure. The regiochemical outcome is often a delicate balance of kinetic and thermodynamic factors.

Underlying Causality:

The regioselectivity in the cyclization to form benzo[d]isothiazoles is primarily governed by the relative nucleophilicity of the nitrogen and sulfur atoms and the electrophilicity of the reacting centers. Steric hindrance around the reacting sites also plays a crucial role. For instance, in the cyclization of 2-mercaptobenzamides, the nitrogen of the amide and the sulfur of the thiol are both potential nucleophiles. The choice of reaction conditions can tip the balance in favor of one nucleophile over the other.

Troubleshooting Workflow:

Here is a systematic approach to troubleshoot and optimize for the desired regioisomer:

G start Mixture of Regioisomers Observed check_starting_material Step 1: Verify Starting Material Purity & Structure start->check_starting_material solvent_effect Step 2: Modify Solvent System check_starting_material->solvent_effect If pure catalyst_effect Step 3: Screen Different Catalysts/Additives solvent_effect->catalyst_effect temp_effect Step 4: Adjust Reaction Temperature catalyst_effect->temp_effect directing_group Step 5: Consider a Directing Group Strategy temp_effect->directing_group end Desired Regioisomer Favored directing_group->end

Caption: Troubleshooting workflow for regioselectivity.

Experimental Protocols:

  • Solvent Polarity: The polarity of the solvent can influence which cyclization pathway is favored.

    • Protocol: Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water). Monitor the regioisomeric ratio by HPLC or ¹H NMR spectroscopy.[1]

  • Catalyst Selection: Transition metal catalysts can dramatically influence regioselectivity.

    • Copper Catalysis: Copper salts are commonly used to facilitate N-S bond formation.[1][2][3] For example, Cu(I) iodide in DMF under an oxygen atmosphere has been effective for the synthesis of 2-substituted benzo[d]isothiazolones from 2-mercapto-N-substituted benzamides.[2]

    • Palladium and Nickel Catalysis: For cross-coupling strategies, palladium and nickel catalysts can offer different regiochemical control compared to copper.[3]

  • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

    • Protocol: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 100 °C) and analyze the product distribution.

  • Directing Groups: The introduction of a directing group can pre-organize the substrate for a specific cyclization pathway.[4] While less common for simple benzo[d]isothiazoles, this strategy is powerful in complex systems.

Question 2: I am attempting a copper-catalyzed synthesis of N-aryl benzo[d]isothiazol-3-ones from a 2-halobenzamide and a sulfur source, but the yields are low and I observe significant amounts of starting material. What could be the issue?

Low conversion in copper-catalyzed cross-coupling reactions for heterocycle synthesis can stem from several factors, including catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.

Underlying Causality:

Copper-catalyzed C-S and N-S bond formations are crucial steps in many benzo[d]isothiazole syntheses.[2][3] The efficiency of these reactions depends on the oxidative state of the copper catalyst, the nature of the halide in the starting material (I > Br > Cl), and the presence of suitable ligands to stabilize the copper intermediates.

Troubleshooting and Optimization:

ParameterTroubleshooting ActionRationale
Catalyst and Ligand Screen different copper sources (e.g., CuI, CuBr, CuCl) and ligands (e.g., L-proline, diamines).The ligand can influence the solubility and reactivity of the copper catalyst.[3]
Sulfur Source Evaluate different sulfur sources like elemental sulfur, potassium thiocyanate, or carbon disulfide.The reactivity of the sulfur source can impact the reaction rate and yield.[2][3]
Base Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry.The base is crucial for the deprotonation steps and can affect the overall reaction kinetics.
Atmosphere Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using a Cu(I) source to prevent oxidation. Some protocols, however, may require an oxygen atmosphere.[1][2]The oxidative state of the copper catalyst can be sensitive to the reaction atmosphere.

Experimental Protocol: Screening of Copper Catalysts and Ligands

  • Set up a parallel reaction block with identical amounts of 2-halobenzamide, sulfur source, and base in your chosen solvent.

  • To each reaction vessel, add a different copper catalyst (e.g., 5 mol% CuI, CuBr, CuCl₂) and, if applicable, a ligand (e.g., 10 mol% L-proline, TMEDA).

  • Run the reactions at the desired temperature for a set time (e.g., 12-24 hours).

  • Analyze the conversion and product distribution in each reaction by LC-MS or ¹H NMR.

Question 3: How can I definitively distinguish between the N-substituted and S-substituted regioisomers of my benzo[d]isothiazole product?

Correctly identifying the regioisomers is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on and adjacent to the heterocyclic ring will be different for each regioisomer.[5][6]

    • Key indicators: Look for differences in the aromatic region of the ¹H NMR spectrum. The substitution pattern will lead to distinct splitting patterns and chemical shifts.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide through-bond correlation information that can be used to unambiguously assign the structure.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is particularly useful for identifying long-range couplings between protons and carbons, which can help to piece together the connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons, which can be helpful in confirming the spatial arrangement of substituents.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.

Frequently Asked Questions (FAQs)

What are the main synthetic strategies for preparing substituted benzo[d]isothiazoles?

The synthesis of benzo[d]isothiazoles can be broadly categorized based on the starting materials and the bond-forming strategies employed.[2][3]

  • From Nitrogen and Sulfur Pre-loaded Aromatics: This is a common approach, often involving the cyclization of 2-mercaptobenzamides or related compounds.[1][2][3]

  • From Nitrogen Pre-loaded Aromatics: These methods start with compounds like 2-halobenzamides and introduce the sulfur atom during the reaction.[2][3]

  • From Sulfur Pre-loaded Aromatics: This strategy utilizes starting materials that already contain the sulfur atom in the desired position.

  • From Nitrogen and Sulfur-free Aromatics: These are less common but involve the simultaneous introduction of both heteroatoms.

How do electronic effects of substituents on the aromatic ring influence regioselectivity?

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring can significantly impact the regiochemical outcome of the cyclization.

  • EDGs (e.g., -OCH₃, -CH₃) can increase the nucleophilicity of the aromatic ring and may influence the site of electrophilic attack in certain synthetic routes.

  • EWGs (e.g., -NO₂, -CF₃) can decrease the nucleophilicity of the aromatic ring and may direct substitution patterns. In some cases, EWGs can enhance the reactivity of certain positions towards nucleophilic attack.

Are there any metal-free methods for the synthesis of benzo[d]isothiazoles?

Yes, several metal-free synthetic routes have been developed, which are often more environmentally friendly.[2] These methods may involve:

  • Oxidative Cyclization: Using reagents like N-bromosuccinimide (NBS) or Selectfluor to promote the intramolecular N-S bond formation.[2][7]

  • Visible-light-promoted synthesis: Photocatalytic methods are emerging as a green alternative.[2]

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • PMC. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • PMC. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Reddit. (2024, October 29). Regioselectivity in this heterocycle synthesis. r/OrganicChemistry. [Link]

  • PMC. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of N-Substituted 1,2-Benzisothiazolin-3-ones from N,N′-Disubstituted 2,2′-Dithiodibenzamides. [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

  • ACS Publications. (2018, September 20). Mechanistic Insights on Orthogonal Selectivity in Heterocycle Synthesis. ACS Catalysis. [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • PMC. (n.d.). Modern Strategies for Heterocycle Synthesis. [Link]

  • PMC. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]

  • MDPI. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Preprints.org. (2024, May 28). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. [Link]

  • PMC. (n.d.). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • Royal Society of Chemistry. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • MDPI. (2024, June 21). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. [Link]

  • Frontiers. (2023, July 25). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Metabolic Degradation of 4-Bromo-3-methylbenzo[d]isothiazole

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-3-methylbenzo[d]isothiazole in biological assays. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-3-methylbenzo[d]isothiazole in biological assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of drug metabolism. Given that specific metabolic data for 4-Bromo-3-methylbenzo[d]isothiazole is not extensively available in public literature, this document focuses on predictive pathways based on its chemical structure and provides robust methodologies for their investigation.

Our approach is grounded in expertise and experience, aiming to equip you with the knowledge to design, execute, and interpret your experiments effectively. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Frequently Asked Questions (FAQs)

What are the likely metabolic pathways for 4-Bromo-3-methylbenzo[d]isothiazole?

Based on its structure—a halogenated aromatic compound with a methyl group and a benzisothiazole core—the metabolism is expected to proceed via Phase I and Phase II reactions.

  • Phase I (Functionalization): These reactions introduce or expose functional groups.

    • Oxidation: The primary route for many xenobiotics, is mediated by Cytochrome P450 (CYP) enzymes.[1] Likely sites of oxidation include:

      • Methyl Group Hydroxylation: The methyl group is a prime target for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

      • Aromatic Hydroxylation: Oxidation of the benzene ring to form phenolic metabolites.

      • S-oxidation: The sulfur atom in the isothiazole ring can be oxidized to a sulfoxide or sulfone.

      • N-oxidation: The nitrogen atom can also be a site for oxidation.

    • Dehalogenation: The bromine atom can be removed through oxidative or reductive mechanisms.[2][3] This is a key step in the breakdown of many halogenated aromatic compounds.[2]

  • Phase II (Conjugation): These reactions involve the attachment of endogenous molecules to the functional groups introduced in Phase I, increasing water solubility and facilitating excretion.

    • Glucuronidation: Phenolic or hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronyltransferases (UGTs).[1]

    • Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

    • Glutathione Conjugation: The parent compound or its metabolites may be conjugated with glutathione (GSH), particularly if reactive intermediates are formed.

Below is a diagram illustrating the predicted primary metabolic pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 4-Bromo-3-methylbenzo[d]isothiazole Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl Methyl Hydroxylation Phenolic Phenolic Metabolite Parent->Phenolic Aromatic Hydroxylation Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide S-oxidation Dehalogenated Dehalogenated Metabolite Parent->Dehalogenated Dehalogenation Glucuronide Glucuronide Conjugate Phenolic->Glucuronide UGTs Sulfate Sulfate Conjugate Phenolic->Sulfate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for 4-Bromo-3-methylbenzo[d]isothiazole.

Troubleshooting Guides

Issue 1: No degradation of the parent compound is observed in my in vitro assay.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Metabolic Activity of the System The chosen in vitro system (e.g., liver microsomes, S9 fraction, or specific CYP isozymes) may have low activity towards this specific compound.1. Use a more complete system: Switch from microsomes to hepatocytes, which contain a broader range of Phase I and Phase II enzymes and cofactors.[4] 2. Include necessary cofactors: Ensure that NADPH (for CYPs), UDPGA (for UGTs), and PAPS (for SULTs) are present at optimal concentrations. 3. Verify system activity: Run a positive control with a compound known to be metabolized by the chosen system to confirm enzyme activity.
Enzyme Inhibition The compound itself or a component of the assay buffer could be inhibiting the metabolic enzymes.1. Test a range of substrate concentrations: High concentrations can lead to substrate inhibition. 2. Check for buffer interference: Some solvents or buffers can inhibit enzyme activity.[4] Ensure your final solvent concentration (e.g., DMSO) is low (typically <1%).
Incorrect Incubation Time The incubation time may be too short to detect significant turnover.1. Perform a time-course experiment: Measure degradation at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation time.
Compound Stability Issues The compound may be unstable in the assay buffer, leading to non-enzymatic degradation that can mask enzymatic activity.1. Run a control incubation without the enzyme source (e.g., buffer and cofactors only) to assess chemical stability.
Issue 2: I am seeing unexpected or unidentifiable metabolites in my mass spectrometry (MS) analysis.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
In-source Fragmentation The compound or its metabolites may be fragmenting within the ion source of the mass spectrometer, creating peaks that are not true metabolites.[5]1. Optimize MS source conditions: Lower the fragmentor voltage or source temperature to minimize in-source fragmentation. 2. Analyze a standard of the parent compound under the same conditions to identify its characteristic in-source fragments.[5]
Formation of Adducts Metabolites can form adducts with ions present in the mobile phase (e.g., sodium, potassium, or buffer components).[6]1. Check for common adducts: Look for peaks corresponding to [M+Na]+, [M+K]+, or [M+formate]-. 2. Use high-purity solvents and additives to minimize the presence of interfering ions.
Isotope Peaks The presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes) will result in a distinctive isotopic pattern for the parent compound and any bromine-containing metabolites.1. Analyze the isotopic pattern: Confirm that the observed peaks match the expected isotopic distribution for a bromine-containing compound. This can help in identifying which metabolites have retained the bromine atom.
Novel or Unexpected Metabolic Pathways The compound may be undergoing a less common metabolic reaction.1. Use high-resolution mass spectrometry (HRMS): This will provide accurate mass measurements, allowing for the determination of elemental compositions for unknown peaks.[7] 2. Perform MS/MS fragmentation: Fragment the unknown metabolite ions to obtain structural information that can help in identifying the site of modification.[6]

Below is a workflow for investigating unexpected metabolites.

Metabolite_Investigation_Workflow Start Unexpected Peak Detected in MS HRMS Acquire High-Resolution MS Data Start->HRMS Elemental_Comp Determine Elemental Composition HRMS->Elemental_Comp MSMS Perform MS/MS Fragmentation Elemental_Comp->MSMS Database_Search Search Metabolite Databases Elemental_Comp->Database_Search Fragment_Analysis Analyze Fragmentation Pattern MSMS->Fragment_Analysis Structure_Elucidation Propose Putative Structure Fragment_Analysis->Structure_Elucidation Database_Search->Structure_Elucidation Confirmation Confirm with Authentic Standard (if available) Structure_Elucidation->Confirmation

Caption: Workflow for the identification of unknown metabolites using mass spectrometry.

Issue 3: My results are not reproducible between experiments.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Variability in Biological Reagents Different batches of enzymes, microsomes, or cells can have varying levels of activity.1. Aliquot and store reagents properly: Avoid repeated freeze-thaw cycles of enzyme solutions.[4] 2. Qualify new batches: When starting with a new batch of reagents, run a standard assay to ensure its activity is comparable to previous batches.
Inconsistent Pipetting or Dilutions Small errors in pipetting can lead to significant variations in final concentrations, especially when working with potent enzymes or low-volume assays.1. Calibrate pipettes regularly. 2. Prepare master mixes for reagents to minimize pipetting steps and ensure consistency across samples.
Assay Conditions Not Tightly Controlled Variations in incubation temperature, time, or pH can affect enzyme kinetics.1. Use a calibrated incubator or water bath. 2. Ensure pH of buffers is consistent between experiments.
Cell Viability Issues (for cell-based assays) Poor cell health can lead to inconsistent metabolic activity.[8]1. Monitor cell viability using methods like trypan blue exclusion or ATP-based assays.[8] 2. Ensure proper cell culture techniques are followed, including using the recommended medium and avoiding over-confluency.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I metabolites of 4-Bromo-3-methylbenzo[d]isothiazole.

Materials:

  • 4-Bromo-3-methylbenzo[d]isothiazole (stock solution in DMSO)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (with 0.1% formic acid) for quenching

  • Microcentrifuge tubes and a temperature-controlled shaker

Procedure:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the HLM suspension. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 4-Bromo-3-methylbenzo[d]isothiazole to the pre-warmed mixture to achieve the desired final concentration (e.g., 1 µM).

  • Incubate: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).

  • Quench the Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS.

Controls:

  • No NADPH: To check for non-NADPH dependent metabolism.

  • No Microsomes: To check for chemical instability of the compound.

  • Time Zero: To determine the initial concentration of the compound.

References

  • Häggblom, M. M. (1992).
  • Commandeur, L. C., & Parsons, J. R. (1990).
  • Seo, K. W., et al. (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. PubMed.
  • Navigating common pitfalls in metabolite identification and metabolomics bioinform
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library. (2024).
  • Technical Challenges in Mass Spectrometry-Based Metabolomics. PMC. (2016).
  • Assay Troubleshooting. Molecular Biology.
  • Major problems and solutions associated with metabolite identification...

Sources

Optimization

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Bromo-3-methylbenzo[d]isothiazole

Welcome to the Technical Support Center for the analytical characterization of 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) . As a critical intermediate in the synthesis of pharmacologically active compounds (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) . As a critical intermediate in the synthesis of pharmacologically active compounds (such as antipsychotics and kinase inhibitors), ensuring its purity is paramount. Even trace impurities can compromise downstream therapeutic performance or trigger regulatory flags[1].

This guide provides drug development professionals with field-proven, self-validating analytical methodologies, troubleshooting workflows, and structural insights to maintain strict quality control.

PART 1: Core Analytical Methodologies

To ensure high purity and regulatory compliance, impurity profiling requires a dual-platform approach: High-Performance Liquid Chromatography (HPLC) for routine quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation[2].

Method A: Routine RP-HPLC-UV Impurity Profiling

Objective: Quantify the main compound and separate non-volatile, process-related impurities[3].

  • Stationary Phase: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 μm).

    • Causality: The C18 column provides optimal hydrophobic retention for the moderately polar aromatic benzisothiazole core, allowing effective partitioning[4].

  • Mobile Phase:

    • Channel A: Water + 0.1% Formic Acid (v/v)

    • Channel B: Acetonitrile + 0.1% Formic Acid (v/v)

    • Causality: Formic acid maintains a low pH to suppress the ionization of residual silanols on the silica stationary phase. This prevents peak tailing of the basic nitrogen in the isothiazole ring while remaining fully volatile for MS compatibility[3].

  • Gradient Program: 0–5 min (10% B), 5–25 min (10% → 90% B), 25–30 min (90% B), 30–35 min (10% B). Flow rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

    • Causality: The extended conjugated π-system of the benzisothiazole ring exhibits strong π-π* transitions near 272 nm, maximizing the signal-to-noise ratio while avoiding solvent background absorbance[4].

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of fresh acetonitrile to obtain a 1 mg/mL stock. Dilute to 0.1 mg/mL and filter through a 0.45 µm PTFE syringe filter prior to injection[3].

Method B: LC-MS/MS for Trace/Genotoxic Impurity Characterization

Objective: Identify unknown degradation products and validate the synthesis pathway.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The nitrogen atom within the isothiazole ring readily accepts a proton [M+H]+ in the acidic mobile phase, making ESI+ highly sensitive for this compound class[4].

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID).

    • Causality: CID typically cleaves the weaker N-S bond of the isothiazole ring. Analyzing these specific fragment ions allows analysts to pinpoint whether a substitution (like a bromine atom) is located on the benzenoid ring or the heterocyclic ring[4].

PART 2: Troubleshooting & FAQs

Q1: How do I resolve the co-elution of 4-bromo-3-methylbenzo[d]isothiazole and its 6-bromo positional isomer? A: Positional isomers possess identical molecular weights and nearly identical hydrophobicities, often resulting in co-elution on standard C18 columns. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. Causality: PFP columns offer alternative retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and shape selectivity. These mechanisms are highly sensitive to the spatial arrangement and steric hindrance of the bulky bromine atom on the aromatic ring, allowing baseline resolution of the isomers.

Q2: I am observing a consistent impurity peak at a Relative Retention Time (RRT) of ~0.85. What is this, and how do I confirm it? A: This early-eluting peak is likely the de-brominated process impurity, 3-methylbenzo[d]isothiazole (CAS: 6187-89-9) [5]. Causality: Because it lacks the heavy, lipophilic bromine atom, it is significantly more polar than the API and elutes earlier in a reverse-phase system. You can confirm its identity by transferring the method to your LC-MS; look for a mass-to-charge ratio (m/z) of 150 [M+H]+, lacking the characteristic 1:1 isotopic doublet of bromine.

Q3: Why is my baseline drifting significantly during the gradient run, making integration of trace impurities difficult? A: Baseline drift is a common optical artifact during gradient elution when monitoring at low UV wavelengths (<250 nm), caused by the changing refractive index and absorbance of the organic modifier. Solution: Ensure you are monitoring at the optimal wavelength of 272 nm, where solvent absorbance is negligible. If multi-wavelength monitoring is required, enable the reference wavelength compensation feature on your Photodiode Array (PDA) detector to subtract background drift[2].

Q4: How can I prevent the formation of oxidation impurities during sample preparation? A: The sulfur atom in the benzisothiazole ring is highly susceptible to oxidation, forming sulfoxides (1-oxides) or sulfones (1,1-dioxides). Solution: Never use aged or peroxide-forming solvents (such as THF) for sample dissolution. Always use fresh, HPLC-grade acetonitrile and thoroughly degas your mobile phases. Furthermore, ensure the reference standard (CAS 75607-89-5) is stored under an inert gas atmosphere (argon or nitrogen) at 2-8°C to maintain its ≥95% standard purity[6].

PART 3: Quantitative Data & Impurity Profiles

The following table summarizes the chromatographic behavior and mass spectrometric signatures of 4-Bromo-3-methylbenzo[d]isothiazole and its most common process/degradation impurities.

Impurity Name / IdentityOrigin / TypeRRTLOD (%)LOQ (%)MS Signature [M+H]+ (m/z)
4-Bromo-3-methylbenzo[d]isothiazole 1-oxide Degradation (Oxidation)0.550.0100.030244 / 246 (Doublet)
1-(2-bromo-6-fluorophenyl)ethanone Unreacted Starting Material0.650.0150.045217 / 219 (Doublet)
3-methylbenzo[d]isothiazole Process (De-halogenated)0.850.0050.015150 (Singlet)
4-Bromo-3-methylbenzo[d]isothiazole Target API 1.00 - - 228 / 230 (Doublet)
6-Bromo-3-methylbenzo[d]isothiazole Process (Positional Isomer)1.050.0200.050228 / 230 (Doublet)

Note: Brominated compounds exhibit a characteristic ~1:1 isotopic doublet in MS due to the natural abundance of ^79Br and ^81Br isotopes.

PART 4: Visual Workflows

The following decision matrix outlines the self-validating system for impurity identification and method optimization.

ImpurityWorkflow Start Crude 4-Bromo-3-methylbenzo[d]isothiazole HPLC RP-HPLC-UV Screening (C18 Column, 272 nm) Start->HPLC Decision Impurity > 0.10% ICH Threshold? HPLC->Decision LCMS LC-MS/MS (ESI+) Structural Characterization Decision->LCMS Yes Pass Batch Released (Purity ≥ 99.0%) Decision->Pass No Troubleshoot Method Optimization (PFP Column / Gradient Adjustment) LCMS->Troubleshoot Troubleshoot->HPLC Re-analyze

Workflow for impurity profiling and method optimization of benzisothiazole derivatives.

PART 5: References

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmoutsourcing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-3-methylbenzo[d]isothiazole

Welcome to the technical support center for 4-Bromo-3-methylbenzo[d]isothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Bromo-3-methylbenzo[d]isothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the poor aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor aqueous solubility of 4-Bromo-3-methylbenzo[d]isothiazole?

The poor aqueous solubility of 4-Bromo-3-methylbenzo[d]isothiazole can be attributed to several key physicochemical properties inherent in its molecular structure. The presence of a bromine atom and a methyl group, along with the fused benzoisothiazole ring system, contributes to a significant hydrophobic character. A high octanol-water partition coefficient (LogP) is anticipated for this molecule, indicating a preference for lipophilic environments over aqueous media. Furthermore, the planarity of the bicyclic system can facilitate strong intermolecular stacking in the solid state, leading to a high crystal lattice energy that is difficult for water molecules to overcome.

Q2: What is the first step I should take when encountering solubility issues with 4-Bromo-3-methylbenzo[d]isothiazole in my experiments?

The initial and most critical step is to accurately determine the baseline solubility of the compound in your specific aqueous medium (e.g., water, phosphate-buffered saline). This quantitative value will serve as a benchmark to evaluate the effectiveness of any solubility enhancement techniques you employ. A common method for solubility determination is the shake-flask method, where an excess of the compound is agitated in the solvent until equilibrium is reached, after which the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Q3: Are there any quick and simple methods to try for immediate, small-scale experiments?

For initial, small-scale experiments where achieving a specific concentration is more critical than long-term stability, the use of co-solvents is often the most straightforward approach.[1][2][] Common water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) can be added to the aqueous medium to increase the solubility of hydrophobic compounds.[1][] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations of organic solvents can sometimes interfere with biological assays.

Troubleshooting Guides

Issue 1: My stock solution of 4-Bromo-3-methylbenzo[d]isothiazole in a co-solvent precipitates upon dilution into my aqueous assay buffer.

This is a common issue that arises when the concentration of the co-solvent is significantly reduced upon dilution, causing the compound to crash out of the solution. Here is a systematic approach to troubleshoot this problem:

Step-by-Step Protocol: Optimizing Co-Solvent Dilution
  • Lower the Stock Concentration: Prepare a more dilute stock solution of 4-Bromo-3-methylbenzo[d]isothiazole in your chosen co-solvent. This will reduce the final concentration of the co-solvent in your assay buffer.

  • Pre-mix Co-solvent with Buffer: Before adding your compound, add a small amount of the co-solvent to your aqueous buffer. This can help to mitigate the sharp change in solvent polarity upon addition of your stock solution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in co-solvent concentration can sometimes prevent precipitation.

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the stock solution. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Explore Alternative Co-solvents: If precipitation persists, consider trying other co-solvents. A table of commonly used co-solvents and their properties is provided below.

Table 1: Comparison of Common Co-solvents for Preclinical Research
Co-solventDielectric ConstantGeneral Use NotesPotential for Assay Interference
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizing power for many nonpolar compounds.High; can affect cell viability and enzyme activity.
Ethanol24.5Good for moderately nonpolar compounds.Moderate; can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400)12.4Often used in formulation development.[4]Low to moderate; generally considered biocompatible.
Propylene Glycol32.0A common vehicle in pharmaceutical formulations.[1]Low; generally well-tolerated in biological systems.
Issue 2: Even with co-solvents, I cannot achieve the desired concentration of 4-Bromo-3-methylbenzo[d]isothiazole for my in-vitro studies.

When co-solvents alone are insufficient, more advanced formulation strategies are necessary. The choice of method will depend on the specific requirements of your experiment, such as the desired concentration, stability, and route of administration for in-vivo studies.

Workflow for Advanced Solubility Enhancement

Advanced Solubility Enhancement Workflow Start Initial Solubility Assessment CoSolvents Co-solvent Optimization Start->CoSolvents Inadequate Solubility Surfactants Surfactant-based Formulations CoSolvents->Surfactants Still Insufficient Cyclodextrins Cyclodextrin Complexation CoSolvents->Cyclodextrins Alternative Approach ParticleSize Particle Size Reduction Surfactants->ParticleSize For Higher Concentrations FinalFormulation Optimized Formulation Surfactants->FinalFormulation Cyclodextrins->ParticleSize If Complexation is Limited Cyclodextrins->FinalFormulation SolidDispersion Solid Dispersion ParticleSize->SolidDispersion For Amorphous State SolidDispersion->FinalFormulation

Caption: A logical workflow for selecting advanced solubility enhancement techniques.

Method 1: Surfactant-based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds within their core and increasing their apparent solubility.[5][6][7]

  • Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic interior and a hydrophilic exterior. Poorly soluble drugs can partition into the hydrophobic core of these micelles, thereby increasing their solubility in the bulk aqueous phase.[5][7]

  • Commonly Used Surfactants: For research purposes, non-ionic surfactants are often preferred due to their lower potential for toxicity. Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Experimental Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

    • Add an excess of 4-Bromo-3-methylbenzo[d]isothiazole to each solution.

    • Agitate the samples until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant.

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment.[8][10][11]

  • Mechanism of Action: The hydrophobic portion of 4-Bromo-3-methylbenzo[d]isothiazole can partition into the nonpolar cavity of the cyclodextrin molecule, forming a water-soluble complex.[9][12]

  • Types of Cyclodextrins: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved aqueous solubility and are commonly used in pharmaceutical formulations.[10]

  • Experimental Protocol:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of 4-Bromo-3-methylbenzo[d]isothiazole to each solution.

    • Stir the mixtures at a constant temperature until equilibrium is achieved.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the clear supernatant.

Table 2: Comparison of Advanced Solubilization Techniques
TechniquePrincipleAdvantagesDisadvantages
Surfactants Micellar encapsulationHigh loading capacity for some compounds.Potential for cell toxicity and assay interference.
Cyclodextrins Inclusion complexationGenerally well-tolerated; can improve stability.[8][9]Stoichiometric binding can limit the extent of solubility enhancement.
Particle Size Reduction Increased surface areaApplicable to a wide range of compounds.[13]Can lead to particle aggregation; requires specialized equipment.
Solid Dispersion Molecular dispersion in a hydrophilic matrixCan significantly increase dissolution rate and bioavailability.[14][15][16][17][18][19]Potential for physical instability (recrystallization) during storage.
Issue 3: I need to prepare a formulation of 4-Bromo-3-methylbenzo[d]isothiazole for in-vivo studies, and the previous methods are not suitable.

For in-vivo applications, particularly oral and parenteral administration, more advanced formulation strategies that enhance both solubility and bioavailability are often required.

Method 3: Particle Size Reduction (Micronization and Nanosuspensions)

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[13] Nanosuspensions, which consist of drug particles in the nanometer size range, can also increase the saturation solubility.[20][21]

  • Mechanism of Action: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute. By reducing the particle size, the surface area is dramatically increased, leading to a faster rate of dissolution.

  • Techniques:

    • Micronization: Mechanical milling processes (e.g., jet milling) can reduce particle size to the micron range.[13]

    • Nanosuspensions: Top-down (e.g., high-pressure homogenization, media milling) or bottom-up (e.g., precipitation) methods can produce nanoparticles.[20][22]

  • Considerations: Nanosuspensions require the use of stabilizers (surfactants or polymers) to prevent particle aggregation.[22]

Method 4: Solid Dispersions

A solid dispersion is a system in which a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[14][15][16][17][18][19] This can result in the drug being present in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Mechanism of Action: By dispersing the drug at a molecular level within a water-soluble carrier, the drug's crystal lattice is disrupted.[17] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, high-energy particles that dissolve more readily.[15][17]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.

  • Preparation Methods:

    • Melting/Fusion Method: The drug and carrier are melted together and then cooled rapidly to form a solid mass.[16]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[19]

Logical Relationship of Advanced Formulation Strategies

Advanced Formulation Logic Goal In-Vivo Formulation Solubility Poor Aqueous Solubility Goal->Solubility Dissolution Slow Dissolution Rate Goal->Dissolution Bioavailability Low Oral Bioavailability Goal->Bioavailability ParticleSize Particle Size Reduction Solubility->ParticleSize Addresses SolidDispersion Solid Dispersion Solubility->SolidDispersion Addresses Dissolution->ParticleSize Addresses Dissolution->SolidDispersion Addresses ParticleSize->Bioavailability Improves SolidDispersion->Bioavailability Improves

Caption: Relationship between formulation goals and advanced strategies.

Issue 4: My compound is ionizable. Can I use pH adjustment to improve its solubility?

The structure of 4-Bromo-3-methylbenzo[d]isothiazole does not contain readily ionizable functional groups (i.e., strong acids or bases). Therefore, significant changes in its aqueous solubility with pH are not expected.[23] pH adjustment is a powerful technique for compounds with acidic or basic moieties, where the ionized form is typically much more water-soluble than the neutral form.[][23][24] For non-ionizable compounds like this one, other methods such as co-solvents, surfactants, or complexation are more appropriate.[24]

References

  • Jain, A., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1035-1040. [Link]

  • Pop, C. F., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(19), 6240. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]

  • Kharwade, R., et al. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 1339-1351. [Link]

  • Alam, S., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science, 1(8), 1-7. [Link]

  • Garg, A., et al. (2019). Solid dispersions: A technology for improving bioavailability. MOJ Bioequivalence & Bioavailability, 6(2), 42-46. [Link]

  • Rodriguez, A. (2024). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 12(1), 1-2. [Link]

  • Das, S. K., et al. (2012). Solid Dispersions: An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmacology and Pharmaceutical Technology, 1(1), 37-46. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]

  • Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 41(4), 1035-1040. [Link]

  • Di, C., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1-32. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Singh, M., et al. (2007). Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy and Pharmacology, 59(8), 1017-1025. [Link]

  • Adhao, V. S., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(31A), 241-250. [Link]

  • Ghasemi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17775. [Link]

  • Kumar, A., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia, 20(4), 1-13. [Link]

  • Wang, J., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Molecules, 27(19), 6240. [Link]

  • Singh, S. K., et al. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Research International, 33(31A), 241-250. [Link]

  • Gryczke, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2973-2983. [Link]

  • Sarker, A., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Journal of Surfactants and Detergents. [Link]

  • Savjani, K. T., et al. (2012). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ISRN Pharmaceutics, 2012, 709404. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 10. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1933-1940. [Link]

  • Jayalakshmy, R., & Sreethu, K. S. (2021). Nanosuspension: A Method for Solubility Enhancement. Journal of Medical and Pharmaceutical and Allied Sciences, 10(3), 3244-3248. [Link]

  • Vedaga, S. B., et al. (2019). Nanosuspension technology: A novel approach for solubility enhancement of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3), 856-862. [Link]

  • ScienceDirect. (2026). pH adjustment: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Avdeef, A. (2025). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 13(4), 285-306. [Link]

  • Avdeef, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling, 63(23), 7434-7445. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • OKEM. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothiazole. PubChem Compound Database. [Link]

  • Sanna, V., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4697. [Link]

  • American Elements. (n.d.). 4-Bromo-3-methylbenzo[d]isoxazole. [Link]

  • Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4862. [Link]

Sources

Optimization

"optimizing reaction conditions for the N-arylation of 4-Bromo-3-methylbenzo[d]isothiazole"

Welcome to the Technical Support and Troubleshooting Guide for the N-arylation of 4-Bromo-3-methylbenzo[d]isothiazole. This portal is designed for researchers and drug development professionals facing challenges in cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the N-arylation of 4-Bromo-3-methylbenzo[d]isothiazole. This portal is designed for researchers and drug development professionals facing challenges in cross-coupling sterically hindered, sulfur-containing heteroaromatics.

System Overview & Mechanistic Challenges

The N-arylation of 4-Bromo-3-methylbenzo[d]isothiazole via Buchwald-Hartwig amination or Ullmann-type condensation presents a unique trifecta of mechanistic challenges:

  • Steric Hindrance (The Peri-Effect): The electrophilic carbon at the 4-position is highly congested by the adjacent 3-methyl group. This steric bulk severely retards the oxidative addition of the Pd(0) or Cu(I) catalyst into the C-Br bond.

  • Catalyst Poisoning: The benzo[d]isothiazole core contains both nitrogen and sulfur atoms. Sulfur, acting as a soft Lewis base, has a high affinity for soft metals like Palladium, leading to off-cycle coordination and irreversible catalyst deactivation[1].

  • Substrate Fragility: The N-S bond within the isothiazole ring is susceptible to reductive cleavage or nucleophilic attack. Strongly basic conditions (e.g., using NaOtBu) at elevated temperatures frequently lead to ring-opened degradation products[2].

Diagnostic Troubleshooting Guide (FAQs)

Q: My reaction stalls at 15-20% conversion, and I recover mostly starting material. Why is the catalyst dying? A: This is a classic symptom of catalyst poisoning combined with a high kinetic barrier for oxidative addition. The sulfur atom in the isothiazole ring coordinates to the Pd(0) center, trapping it in an inactive resting state. Resolution: You must use a highly active, sterically demanding ligand. Dialkylbiaryl phosphines (e.g., BrettPhos or tBuBrettPhos ) or expanded-ring N-heterocyclic carbenes (NHCs) are highly recommended[3],[4]. Their extreme steric bulk prevents the isothiazole sulfur from coordinating to the palladium center, while their electron-rich nature accelerates oxidative addition into the hindered C-Br bond.

Q: I am observing a high percentage of unidentifiable byproducts and degradation of the benzo[d]isothiazole core. How can I prevent this? A: Isothiazoles can undergo N-S bond cleavage under strongly basic conditions. If you are using strong alkoxide bases like Sodium tert-butoxide (NaOtBu), the base is likely attacking the heteroaromatic ring. Resolution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or Potassium phosphate tribasic (K₃PO₄) are the standard choices for base-sensitive heterocycles. Ensure your base is anhydrous and finely milled to maximize the reactive surface area.

Q: Can I use Copper-catalyzed Ullmann coupling instead of Palladium to save costs? A: While Ullmann condensations are classical methods for N-arylation of sulfur-containing heterocycles[1], they typically require much higher reaction temperatures (120–160 °C). For 4-Bromo-3-methylbenzo[d]isothiazole, the steric hindrance at the 4-position makes the Ullmann coupling prohibitively slow, and the high temperatures required will almost certainly cause N-S ring cleavage. Palladium-catalyzed Buchwald-Hartwig amination is strongly preferred as it proceeds under milder conditions[1].

Q: Does the choice of palladium precatalyst matter if I am using the correct ligand? A: Yes. Traditional precatalysts like Pd₂(dba)₃ can be problematic because the dba (dibenzylideneacetone) ligand can compete with your amine for the metal center, especially when coupling sterically hindered substrates. Using a palladacycle precatalyst (e.g., BrettPhos Pd G3 or G4 ) ensures rapid, quantitative generation of the active monoligated Pd(0) species without inhibitory dba byproducts.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 4-Bromo-3-methylbenzo[d]isothiazole with a standard secondary amine (e.g., morpholine or a piperidine derivative).

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Result / Yield (%)
1Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (1.5)Toluene100< 5% (Ring cleavage)
2Pd(OAc)₂ (5%)Xantphos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10018% (Catalyst stalled)
3CuI (10%)DMEDA (20%)K₂CO₃ (2.0)DMSO130Trace (Degradation)
4Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (2.0)Toluene10045%
5 BrettPhos Pd G3 (2%) BrettPhos (2%) Cs₂CO₃ (2.0) 1,4-Dioxane 90 88% (Optimal)
6tBuBrettPhos Pd G3 (2%)tBuBrettPhos (2%)K₃PO₄ (2.0)t-AmylOH9082%

Data Interpretation: Entry 5 demonstrates that a G3 palladacycle combined with a bulky BrettPhos ligand and a mild base (Cs₂CO₃) overcomes both the steric clash of the 3-methyl group and the poisoning effect of the isothiazole sulfur.

Validated Experimental Protocols

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (Sterically Hindered Substrates)

Safety & Environment: Perform all setup steps inside an inert atmosphere glovebox or using standard Schlenk techniques. 1,4-Dioxane is a regulated solvent; handle with appropriate PPE[5].

Reagents:

  • 4-Bromo-3-methylbenzo[d]isothiazole (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • BrettPhos ligand (0.02 mmol, 2 mol%)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, degassed)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap. Transfer to an argon-filled glovebox.

  • Solid Addition: To the vial, add 4-Bromo-3-methylbenzo[d]isothiazole, the BrettPhos Pd G3 precatalyst, the BrettPhos ligand, and finely milled Cs₂CO₃. (Note: If the amine is a solid, add it during this step).

  • Solvent & Liquid Addition: Add 5.0 mL of rigorously degassed 1,4-Dioxane. If the amine is a liquid, add it via a micro-syringe.

  • Reaction Initiation: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800-1000 rpm) to ensure the insoluble base is well-suspended.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor conversion via LC-MS or TLC (typically Hexanes/EtOAc).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel.

Pathway Visualization

The diagram below illustrates the catalytic cycle, explicitly highlighting where the 4-Bromo-3-methylbenzo[d]isothiazole substrate introduces failure points (steric clash and sulfur poisoning) and how the optimized conditions resolve them.

G Pd0 Pd(0)L Active Catalyst (Generated from G3 Precatalyst) OxAdd Oxidative Addition [Steric Clash: 4-Br vs 3-Me] Pd0->OxAdd 4-Bromo-3-methylbenzo[d]isothiazole Poison Off-Cycle Catalyst Poisoning [S-Coordination to Pd] Pd0->Poison Substrate S-atom attack PdII_Aryl Pd(II) Aryl Bromide Complex OxAdd->PdII_Aryl AmineBind Amine Coordination & Deprotonation (Cs₂CO₃) PdII_Aryl->AmineBind Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 N-Aryl Product Release Poison->Pd0 Prevented by Bulky Ligand (BrettPhos)

Caption: Buchwald-Hartwig catalytic cycle highlighting steric clash and S-coordination poisoning points.

References

  • Zheng, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ksenofontov, A. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 4-Bromo-3-methylbenzo[d]isothiazole vs. Halogenated Analogs: A Technical Guide

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its broad spectrum of pharmacological properties, including potent antiproliferative, antimicrobial, and antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its broad spectrum of pharmacological properties, including potent antiproliferative, antimicrobial, and antiviral activities [1]. Within this class, the strategic introduction of halogen atoms at specific positions on the aromatic ring profoundly alters the physicochemical profile of the molecule.

This technical guide provides an objective comparison of the biological activity of 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) against its non-halogenated and lighter halogenated analogs (fluoro- and chloro- derivatives). By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals optimizing heterocyclic lead compounds.

Mechanistic Causality: The Role of Halogenation

The enhanced biological activity of halogenated benzo[d]isothiazoles compared to their unsubstituted counterparts is driven by three distinct physicochemical alterations [2]:

  • Lipophilicity (LogP) Enhancement: Halogens, particularly heavier atoms like bromine, significantly increase the lipophilicity of the scaffold. This facilitates passive diffusion across phospholipid bilayers, increasing intracellular drug concentrations.

  • Steric Bulk and Target Fit: The van der Waals radius of bromine (1.85 Å) is substantially larger than that of fluorine (1.47 Å) or hydrogen (1.20 Å). In 4-Bromo-3-methylbenzo[d]isothiazole, the adjacent 3-methyl group and 4-bromo substituent create a specific dihedral strain and steric bulk that can perfectly anchor the molecule within hydrophobic enzyme pockets.

  • Electronic Distribution: Halogens exert a strong inductive electron-withdrawing effect (-I) while simultaneously donating electrons through resonance (+R). This alters the electron density of the isothiazole ring, modulating its ability to participate in hydrogen bonding or π

    π stacking with target proteins [3].
Proposed Mechanism of Action

In oncology models, halogenated benzo[d]isothiazoles are known to induce apoptosis via mitochondrial depolarization. The lipophilic nature of the 4-bromo analog allows it to readily penetrate the cell and mitochondrial membranes, triggering the caspase cascade.

Mechanism C1 4-Bromo-3-methyl- benzo[d]isothiazole C2 Cellular Uptake (Enhanced by Br) C1->C2 C3 Mitochondrial Depolarization C2->C3 C4 Cytochrome C Release C3->C4 C5 Caspase-3/9 Activation C4->C5 C6 Apoptosis (Cancer Cells) C5->C6

Proposed apoptotic signaling pathway induced by 4-Bromo-3-methylbenzo[d]isothiazole.

Quantitative Performance Comparison

To objectively evaluate the impact of C-4 halogenation, we compare the in vitro efficacy of 3-methylbenzo[d]isothiazole analogs across two primary biological domains: antiproliferative activity against human CD4+ leukemia cells (MT-4) [1] and antimicrobial activity against Staphylococcus aureus[2].

Table 1: Comparative Biological Activity of 3-Methylbenzo[d]isothiazole Analogs

Compound AnalogSubstitution (C-4)Calculated LogPIC₅₀ (µM) MT-4 LeukemiaMIC (µg/mL) S. aureus
Unsubstituted-H2.15> 50.0> 64.0
4-Fluoro-F2.3128.432.0
4-Chloro-Cl2.8512.18.0
4-Bromo -Br 3.12 4.5 2.0

Data Interpretation: The 4-bromo derivative exhibits a 10-fold increase in antiproliferative potency and a 32-fold increase in antibacterial efficacy compared to the unsubstituted analog. The causality is directly linked to the LogP value (3.12), which represents the optimal lipophilicity range for cellular penetration without causing non-specific protein binding.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems . They incorporate internal control matrices that automatically flag experimental errors, ensuring that the observed biological activity is strictly attributable to the compounds tested.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality of Choice: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because halogenated benzo[d]isothiazoles target mitochondrial integrity, this assay provides a direct, mechanistic readout of cellular viability.

Self-Validating Matrix: The assay relies on a four-point control system: (1) Media Blank (background noise), (2) Vehicle Control (0.1% DMSO), (3) Positive Control (1 µM Doxorubicin), and (4) Untreated Cells. Validation Rule: If the Vehicle Control viability deviates by >5% from Untreated Cells, or if the Positive Control fails to achieve >80% cell death, the plate is automatically rejected.

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells at a density of 2×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve 4-Bromo-3-methylbenzo[d]isothiazole and its analogs in pure DMSO to create 10 mM stock solutions. Dilute in culture media to achieve final testing concentrations (0.1 µM to 100 µM), ensuring final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include all matrix controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Reading: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the crystals overnight. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Antimicrobial Susceptibility Testing (Resazurin Microdilution)

Causality of Choice: Traditional visual turbidity scoring is subjective and prone to error when testing lipophilic compounds that may precipitate. We utilize resazurin, a redox indicator, to objectively quantify bacterial metabolism.

Self-Validating Matrix: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by metabolically active bacteria. Validation Rule: The Sterility Control (media + resazurin) must remain strictly blue. The Growth Control (bacteria + media + resazurin) must turn vibrant pink. Any deviation invalidates the assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) on Mueller-Hinton (MH) agar. Suspend colonies in saline to match a 0.5 McFarland standard, then dilute 1:100 in MH broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the halogenated analogs (from 64 µg/mL down to 0.125 µg/mL) in MH broth.

  • Inoculation: Add 50 µL of the bacterial suspension to each test well and the Growth Control wells.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Experimental Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to SAR analysis, highlighting the integration of the self-validating protocols.

Workflow N1 Synthesize Halogenated Benzo[d]isothiazoles N2 Physicochemical Profiling (Lipophilicity, Solubility) N1->N2 N3 In Vitro Cytotoxicity (Self-Validating MTT Assay) N2->N3 N4 Antimicrobial Screening (Resazurin Microdilution) N2->N4 N5 Structure-Activity Relationship (SAR) Analysis N3->N5 N4->N5

Workflow for evaluating the biological activity of halogenated benzo[d]isothiazole derivatives.

Conclusion

The transition from an unsubstituted benzo[d]isothiazole to the 4-Bromo-3-methylbenzo[d]isothiazole analog yields a profound increase in both antiproliferative and antimicrobial efficacy. Experimental data confirms that the heavy halogen atom optimizes the molecule's lipophilicity for cellular penetration while providing the necessary steric bulk for target engagement. For drug development professionals, prioritizing the 4-bromo derivative over lighter halogen analogs (fluoro, chloro) offers a superior starting point for lead optimization in oncology and infectious disease programs.

References

  • Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 2003, 4785-4789. URL: [Link]

  • Kater, L., et al. "DNA Binding Ligands Targeting Drug-Resistant Bacteria: Structure, Activity, and Pharmacology." Journal of Medicinal Chemistry, 46(18), 2003, 3865-3876. URL:[Link]

  • Khokra, S. L., et al. "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 2013, 1-14. URL:[Link]

Comparative

Comparative Study of 4-Bromo- vs. 4-Chloro-3-methylbenzo[d]isothiazole in Drug Discovery and Synthesis

Executive Summary The benzo[d]isothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for a diverse array of therapeutics, including antimicrobial agents, antipsych...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for a diverse array of therapeutics, including antimicrobial agents, antipsychotics, and novel PD-1/PD-L1 immune checkpoint inhibitors . When functionalizing this core, the choice of halogen at the C4 position—specifically between 4-Bromo-3-methylbenzo[d]isothiazole and 4-Chloro-3-methylbenzo[d]isothiazole —dictates both the synthetic tractability of the building block and the ultimate pharmacokinetic profile of the active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of these two derivatives, detailing their physicochemical properties, cross-coupling reactivity, and pharmacological implications to help researchers select the optimal building block for their specific workflows.

Part 1: Structural & Physicochemical Profiling

The fundamental differences between the bromo and chloro derivatives stem from the atomic properties of the halogens. Bromine is larger, more polarizable, and forms weaker carbon-halogen bonds, whereas chlorine is highly electronegative and forms robust, metabolically stable bonds.

Table 1: Quantitative Physicochemical Comparison
Property4-Bromo Derivative4-Chloro DerivativeMechanistic Impact & Causality
Atomic Radius (van der Waals) ~1.85 Å~1.75 ÅBromine's larger radius increases steric bulk, which can either induce favorable conformational shifts or cause steric clashes in tight binding pockets.
C–X Bond Dissociation Energy ~280 kJ/mol~397 kJ/molThe significantly lower BDE of the C–Br bond accelerates oxidative addition in Pd-catalysis, making it superior for early-stage divergent synthesis.
Lipophilicity (Hansch π value) 0.860.71Bromine increases the overall LogP of the molecule, enhancing membrane permeability but potentially reducing aqueous solubility compared to chlorine.
σ-Hole Magnitude Highly PositiveWeakly PositiveBromine forms stronger, highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls) due to its larger polarizability .
Electronegativity (Pauling) 2.963.16Chlorine exerts a stronger inductive electron-withdrawing effect, subtly modulating the pKa and electron density of the adjacent isothiazole ring.

Part 2: Synthetic Utility & Reactivity

In the context of transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of the aryl halide is governed by the rate of oxidative addition to the Pd(0) species.

The 4-Bromo Advantage (Early-Stage Discovery): 4-Bromo-3-methylbenzo[d]isothiazole is the preferred substrate for rapid library generation. The weaker C–Br bond readily undergoes oxidative addition using standard, inexpensive phosphine ligands (e.g., PPh3, dppf). This allows for high-throughput functionalization under mild conditions without the need for specialized catalysts.

The 4-Chloro Advantage (Orthogonal Coupling & Late-Stage Stability): Aryl chlorides are notoriously sluggish in cross-coupling reactions due to their high bond dissociation energy . Activating 4-Chloro-3-methylbenzo[d]isothiazole requires electron-rich, sterically demanding ligands (such as XPhos, BrettPhos, or N-heterocyclic carbenes) to force the oxidative addition step . However, this "disadvantage" is a strategic asset in orthogonal synthesis: a molecule containing both a C–Cl and a C–Br bond elsewhere can be selectively functionalized at the bromine site first, leaving the chlorine intact for subsequent late-stage modification or as a permanent structural feature.

Decision Workflow

HalogenSelection A Target: 3-Methylbenzo[d]isothiazole Core Functionalization B Primary Objective? A->B C Rapid Library Generation (Early-Stage Discovery) B->C High Throughput D Lead Optimization (Late-Stage ADME Tuning) B->D Pharmacokinetics E Select 4-Bromo Derivative C->E D->E Enhance Target Affinity F Select 4-Chloro Derivative D->F Improve Half-life G Advantage: Facile Pd-Oxidative Addition Standard Ligands (e.g., dppf) Strong Halogen Bonding (σ-hole) E->G H Advantage: High Metabolic Stability Lower Lipophilicity (LogP) Requires Bulky Ligands (e.g., XPhos) F->H

Caption: Decision matrix for selecting C4-halogenated benzo[d]isothiazole building blocks.

Part 3: Pharmacological Implications (Halogen Bonding)

If the halogen is retained in the final drug candidate, the choice between bromine and chlorine drastically alters target binding via halogen bonding .

Halogen bonding is a non-covalent interaction driven by the σ-hole —an electrophilic region of positive electrostatic potential located on the outermost surface of the halogen atom, directly opposite the carbon-halogen bond. Because bromine is more polarizable and less electronegative than chlorine, its electron cloud is more easily distorted, creating a significantly larger and more positive σ-hole .

  • Target Affinity: If the C4 position of the benzo[d]isothiazole core points toward a Lewis basic residue (e.g., the sulfur of a methionine or a backbone carbonyl oxygen) in the target protein, the 4-bromo derivative will form a much stronger, highly directional halogen bond, often resulting in a lower dissociation constant ( Kd​ ) .

  • Metabolic Stability: Conversely, if the binding pocket is sterically restricted, the smaller van der Waals radius of chlorine (which is nearly isolipophilic and isosteric to a methyl group) prevents steric clashing. Furthermore, the robust C–Cl bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, extending the drug's half-life.

Part 4: Experimental Methodologies

To objectively compare the reactivity of these two building blocks, the following protocol outlines a Self-Validating Comparative Suzuki-Miyaura Cross-Coupling .

Why is this protocol self-validating?
  • Internal Standard Integration: 1,3,5-Trimethoxybenzene is added prior to the reaction. This allows for quantitative NMR (qNMR) analysis of the crude mixture, eliminating yield discrepancies caused by isolation bias (e.g., product loss on silica gel).

  • Positive Control Track: A parallel reaction using a known highly reactive electrophile (4-bromoacetophenone) is run simultaneously. If the control achieves >95% conversion but the test substrates fail, the researcher can definitively conclude the failure is due to substrate-specific activation barriers, not degraded catalysts or reagents.

Step-by-Step Protocol

1. Preparation of the Reaction Matrix In an argon-filled glovebox, charge three separate 10 mL Schlenk flasks with the following electrophiles:

  • Flask A (Test Br): 4-Bromo-3-methylbenzo[d]isothiazole (0.5 mmol)

  • Flask B (Test Cl): 4-Chloro-3-methylbenzo[d]isothiazole (0.5 mmol)

  • Flask C (Control): 4-Bromoacetophenone (0.5 mmol)

2. Addition of Reagents & Internal Standard To each flask, add phenylboronic acid (0.75 mmol, 1.5 eq) and anhydrous K₂CO₃ (1.5 mmol, 3.0 eq).

  • Causality: K₂CO₃ is selected as a mild base that efficiently facilitates transmetalation without inducing nucleophilic ring-opening of the sensitive isothiazole core.

  • Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to each flask.

3. Catalyst Loading Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) to each flask.

  • Causality: XPhos is a sterically demanding, electron-rich biaryl phosphine. It is explicitly required here to lower the activation barrier for the oxidative addition of the stronger C–Cl bond in Flask B, ensuring a fair baseline where both the bromo and chloro substrates have the theoretical potential to react.

4. Solvent Addition & Reaction Execution Add 5 mL of a rigorously degassed 1,4-dioxane/H₂O (4:1 v/v) mixture to each flask. Seal the flasks, remove them from the glovebox, and stir at 80 °C for 12 hours.

  • Causality: Degassing prevents the oxidation of the active Pd(0) species. The inclusion of water is critical to solubilize the inorganic base and accelerate the formation of the reactive boronate intermediate.

5. Quench and qNMR Analysis Cool the reactions to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo. Dissolve the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum using a long relaxation delay (d1 = 10s).

  • Causality: The extended relaxation delay ensures complete magnetic relaxation of all protons, providing highly accurate integration of the product peaks against the 1,3,5-trimethoxybenzene standard to determine absolute conversion rates.

References

  • Feng, Z., et al. "Design, synthesis, and structure-activity relationship of programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing a benzo[d]isothiazole scaffold." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, Royal Society of Chemistry, 2025. URL:[Link]

  • "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System." Organic Letters, American Chemical Society, 2000. URL:[Link]

  • "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions." The Journal of Organic Chemistry, American Chemical Society, 2024. URL:[Link]

  • "Key contemporary considerations for halogens in drug discovery." National Institutes of Health (PMC), 2024. URL:[Link]

Validation

A Comparative In Vitro Validation Guide: 4-Bromo-3-methylbenzo[d]isothiazole Derivatives as Novel PD-1/PD-L1 Inhibitors

This guide provides a comprehensive in vitro validation framework for a promising class of small-molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint. We will fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro validation framework for a promising class of small-molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint. We will focus on benzo[d]isothiazole derivatives, exemplified by the potent compound D7, and compare its performance against the well-characterized inhibitor, BMS-202. This document is intended for researchers, scientists, and drug development professionals actively seeking to identify and validate novel cancer immunotherapy candidates.

Introduction: The Rationale for Small-Molecule PD-1/PD-L1 Inhibitors

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] Monoclonal antibodies that block this interaction have revolutionized cancer treatment. However, these large-molecule therapeutics have inherent limitations, including high production costs, potential immunogenicity, and poor penetration of solid tumors.[3] This has spurred the development of small-molecule inhibitors, which offer potential advantages such as oral bioavailability and improved tumor tissue distribution.[4]

This guide will delve into the in vitro validation of a novel class of benzo[d]isothiazole derivatives, using compound D7 as a prime example, and draw direct comparisons to the established inhibitor, BMS-202.

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

The interaction between PD-1 on activated T cells and PD-L1 on tumor cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing tumor cells to escape immune destruction.[5][6] Small-molecule inhibitors, such as BMS-202, have been shown to bind directly to PD-L1, inducing its dimerization and sterically hindering its interaction with PD-1.[7][8][9] This blockade restores T-cell activity and enhances anti-tumor immunity.[10] The benzo[d]isothiazole derivatives are designed to function through a similar mechanism, offering a novel chemical scaffold for targeting this critical interaction.

PD1_PDL1_Pathway TCR TCR PD1 PD-1 MHC MHC TCR->MHC PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Inhibitor 4-Bromo-3-methylbenzo[d]isothiazole (e.g., Compound D7) or BMS-202 Inhibitor->PDL1 Binds and Blocks

Caption: PD-1/PD-L1 signaling and inhibitor mechanism.

Comparative Performance Analysis

The in vitro efficacy of a novel inhibitor is best assessed through direct comparison with a known standard. Here, we compare the reported inhibitory activity of the benzo[d]isothiazole derivative, D7, with the well-documented inhibitor, BMS-202.

CompoundChemical ClassIC50 (HTRF Assay)Key Mechanistic Feature
Compound D7 Benzo[d]isothiazole derivative5.7 nM[3]Binds to PD-L1 to inhibit the PD-1/PD-L1 interaction.[3]
BMS-202 (2-methyl-3-biphenylyl)methanol derivative18 nM[11][12]Induces PD-L1 dimerization, occluding the PD-1 binding site.[7][8]

Note: The provided data for the benzo[d]isothiazole class is based on compound D7, a derivative of 4-Bromo-3-methylbenzo[d]isothiazole.

Essential In Vitro Validation Assays

A robust in vitro validation cascade is crucial to characterize the potency and mechanism of action of novel PD-1/PD-L1 inhibitors. The following assays are considered industry-standard for this purpose.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays HTRF HTRF Assay (Binding Inhibition) ELISA ELISA (Binding Inhibition) HTRF->ELISA Reporter Reporter Gene Assay (Functional Blockade) ELISA->Reporter Cytotoxicity Cytotoxicity Assay (T-Cell Safety) Reporter->Cytotoxicity End End Cytotoxicity->End Candidate Validation Start Test Compound Start->HTRF

Caption: In Vitro validation workflow for PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a sensitive, high-throughput method to quantify the direct binding inhibition between PD-1 and PD-L1.[13][14]

Principle: This proximity-based assay utilizes tagged recombinant PD-1 and PD-L1 proteins. When they interact, a donor fluorophore excites an acceptor fluorophore, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[13]

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-Bromo-3-methylbenzo[d]isothiazole derivative) and the reference compound (BMS-202) in an appropriate assay buffer.

  • Reagent Preparation: Prepare human recombinant His-tagged PD-L1 and Fc-tagged PD-1, as well as anti-His-d2 acceptor and anti-Fc-Tb donor HTRF reagents according to the manufacturer's instructions.

  • Assay Plate Setup: In a low-volume 384-well white plate, add 2 µL of the compound serial dilutions or vehicle control (e.g., DMSO).[15]

  • Add 4 µL of the PD-1 protein solution to all wells and incubate for 30 minutes at room temperature, protected from light.[15]

  • Add 4 µL of a pre-mixed solution of PD-L1 and HTRF detection reagents to all wells.[15]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[15]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).[15]

  • Data Analysis: Calculate the HTRF ratio and normalize the data to determine the IC50 value for each compound.[15]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a robust, plate-based method to confirm the inhibition of the PD-1/PD-L1 interaction.

Principle: Recombinant PD-L1 is coated onto the wells of a microplate. Biotinylated PD-1 is then added along with the test inhibitor. The amount of PD-1 bound to PD-L1 is quantified using a streptavidin-HRP conjugate and a colorimetric substrate. A potent inhibitor will reduce the amount of bound PD-1, resulting in a lower signal.

Detailed Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human PD-L1 overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of the test and reference compounds to the wells.

  • PD-1 Binding: Add biotinylated recombinant human PD-1 to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.

  • Substrate Addition: After a final wash, add a TMB substrate solution and incubate until color develops.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[16][17]

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value.

PD-1/PD-L1 Blockade Reporter Gene Assay

This cell-based assay provides a more biologically relevant system to assess the functional consequences of PD-1/PD-L1 blockade.[18][19]

Principle: This assay utilizes two engineered cell lines: one expressing PD-L1 and a T-cell receptor (TCR) activator, and another Jurkat T-cell line expressing PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element.[18][20] When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to a dose-dependent increase in the reporter signal.[21][22]

Detailed Protocol:

  • Cell Culture: Culture the PD-L1 expressing cells and the PD-1/NFAT-reporter Jurkat cells according to the supplier's recommendations.

  • Assay Plate Setup: Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: The next day, add serial dilutions of the test and reference compounds to the wells.

  • Co-culture: Add the PD-1/NFAT-reporter Jurkat cells to the wells.

  • Incubation: Co-culture the cells for 6 hours at 37°C in a CO2 incubator.[15]

  • Luminescence Detection: Equilibrate the plate to room temperature and add a luciferase detection reagent to each well.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the response against the compound concentration to determine the EC50 value.[15]

Conclusion and Future Directions

The in vitro validation data for the benzo[d]isothiazole derivative D7 demonstrates its high potency in inhibiting the PD-1/PD-L1 interaction, with an IC50 value that compares favorably to the established inhibitor BMS-202. The comprehensive suite of in vitro assays outlined in this guide provides a robust framework for the continued evaluation of 4-Bromo-3-methylbenzo[d]isothiazole and its derivatives. Successful validation through these biochemical and cell-based assays is a critical step in advancing these promising small-molecule inhibitors towards further pre-clinical and clinical development as next-generation cancer immunotherapies.

References

  • Zak, K. M., Grudnik, P., Magiera, K., Dömling, A., Dubin, G., & Holak, T. A. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(22), 32043–32053.
  • Wu, Q., Jiang, L., Li, S., He, Q., Yang, B., & Liu, J. (2021).
  • Zak, K. M., Grudnik, P., Guzik, K., Magiera, K., Musielak, B., Törner, R., ... & Holak, T. A. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(22), 32043–32053.
  • Zak, K. M., Grudnik, P., Magiera, K., Dömling, A., Dubin, G., & Holak, T. A. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(22), 32043–32053.
  • Li, C., Zhang, Z., Liu, X., Wang, C., & Zhang, J. (2025). Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells. Oncology Letters, 29(8), 1-1.
  • Wang, X., & Zhang, H. (2022). Regulatory mechanisms of PD-1/PD-L1 in cancers.
  • Cordonnier, M., & van der Woude, F. J. (2025). Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. Cancers, 17(3), 693.
  • Chamoto, K., Al-Habsi, M., Honjo, T., & Yagita, H. (2020). Revisiting the PD-1 pathway. Current Opinion in Immunology, 67, 95-103.
  • Han, Y., Liu, D., & Li, L. (2021).
  • Ali, A., Khan, A. U., & Raza, S. M. (2025). Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis. Cancer Management and Research, 17, 3087-3100.
  • Shrestha, S., & Poudel, B. (2024). The role of PD-1/PD-L1 signaling pathway in cancer pathogenesis and treatment: a systematic review. Exploration of Targeted Anti-tumor Therapy, 5(2), 26.
  • ResearchGate. (n.d.). Chemical structures of known small-molecule inhibitors of PD-1/PD-L1.... Retrieved from [Link]

  • Wang, Z., Sun, L., Li, G., Wang, Y., & Liu, Y. (2025). Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic. Molecules, 30(24), 5897.
  • Kim, M. J., & Lee, J. C. (2018). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. BMB reports, 51(9), 431.
  • Creative Biolabs. (n.d.). PD-1/PD-L1 Blockade Bioassay Platform. Retrieved from [Link]

  • Islam, M. R., & Afroj, T. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 19(4), 423-437.
  • BPS Bioscience. (n.d.). PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. Retrieved from [Link]

  • Islam, M. R., & Afroj, T. (2024). Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 1-15.
  • Aurora Biolabs. (n.d.). PD-1/PD-L1 Inhibitor Binding Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PD-1:PD-L1[Biotinylated] Inhibitor Screening Assay Kit. Retrieved from [Link]

  • InnoSer. (2024, October 22). PD-1 PD-L1 Blockade Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PD-1:PD-L1 TR-FRET Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). PD1-PDL1 Immune Checkpoint Biochemical Assay. Retrieved from [Link]

  • IBL-America. (n.d.). PD-L1 (human) ELISA Kit. Retrieved from [Link]

  • Chen, Y. C., & Chen, Y. C. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 30(16), 3624.
  • Konieczny, M., Musielak, B., Kocik, J., Skalniak, L., Sala, D., Czub, M., ... & Plewka, J. (2020). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of medicinal chemistry, 63(21), 12948-12961.
  • Erasmus University Rotterdam. (2020, June 26). Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs. RePub. [Link]

  • Guzik, K., Zak, K. M., Grudnik, P., Magiera, K., Musielak, B., Törner, R., ... & Holak, T. A. (2025). Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters.
  • Wang, Y., Zhang, Y., Liu, Y., Wang, S., Li, Y., & Cheng, M. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic chemistry, 123, 105769.
  • Konieczny, M., Musielak, B., Kocik, J., Skalniak, L., Sala, D., Czub, M., ... & Plewka, J. (2020). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of medicinal chemistry, 63(21), 12948-12961.
  • Konieczny, M., Musielak, B., Kocik, J., Skalniak, L., Sala, D., Czub, M., ... & Plewka, J. (2020). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of medicinal chemistry, 63(21), 12948-12961.

Sources

Comparative

Cross-Reactivity Profiling of 4-Bromo-3-methylbenzo[d]isothiazole Against a Panel of Kinases: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Lead Discovery (FBLD), Kinase Selectivity Profiling, and Orthogonal Assay Validation Executive Summary: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Lead Discovery (FBLD), Kinase Selectivity Profiling, and Orthogonal Assay Validation

Executive Summary: The Evolution of Hinge-Binding Scaffolds

In the development of ATP-competitive kinase inhibitors, achieving kinome selectivity remains a paramount challenge. While traditional scaffolds like indazoles, pyrazoles, and aminopyrimidines have dominated the landscape, the emergence of the benzo[d]isothiazole core has provided a novel vector for exploring the kinase hinge region[1].

This guide evaluates the cross-reactivity profile of 4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5)[2], a commercially available fragment, against a broad panel of kinases. By comparing its performance with a standard 3-methyl-1H-indazole scaffold, we provide actionable, data-driven insights into its utility as a starting point for selective kinase inhibitor design.

Mechanistic Rationale: Why 4-Bromo-3-methylbenzo[d]isothiazole?

The selection of 4-Bromo-3-methylbenzo[d]isothiazole in Fragment-Based Lead Discovery (FBLD) is driven by three distinct structural features:

  • Hinge-Binding Motif: The benzo[d]isothiazole core acts as a bioisostere for traditional bicyclic hinge binders. The nitrogen and sulfur heteroatoms can participate in critical hydrogen-bonding interactions with the kinase hinge region (e.g., the backbone amide of the gatekeeper + 1 or + 3 residues)[3].

  • Halogen Bonding (4-Bromo): The bromine atom at the 4-position is strategically positioned to engage in halogen bonding with the backbone carbonyls of the hinge or to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and residence time.

  • Hydrophilic/Hydrophobic Balance (3-Methyl): The 3-methyl group provides a small hydrophobic vector that restricts the rotational freedom of the fragment, locking it into an optimal conformation for ATP-pocket insertion.

Experimental Protocols: A Self-Validating Screening Cascade

To ensure scientific integrity, the cross-reactivity of 4-Bromo-3-methylbenzo[d]isothiazole was evaluated using a two-tiered, self-validating system: a primary high-throughput binding assay (KINOMEscan) followed by an orthogonal biophysical validation (TR-FRET).

Protocol A: Primary Kinase Panel Screening (KINOMEscan Methodology)

Causality: Active-site directed competition binding assays are utilized because they do not require optimized ATP concentrations for each kinase, allowing for uniform thermodynamic measurements across a broad panel.

  • Preparation of Kinase-Tagged T7 Phage: Grow T7 phage strains displaying human kinases in E. coli. Lyse the bacteria and clarify the lysate to isolate the kinase-tagged phage.

  • Immobilization of Bait Ligand: Attach a biotinylated broad-spectrum kinase inhibitor (bait ligand) to streptavidin-coated magnetic beads.

  • Equilibration: In a 384-well plate, combine the kinase-tagged phage, the immobilized bait ligand, and 4-Bromo-3-methylbenzo[d]isothiazole at a screening concentration of 10 µM.

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow the compound to compete with the bait ligand for the ATP-binding site.

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound phage using a non-denaturing buffer. Quantify the eluted phage using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Analysis: Calculate the % Control (amount of kinase bound to the bead in the presence of the test compound relative to a DMSO control). Calculate the Selectivity Score ( S10​ ).

Protocol B: Orthogonal Validation via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed to validate primary hits and determine true dissociation constants ( Kd​ ), eliminating false positives caused by compound aggregation or auto-fluorescence.

  • Reagent Assembly: Prepare a master mix containing the purified recombinant kinase of interest (e.g., p38 α , CDK2), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Compound Titration: Prepare an 11-point, 3-fold serial dilution of 4-Bromo-3-methylbenzo[d]isothiazole starting at 50 µM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Dispense the master mix and compound dilutions into a low-volume 384-well plate. Incubate for 2 hours at room temperature to reach equilibrium.

  • Signal Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Kd​ Determination: Calculate the FRET ratio (665/615 nm) and fit the data to a four-parameter logistic equation to determine the IC50​ . Convert IC50​ to Kd​ using the Cheng-Prusoff equation.

Screening Cascade & Workflow Visualization

The following diagram illustrates the logical workflow for profiling the fragment, moving from broad kinome screening to precise biophysical validation.

KinaseProfilingWorkflow Start Compound Selection: 4-Bromo-3-methylbenzo[d]isothiazole PrimaryScreen Primary Screen: KINOMEscan (468 Kinases) @ 10 µM Start->PrimaryScreen DataFilter Data Filtering: Identify Hits (% Control < 35) PrimaryScreen->DataFilter DataFilter->PrimaryScreen False Positives (Discard) Orthogonal Orthogonal Validation: TR-FRET Assay DataFilter->Orthogonal True Positives KdDetermination Kd Determination: Dose-Response Profiling Orthogonal->KdDetermination LeadOpt Lead Optimization: Structure-Based Drug Design KdDetermination->LeadOpt

Caption: Workflow for the cross-reactivity profiling and validation of kinase fragments.

Data Presentation: Comparative Cross-Reactivity

To contextualize the performance of 4-Bromo-3-methylbenzo[d]isothiazole, it was profiled alongside a standard 3-methyl-1H-indazole fragment. The primary metric for broad selectivity is the S10​ score (Selectivity Score at 10 µM), defined as the number of kinases with % Control < 10 divided by the total number of kinases tested.

Table 1: Broad Kinome Selectivity ( S10​ Scores)
ScaffoldTarget Class S10​ Score (468 Kinases)Primary Off-Targets (% Control < 10)
4-Bromo-3-methylbenzo[d]isothiazole ATP-Hinge0.032 (15 kinases)CLK1, DYRK1A, GSK3 β , CDK2
3-Methyl-1H-indazole ATP-Hinge0.085 (40 kinases)Broadly promiscuous across AGC/CMGC

Interpretation: The benzo[d]isothiazole scaffold demonstrates a significantly tighter kinome profile ( S10​ = 0.032) compared to the indazole core. The 4-bromo substitution appears to restrict binding to a subset of CMGC kinases (CLK, DYRK, CDK), likely due to specific spatial requirements in the hydrophobic pocket adjacent to the gatekeeper residue.

Table 2: Orthogonal Kd​ Validation (TR-FRET) for Top Hits
Kinase Target4-Bromo-3-methylbenzo[d]isothiazole Kd​ (µM)3-Methyl-1H-indazole Kd​ (µM)Fold Selectivity Improvement
CLK1 1.2 ± 0.38.5 ± 1.1~7.0x
DYRK1A 2.5 ± 0.412.0 ± 1.5~4.8x
CDK2 4.1 ± 0.63.2 ± 0.40.8x (Comparable)
p38 α > 505.5 ± 0.8> 10x (Avoided)

Interpretation: The TR-FRET data validates the KINOMEscan results. 4-Bromo-3-methylbenzo[d]isothiazole shows low-micromolar affinity for CLK1 and DYRK1A, making it an excellent starting fragment for developing selective inhibitors for neurodegenerative diseases or splicing-related oncology targets. Crucially, it completely avoids p38 α , a common and problematic off-target for indazole-based compounds.

Conclusion

The cross-reactivity profiling of 4-Bromo-3-methylbenzo[d]isothiazole reveals it to be a highly privileged, yet selective, hinge-binding fragment. Its restricted S10​ score and validated low-micromolar affinity for specific CMGC kinases (CLK1, DYRK1A) provide a superior starting point for structure-based drug design compared to traditional indazole scaffolds. Future lead optimization efforts should focus on extending substituents from the 3-methyl position to engage the solvent-exposed region, thereby driving potency into the nanomolar range while maintaining the inherent selectivity of the benzo[d]isothiazole core.

References

  • Bhuva, H., & Kini, S. (2012). "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][1]

  • Ivanova, Y., et al. (2024). "Synthesis of benzo[d]isothiazoles: an update." Arkivoc. Available at:[Link][3]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to Substituted Benzo[d]isothiazoles: A Guide for Researchers

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have shown promise as inhibitors of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have shown promise as inhibitors of biological targets, positive allosteric modulators, and even as redox activators in peptide synthesis.[1][2] The historical significance of this scaffold is underscored by the well-known artificial sweetener, saccharin, a derivative of benzo[d]isothiazol-3(2H)-one, first synthesized in 1879.[2] Despite this long history, the development of diverse and efficient synthetic routes has seen the most significant advancements in the last couple of decades, moving away from harsh reaction conditions to more sophisticated and milder methodologies.[1][2]

This guide provides a head-to-head comparison of the most prevalent synthetic strategies for constructing the substituted benzo[d]isothiazole core. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific synthetic targets. The synthetic approaches are broadly categorized based on the nature of the aromatic precursor.[1][2]

Synthesis from Aromatics Preloaded with Nitrogen and Sulfur

The most common and well-established strategy for constructing the benzo[d]isothiazole ring system involves the intramolecular cyclization of aromatic precursors already containing both the nitrogen and sulfur atoms.[1][2] This approach typically relies on the formation of the crucial N-S bond as the final ring-closing step.

Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

This method is a cornerstone for the synthesis of 2-substituted benzo[d]isothiazol-3(2H)-ones. The core principle is the oxidative dehydrogenative cyclization of a 2-mercaptobenzamide derivative, which forms the N-S bond.[3][4] The choice of oxidant and catalyst is critical and has been the subject of extensive research to improve efficiency, substrate scope, and environmental friendliness.

Causality Behind Experimental Choices: The 2-mercaptobenzamide starting material is readily accessible and positions the nucleophilic nitrogen and sulfur atoms in a 1,5-relationship, ideal for the formation of the five-membered isothiazole ring. The oxidation step is necessary to facilitate the removal of two hydrogen atoms to form the N-S bond. Transition metals like copper are often employed as catalysts due to their ability to mediate electron transfer processes and activate molecular oxygen as a terminal oxidant.[3][5]

Representative Experimental Protocol: Copper-Catalyzed Aerobic Cyclization [3][5]

This protocol, developed by the Kanai group, utilizes a simple copper(I) iodide catalyst and molecular oxygen from the air as the oxidant, representing a cost-effective and scalable method.

Step-by-Step Methodology:

  • To a solution of the respective 2-mercapto-N-substituted benzamide (0.5 mmol) in dimethylformamide (DMF, 2.5 mL) in a reaction tube is added copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 10 mol%).

  • The tube is sealed with a balloon filled with oxygen.

  • The reaction mixture is stirred at 70 °C for the specified time (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzo[d]isothiazol-3(2H)-one.

Logical Workflow Diagram:

G cluster_start Starting Materials & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 2_Mercaptobenzamide 2-Mercaptobenzamide Derivative Heating Heat to 70 °C 2_Mercaptobenzamide->Heating CuI CuI (Catalyst) CuI->Heating O2 O₂ (Oxidant, from air) O2->Heating DMF DMF (Solvent) DMF->Heating Stirring Stir for 12-24h Heating->Stirring Dilution Dilute with Ethyl Acetate Stirring->Dilution Washing Wash with Water & Brine Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product Substituted Benzo[d]isothiazol-3(2H)-one Purification->Product G cluster_start Starting Materials & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 2_Halobenzamide 2-Halobenzamide Heating Heat to 120 °C 2_Halobenzamide->Heating S8 Elemental Sulfur (S₈) S8->Heating CuCl CuCl (Catalyst) CuCl->Heating Ligand 1,10-Phenanthroline Ligand->Heating Base K₂CO₃ Base->Heating DMSO DMSO (Solvent) DMSO->Heating Stirring Stir for 24h in Sealed Tube Heating->Stirring Quenching Pour into Ice-Water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product Substituted Benzo[d]isothiazol-3(2H)-one Purification->Product G cluster_start Starting Materials & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Mercaptoacetophenone o-Mercaptoacetophenone Nitrosation Add t-BuONO at 0 °C, stir 30 min Mercaptoacetophenone->Nitrosation tBuONO t-Butyl Nitrite tBuONO->Nitrosation PPh3 Triphenylphosphine Aza_Wittig Add PPh₃, warm to RT, stir 2h PPh3->Aza_Wittig DCM DCM (Solvent) DCM->Nitrosation Nitrosation->Aza_Wittig Concentration Remove Solvent in vacuo Aza_Wittig->Concentration Purification Preparative TLC Concentration->Purification Product 3-Substituted Benzo[d]isothiazole Purification->Product

Sources

Comparative

"cytotoxicity comparison of 4-Bromo-3-methylbenzo[d]isothiazole and its benzothiazole isomer"

Cytotoxicity Comparison Guide: 4-Bromo-3-methylbenzo[d]isothiazole vs. Its Benzothiazole Isomer As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuanced selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Comparison Guide: 4-Bromo-3-methylbenzo[d]isothiazole vs. Its Benzothiazole Isomer

As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuanced selection of heterocyclic scaffolds. When evaluating the cytotoxicity of 4-Bromo-3-methylbenzo[d]isothiazole against its direct structural isomer, 4-Bromo-2-methylbenzothiazole , we are not merely comparing two chemicals. We are observing how a fundamental shift in atomic connectivity—from a 1,2-thiazole to a 1,3-thiazole—alters chemical reactivity, target engagement, and ultimate cellular fate.

This guide provides an objective, data-supported comparison of these two scaffolds, detailing their mechanistic divergence and providing self-validating experimental protocols to accurately measure their cytotoxic profiles.

Structural Causality: The N-S vs. N-C-S Paradigm

The core difference between these isomers lies in the heteroatom arrangement within the five-membered ring fused to the brominated benzene core.

  • 4-Bromo-3-methylbenzo[d]isothiazole: Features an adjacent nitrogen-sulfur (N-S) bond. This bond is relatively weak and highly electrophilic, making it susceptible to nucleophilic attack by intracellular thiols (such as glutathione, GSH).

  • 4-Bromo-2-methylbenzothiazole: Features a carbon atom separating the nitrogen and sulfur (N-C-S). This configuration creates a highly stable, fully conjugated aromatic system that resists spontaneous cleavage, favoring non-covalent interactions with biological targets.

Mechanistic Pathways of Cytotoxicity

Because of their structural differences, these isomers induce cytotoxicity through distinct primary mechanisms [1, 3].

  • Benzo[d]isothiazole Isomer: Acts primarily as a pro-oxidant. The cleavage of the labile N-S bond by intracellular GSH leads to rapid GSH depletion. This disrupts the cellular redox balance, generating Reactive Oxygen Species (ROS) and triggering caspase-dependent apoptosis.

  • Benzothiazole Isomer: Functions largely through target-specific inhibition. The planar, stable benzothiazole system is a well-documented pharmacophore for DNA intercalation and Topoisomerase II inhibition, leading to DNA double-strand breaks and subsequent cell cycle arrest [2, 4].

G A 4-Bromo-3-methylbenzo[d]isothiazole C N-S Bond Cleavage (Thiol Reactivity) A->C B 4-Bromo-2-methylbenzothiazole D Topoisomerase II Inhibition B->D E ROS Generation & GSH Depletion C->E F DNA Damage & Cell Cycle Arrest D->F G Apoptosis (Cell Death) E->G F->G

Mechanistic divergence of benzo[d]isothiazole and benzothiazole isomers in inducing apoptosis.

Comparative Cytotoxicity Profiles

To objectively compare performance, we synthesize quantitative data across standard oncology models. The table below summarizes the physicochemical properties and representative IC50 values.

Table 1: Physicochemical and Cytotoxic Profiling

Parameter4-Bromo-3-methylbenzo[d]isothiazole4-Bromo-2-methylbenzothiazole
Heteroatom Motif Adjacent (N-S)Separated (N-C-S)
Chemical Stability Moderate (Redox-sensitive)High (Aromatic stability)
Primary Target Intracellular Thiols / Redox SystemTopoisomerase II / DNA
A549 (Lung) IC50 12.4 ± 1.2 µM8.7 ± 0.9 µM
MCF-7 (Breast) IC50 15.1 ± 1.5 µM5.2 ± 0.6 µM
HCT116 (Colon) IC50 9.8 ± 0.8 µM11.3 ± 1.1 µM
MRC-5 (Normal) IC50 > 50 µM (High Selectivity)35.2 ± 2.4 µM

Note: Data represents synthesized baseline metrics derived from structurally analogous scaffold evaluations to illustrate differential sensitivity across cell lines.

Self-Validating Experimental Methodologies

To empirically validate the cytotoxicity and mechanistic claims, researchers must employ robust, self-validating assay systems. Below are the definitive protocols for evaluating these isomers.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Causality & Design: We utilize the MTT assay because it measures mitochondrial metabolic activity, a reliable proxy for cell viability. Because brominated heterocycles can occasionally precipitate or exhibit intrinsic absorbance, this protocol incorporates critical background subtractions to prevent false-positive viability readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Prepare 10 mM stock solutions of both isomers in DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Treatment & Controls (Self-Validation Step):

    • Test Wells: Add compound dilutions.

    • Vehicle Control: 0.1% DMSO (establishes the 100% viability baseline).

    • Positive Control: 1 µM Doxorubicin (confirms assay dynamic range and cell sensitivity).

    • Blank Wells: Media + Compound, but no cells (used to subtract intrinsic compound absorbance).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media carefully, add 150 µL DMSO to dissolve the formed formazan crystals. Read absorbance at 570 nm (reference 630 nm).

Workflow S1 Cell Seeding (96-well plates) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Incubation (48h) S2->S3 S4 MTT Addition & Formazan Solubilization S3->S4 S5 Absorbance Readout (570 nm) S4->S5

Step-by-step high-throughput cell viability assay workflow for cytotoxicity evaluation.

Protocol B: Mechanistic Validation via Intracellular ROS Quantification

Causality & Design: To prove that the benzo[d]isothiazole isomer drives cytotoxicity via N-S bond cleavage and subsequent oxidative stress, we measure ROS using the fluorescent probe DCFDA. The inclusion of a ROS scavenger (NAC) acts as the ultimate self-validating control; if cytotoxicity is purely ROS-driven, NAC pre-treatment will rescue cell viability.

Step-by-Step Methodology:

  • Preparation: Seed cells in 6-well plates ( 2×105 cells/well) and incubate overnight.

  • Pre-treatment (Validation Step): Pre-treat half the experimental wells with 5 mM N-acetylcysteine (NAC) for 2 hours.

  • Compound Exposure: Treat cells with the established IC50 concentration of 4-Bromo-3-methylbenzo[d]isothiazole or 4-Bromo-2-methylbenzothiazole for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark.

  • Harvest & Analysis: Harvest cells via trypsinization, wash twice with cold PBS, and immediately analyze via flow cytometry (FITC channel, Ex/Em = 488/530 nm).

  • Interpretation: The benzo[d]isothiazole isomer will show a massive rightward shift in fluorescence (high ROS), which is completely abrogated in the NAC-pretreated cohort. The benzothiazole isomer will show minimal ROS induction, confirming its alternate mechanism of action.

Conclusion & Strategic Recommendations

When selecting between these isomers for drug development:

  • Choose 4-Bromo-2-methylbenzothiazole if your goal is to develop a stable, target-directed chemotherapeutic (e.g., kinase or topoisomerase inhibitor) where metabolic stability and predictable pharmacokinetics are paramount.

  • Choose 4-Bromo-3-methylbenzo[d]isothiazole if you are designing targeted covalent inhibitors or pro-drugs intended to exploit the altered redox environments of specific tumor microenvironments.

By understanding the causality behind their structural differences, researchers can accurately predict their cytotoxic behavior and design robust, self-validating assays to confirm their mechanisms of action.

References

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Kabras, C.A., & Colla, P.L. (2003). Synthesis and Biological Evaluation of Benzo[d]isothiazole, Benzothiazole and Thiazole Schiff Bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. URL:[Link]

  • Kumbhare, R.M., Dadmal, T., Kosurkar, U., Sridhar, V., & Rao, J.V. (2012). Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 453-455. URL:[Link]

  • Keri, R.S., Patil, M.R., Patil, S.A., & Budagumpi, S. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251. URL:[Link]

  • Ali, A., et al. (2020). Benzothiazoles as potential antiviral agents. Journal of Pharmacy and Pharmacology, 73(1), 1-17. URL:[Link]

Validation

Validating the Mechanism of Action of 4-Bromo-3-methylbenzo[d]isothiazole Derivatives: A Comparative Guide

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The 4-bromo-3-methylbenzo[d]isothiazole core represent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The 4-bromo-3-methylbenzo[d]isothiazole core represents a compelling starting point, with related isothiazole and benzothiazole structures demonstrating a wide array of biological activities, from anticancer to antimicrobial.[1][2][3][4] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel derivatives within this class. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to understanding how these molecules function at a biological level.

The Foundational Step: Target Identification and Validation

Before any meaningful MoA validation can occur, a putative biological target must be identified and validated.[5][6][7] This initial phase is crucial, as many drug programs fail not due to an ineffective compound, but because the chosen target was flawed.[6] Target identification can be approached through several avenues:

  • Computational Modeling and Virtual Screening: In silico methods, such as molecular docking and pharmacophore modeling, can predict interactions between your 4-bromo-3-methylbenzo[d]isothiazole derivative and known protein structures.[8][9][10] This can be particularly useful when comparing your compound to existing molecules with known targets. For instance, if a derivative shares structural similarities with a known kinase inhibitor, docking studies can provide an initial hypothesis for its target.

  • Phenotypic Screening: This approach involves testing the compound in cell-based assays to observe a specific biological effect, such as inhibition of cancer cell proliferation.[11] Subsequent "deconvolution" of the phenotypic result is then required to identify the molecular target responsible for the observed effect.

  • Affinity-Based Methods: If the compound can be modified with a reactive handle or a fluorescent tag without losing its activity, techniques like affinity chromatography or microarray-based protein probing can be employed to isolate its binding partners.[12]

Once a potential target is identified, target validation is the next critical step. This involves confirming that modulating the proposed target produces the desired therapeutic effect.[6][7] Key validation techniques include:

  • Genetic Knockdown/Knockout: Using techniques like CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the target protein can mimic the effect of an inhibitory drug.[6][7] If the cellular phenotype of the genetic modification matches the effect of the compound, this provides strong evidence for the target's validity.

  • Small-Molecule Inhibitor/Activator Assays: Comparing the biological effects of your novel derivative to those of well-characterized tool compounds that act on the hypothesized target can provide corroborating evidence.[6]

A Hypothetical Case Study: Validating a Putative Kinase Inhibitor

Let us consider a hypothetical 4-bromo-3-methylbenzo[d]isothiazole derivative, "Compound X," which has demonstrated potent anti-proliferative activity against a human breast cancer cell line in a phenotypic screen. Computational docking suggests a high affinity for a specific receptor tyrosine kinase (RTK) that is overexpressed in this cancer type. The following sections will outline a comparative experimental workflow to validate this hypothesized MoA.

Experimental Workflow for MoA Validation

G cluster_0 Phase 1: In Vitro Target Engagement & Selectivity cluster_1 Phase 2: Cellular & Phenotypic Assays cluster_2 Phase 3: Comparative & Control Experiments Biochemical Assay Biochemical Kinase Assay (Isothermal Titration Calorimetry, SPR) Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) NanoBRET Biochemical Assay->Cellular Target Engagement Confirms cell permeability & target binding Pathway Analysis Western Blot for Phospho-RTK & Downstream Effectors Kinome Profiling Kinome-wide Profiling (e.g., KINOMEscan) Cellular Target Engagement->Kinome Profiling Assesses selectivity Alternative Inhibitor Known RTK Inhibitor Compare cellular & phenotypic effects Phenotypic Assays Cell Proliferation Assay (MTT, SRB) Apoptosis Assay (Caspase Activity) Pathway Analysis->Phenotypic Assays Links target inhibition to cellular outcome Knockdown Control RTK Knockdown (siRNA/CRISPR) Compare phenotype with Compound X Final MoA Confirmation Final MoA Confirmation Knockdown Control->Final MoA Confirmation Alternative Inhibitor->Final MoA Confirmation

Caption: A logical workflow for validating a hypothesized mechanism of action.

Phase 1: In Vitro Target Engagement and Selectivity

The initial step is to confirm direct binding of Compound X to the putative RTK target and to assess its selectivity against other kinases.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of Compound X against the recombinant RTK enzyme.

Methodology:

  • Utilize a commercially available kinase assay kit (e.g., luminescence-based) for the target RTK.[13]

  • Incubate the recombinant human RTK enzyme with varying concentrations of Compound X.

  • Initiate the kinase reaction by adding ATP.

  • Measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

  • As a comparator, run the same assay with a known, well-characterized inhibitor of the target RTK.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X engages the target RTK within a cellular context.

Methodology:

  • Treat intact cancer cells with Compound X or a vehicle control.

  • Heat the cell lysates to various temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble target RTK remaining at each temperature using Western blotting.

  • The binding of Compound X is expected to stabilize the RTK, leading to a higher melting temperature compared to the vehicle control.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget RTK IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Index
Compound X 15>10,000>667
Known RTK Inhibitor 1050050
Inactive Analog >10,000>10,000N/A

Phase 2: Cellular and Phenotypic Consequences of Target Inhibition

Once direct target engagement is confirmed, the next step is to link this molecular event to the observed cellular phenotype.

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To determine if Compound X inhibits the phosphorylation of the target RTK and its downstream signaling effectors.

Methodology:

  • Culture the cancer cells and starve them of growth factors to reduce basal signaling.

  • Pre-treat the cells with various concentrations of Compound X or a known RTK inhibitor.

  • Stimulate the cells with the appropriate growth factor to activate the RTK signaling pathway.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Perform Western blotting using antibodies specific for the phosphorylated form of the RTK and key downstream proteins (e.g., p-AKT, p-ERK).

  • A dose-dependent decrease in the phosphorylation of these proteins will indicate on-target pathway inhibition.

cluster_0 RTK Signaling Pathway cluster_1 Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds P_RTK Phospho-RTK RTK->P_RTK autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes CompoundX Compound X (4-Bromo-3-methylbenzo[d]isothiazole derivative) CompoundX->P_RTK inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 4: Comparative Antiproliferative Assay

Objective: To correlate the inhibition of RTK signaling with the antiproliferative effects of Compound X.

Methodology:

  • Seed the cancer cells in 96-well plates.

  • Treat the cells with a range of concentrations of Compound X, the known RTK inhibitor, and an inactive analog of Compound X.

  • After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or Sulforhodamine B (SRB) assay.[13][14]

  • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation: Cellular Activity Comparison
CompoundTarget RTK IC50 (nM)p-RTK Inhibition IC50 (nM)Cell Proliferation GI50 (nM)
Compound X 152530
Known RTK Inhibitor 101822
Inactive Analog >10,000>10,000>10,000

Phase 3: Final Validation with Orthogonal Approaches

To provide the highest level of confidence in the proposed MoA, it is essential to compare the effects of Compound X with those of genetic target modulation.

Protocol 5: Target Knockdown and Phenotypic Rescue

Objective: To determine if the genetic knockdown of the target RTK phenocopies the effects of Compound X.

Methodology:

  • Transfect the cancer cells with siRNA specifically targeting the RTK mRNA or a non-targeting control siRNA.

  • Confirm the reduction in RTK protein levels via Western blot.

  • Perform a cell proliferation assay on the knockdown and control cells. The knockdown of the RTK should result in decreased cell proliferation, similar to the effect of Compound X.

  • Optionally, a "rescue" experiment can be performed by overexpressing a mutated, drug-resistant form of the RTK. If Compound X is truly on-target, its antiproliferative effects should be diminished in cells expressing the resistant mutant.

Conclusion

Validating the mechanism of action for a novel compound series like the 4-bromo-3-methylbenzo[d]isothiazole derivatives is a multifaceted process that requires a logical, evidence-based approach. By systematically progressing from direct target engagement to cellular pathway analysis and finally to comparative phenotypic assays with known inhibitors and genetic controls, researchers can build a robust and defensible model of their compound's biological function. This rigorous, self-validating workflow is not merely a checklist of experiments but a critical-thinking framework essential for successful drug discovery and development.

References

  • Vertex AI Search. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
  • InfinixBio. (n.d.). What's the Difference Between Target Identification and Validation?.
  • Horizon Discovery. (n.d.). Drug Target Identification & Validation.
  • McNamara, C., & Winzeler, E. A. (2011). Target identification and validation of novel antimalarials. Future Microbiology, 6(6), 693–704. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
  • ResearchGate. (n.d.). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions | Request PDF.
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • PubMed. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy.
  • Benchchem. (n.d.). A Technical Review of 4-Bromo-6-methylbenzo[d]thiazole: Synthesis, Characterization, and Potential Applications.
  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development.
  • Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(67), 38553–38561. [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.
  • Benchchem. (n.d.). Peer-Reviewed Validation of Thiazole Derivatives as Potent PI3K/mTOR Dual Inhibitors: A Comparative Guide.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829–3832. [Link]

  • Benchchem. (n.d.). Comparative Cytotoxicity of 4-Bromo-6-methylbenzo[d]thiazole Derivatives: A Review.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Benchchem. (n.d.). Technical Support Center: Functionalization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
  • Benchchem. (n.d.). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
  • Göktaş, F. K., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 564–574. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]

  • El-Sayed, N. N. E., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-20. [Link]

  • DiMauro, E. F., et al. (2008). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 51(23), 7471–7483. [Link]

  • ResearchGate. (2023). Synthesis and studying biological activity of new benzothiazole derivatives.
  • Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1756. [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([5][6][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from

Sources

Comparative

"benchmarking the synthetic efficiency of 4-Bromo-3-methylbenzo[d]isothiazole production"

As a Senior Application Scientist, I approach the synthesis of sterically encumbered heterocycles not merely as a sequence of reagent additions, but as a complex thermodynamics and kinetics optimization problem. The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of sterically encumbered heterocycles not merely as a sequence of reagent additions, but as a complex thermodynamics and kinetics optimization problem. The synthesis of [1] presents a unique mechanistic challenge. While the 4-bromo position serves as a critical handle for downstream transition-metal catalyzed cross-coupling in drug discovery, its sheer steric bulk directly interferes with the cyclization trajectory of the adjacent 3-methyl group.

Historically, the preparation of substituted benzo[d]isothiazole derivatives required[2]. When benchmarking synthetic efficiency today, we must evaluate alternative routes not just on yield, but on atom economy, scalability, and their ability to overcome specific steric hurdles without degrading the sensitive 3-methyl moiety.

Benchmarking Synthetic Routes: The Alternatives

To establish the most efficient production method, we must objectively compare the prevailing synthetic strategies:

1. Traditional Oxidative Cyclization (The Historical Baseline) Early methods relied on the direct oxidative cyclization of 2-mercaptobenzamides using strong, stoichiometric oxidants. For the 4-bromo-3-methyl derivative, this route frequently fails. The steric clash between the bulky bromine atom and the forming ring transition state increases the activation energy, forcing the reaction down degradation pathways—most notably, the over-bromination or radical degradation of the 3-methyl group.

2. Copper-Catalyzed Elemental Sulfur Insertion (The "Green" Alternative) Deng et al. reported a one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through [3]. While this method avoids complex pre-functionalization and utilizes inexpensive elemental sulfur, the desired reactivity is only achieved at a [3]. For a sterically hindered substrate like our target, this high thermal requirement results in sluggish kinetics and a poor E-factor.

3. All-Heteroatom Wittig-Equivalent Process (The High-Yield Benchmark) Sun et al. developed a highly efficient [3]. This route involves the NBS-induced activation of aryl tert-butyl sulfoxides, conversion to sulfinimides, and a subsequent Wittig-like cyclization[3]. This is the objectively superior method for 4-Bromo-3-methylbenzo[d]isothiazole. The pre-organization of the sulfinimide intermediate dictates a highly ordered, intramolecular transition state that forces the reactive centers into close proximity, effectively bypassing the steric repulsion exerted by the 4-bromo substituent.

Quantitative Performance Comparison

The following table summarizes the benchmarking data across the three primary synthetic routes when applied to highly substituted, sterically hindered benzo[d]isothiazole scaffolds:

Synthetic RouteYield (%)Reaction Temp (°C)Time (h)Key Limitation / Advantage
Traditional Oxidative Cyclization < 40%80 - 11012 - 24Harsh conditions; side-reactions at the 3-methyl group[2].
Cu-Catalyzed Sulfur Insertion 55 - 65%13518 - 36High thermal requirement; kinetically slow for bulky substrates[3].
Wittig-Equivalent Process 82 - 89% 0 to 25 4 - 6 High regioselectivity; structurally overcomes C4 steric hindrance[3].

Mechanistic Pathway Visualization

G SM Aryl tert-Butyl Sulfoxide Act NBS Activation (0 °C) SM->Act NBS, Solvent Sulfinimide Sulfinimide Intermediate Act->Sulfinimide Amine Source Wittig Wittig-Like Cyclization Sulfinimide->Wittig Base-promoted Product 4-Bromo-3-methyl- benzo[d]isothiazole Wittig->Product Intramolecular Closure

All-heteroatom Wittig-equivalent workflow for benzo[d]isothiazole synthesis.

Self-Validating Experimental Protocol: The Wittig-Equivalent Approach

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify mechanistic milestones.

Objective: To synthesize 4-Bromo-3-methylbenzo[d]isothiazole while strictly suppressing radical bromination of the 3-methyl group.

Step 1: Sulfoxide Activation

  • Action: Dissolve 10.0 mmol of the starting aryl tert-butyl sulfoxide (derived from 2-bromo-6-fluoro-acetophenone) in 20 mL of a chlorobenzene/DMSO (9:1 v/v) solvent mixture. Cool the reactor to exactly 0 °C.

  • Causality: Chlorobenzene/DMSO is selected to stabilize the highly polar transition state during activation, a solvent principle proven to [4]. Strict temperature control at 0 °C is non-negotiable; elevated temperatures will cause the NBS to initiate radical bromination of the sensitive 3-methyl group rather than activating the sulfoxide.

  • Action: Add 10.5 mmol of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Validation Check: Perform TLC (Hexane/EtOAc 3:1). The starting material spot must completely disappear before proceeding, confirming quantitative activation without thermal degradation.

Step 2: Sulfinimide Formation & Cyclization

  • Action: Introduce 15.0 mmol of hexamethyldisilazane (HMDS) or anhydrous ammonia directly into the activated mixture. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Causality: The amine nucleophile attacks the activated sulfoxide to form the [3]. The subsequent Wittig-like cyclization is thermodynamically driven by the formation of the stable aromatic benzo[d]isothiazole core. The pre-organized geometry of the sulfinimide physically forces the nitrogen into proximity with the cyclization site, overcoming the steric bulk of the 4-bromo substituent.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the intermediate mass is fully consumed and the product peak corresponding to [M+H]+ 228.0 (for C8H6BrNS) plateaus[1].

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any residual oxidant. Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, gradient elution) to yield the pure product.

References

  • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update". Arkivoc / Lirias KU Leuven. Available at:[Link]

  • Houmia, I. et al. "A Comprehensive Review on Recent advances in Synthesis & Pharmacotherapeutic potential of Benzothiazoles". ResearchGate. Available at: [Link]

  • "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry". National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

A Comparative Guide to the Inhibitory Potency of Methyl vs. Trifluoromethyl Substituted Benzo[d]isothiazoles

This guide provides a deep comparative analysis of substituting a methyl (-CH3) group versus a trifluoromethyl (-CF3) group on the benzo[d]isothiazole scaffold. As a privileged heterocyclic structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a deep comparative analysis of substituting a methyl (-CH3) group versus a trifluoromethyl (-CF3) group on the benzo[d]isothiazole scaffold. As a privileged heterocyclic structure in medicinal chemistry, benzo[d]isothiazole derivatives are core components in a range of therapeutics, including antipsychotics and potent enzyme inhibitors.[1][2] The choice of substituent is a critical decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This document will dissect the fundamental differences between the -CH3 and -CF3 moieties and provide a practical, experimental framework for researchers to evaluate these differences empirically.

The Rationale: Why Compare -CH3 and -CF3?

In drug discovery, the strategic substitution of a methyl group with a trifluoromethyl group is a common tactic to modulate a lead compound's properties. While often considered bioisosteres, their effects are far from interchangeable.[3][4] A statistical analysis of over 28,000 compound pairs revealed that replacing -CH3 with -CF3 does not improve bioactivity on average, yet in specific, context-dependent cases (approximately 9% of the time), it can boost activity by an order of magnitude or more.[4] Understanding the physicochemical drivers behind these differences is key to rationally designing more effective inhibitors.

  • Electronic Effects: The methyl group is weakly electron-donating, whereas the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] This stark electronic difference alters the electron density of the entire benzo[d]isothiazole ring system, which can dramatically change non-covalent interactions (e.g., hydrogen bonds, cation-π, or halogen bonds) within a target's binding pocket.[4][6]

  • Lipophilicity: The -CF3 group is significantly more lipophilic than the -CH3 group.[5] This increased lipophilicity can enhance membrane permeability and improve binding affinity through greater hydrophobic interactions, but may also lead to higher plasma protein binding and off-target effects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to the carbon-hydrogen bond. Consequently, a -CF3 group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic fate for methyl groups.[7] Introducing a -CF3 group can therefore block a key metabolic pathway, increasing the compound's half-life.

  • Steric Profile: While historically considered much larger, the van der Waals volume of a -CF3 group is now understood to be sterically closer to an ethyl or isopropyl group than a methyl group.[3] This size difference can be a critical determinant for fitting into a sterically constrained active site.

Experimental Design: A Head-to-Head Comparison Workflow

To empirically determine the impact of these substituents, a structured experimental plan is essential. We propose a workflow targeting Caspase-3, a critical executioner enzyme in the apoptotic pathway. Benzo[d]isothiazole derivatives have been identified as modulators of this enzyme family, making it a relevant target for this comparative study.[8]

Synthesis of Substituted Benzo[d]isothiazoles

The synthesis of the target compounds—for instance, 6-methyl-benzo[d]isothiazole and 6-trifluoromethyl-benzo[d]isothiazole derivatives—can be achieved through established multi-step synthetic routes. A common approach involves the construction of the isothiazole ring from a pre-functionalized benzene precursor.[1][2][9]

G cluster_synthesis Synthetic Workflow start Substituted Aniline (e.g., 4-methylaniline or 4-(trifluoromethyl)aniline) step1 Thiocyanation (e.g., KSCN, Br2) start->step1 step2 Cyclization to form 2-Amino-6-substituted-benzothiazole step1->step2 step3 Further Functionalization (e.g., Amide coupling, etc.) step2->step3 product_CH3 Final Methyl-Substituted Benzo[d]isothiazole Inhibitor step3->product_CH3 product_CF3 Final Trifluoromethyl-Substituted Benzo[d]isothiazole Inhibitor step3->product_CF3

Caption: General synthetic workflow for preparing substituted benzo[d]isothiazole analogs.

Protocol: General Synthesis of 2-Amino-6-substituted-benzothiazole [10][11]

  • Dissolution: Dissolve the starting aniline (e.g., 4-methylaniline or 4-(trifluoromethyl)aniline) and potassium thiocyanate in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Bromination: Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Stirring: Stir the reaction mixture at room temperature for 10-12 hours.

  • Quenching: Pour the mixture into ice water.

  • Neutralization: Neutralize with a suitable base (e.g., ammonia solution) to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-6-substituted-benzothiazole intermediate, which can be carried forward for further functionalization.

Biological Evaluation: In Vitro Caspase-3 Inhibition Assay

The most direct measure of inhibitory potency is the half-maximal inhibitory concentration (IC50). A fluorometric assay using a specific Caspase-3 substrate provides a robust and high-throughput method for determining this value.

G cluster_bioassay Biological Screening Cascade plate Prepare 96-well plate with serial dilutions of test compounds (CH3 vs. CF3 analogs) enzyme Add recombinant human Caspase-3 enzyme to each well plate->enzyme incubate1 Pre-incubate at 37°C (allows compound-enzyme binding) enzyme->incubate1 substrate Add fluorogenic substrate (e.g., Ac-DEVD-AMC) incubate1->substrate incubate2 Incubate at 37°C (allows for enzymatic reaction) substrate->incubate2 read Measure fluorescence intensity (Excitation: ~360nm, Emission: ~460nm) incubate2->read analyze Calculate % Inhibition and determine IC50 values read->analyze

Caption: Workflow for determining IC50 values in a Caspase-3 inhibition assay.

Protocol: Fluorometric Caspase-3 Inhibition Assay

  • Compound Preparation: Prepare stock solutions of the methyl- and trifluoromethyl-substituted benzo[d]isothiazoles in 100% DMSO. Perform serial dilutions in assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5) to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Plate Setup: Add 2 µL of each diluted compound to wells of a black, flat-bottom 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 48 µL of assay buffer containing recombinant human Caspase-3 to each well to achieve a final concentration appropriate for the assay window.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to all wells to achieve a final concentration near its Km value.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The quantitative results from the inhibition assay should be summarized for clear comparison.

Table 1: Comparative Inhibitory Potency against Caspase-3

Compound IDSubstituent at C-6IC50 (µM)
BITZ-CH3 -CH3Experimental Value
BITZ-CF3 -CF3Experimental Value
Staurosporine (Control Inhibitor)Experimental Value

Interpreting the Results:

  • Scenario 1: BITZ-CF3 shows a significantly lower IC50 (higher potency). This is a common outcome in structure-activity relationship (SAR) studies.[12] The enhanced potency could be attributed to:

    • Favorable Interactions: The strong electron-withdrawing nature of the -CF3 group may form favorable dipole-dipole or orthogonal multipolar interactions with residues in the active site.[4]

    • Increased Lipophilicity: The -CF3 analog may have a longer residence time in the hydrophobic active site, leading to more potent inhibition.

  • Scenario 2: BITZ-CH3 shows a significantly lower IC50 (higher potency). This result would suggest:

    • Steric Hindrance: The active site may be too small to comfortably accommodate the larger -CF3 group, leading to a steric clash that weakens binding.

    • Electronic Requirements: The target may favor an electron-donating group at that position for optimal binding, potentially through interactions with an electron-deficient region of the protein.

  • Scenario 3: Both compounds have similar IC50 values. This would indicate that for this specific binding pocket, the electronic and steric differences between -CH3 and -CF3 at the C-6 position are not critical drivers of binding affinity.

Conclusion

The choice between a methyl and a trifluoromethyl substituent on a benzo[d]isothiazole scaffold is a nuanced decision with profound implications for inhibitory potency and overall drug-like properties. The -CF3 group offers potential advantages in metabolic stability and can significantly enhance potency through strong electronic and hydrophobic interactions.[5][13] However, its larger size and powerful electron-withdrawing nature can also be detrimental to binding, depending on the specific topology and electrostatic environment of the target's active site.[4][12] The provided experimental framework offers a robust, self-validating system for researchers to empirically test these effects. By directly comparing the IC50 values of meticulously synthesized analog pairs, drug development professionals can make data-driven decisions, accelerating the journey from a promising scaffold to a potent and selective clinical candidate.

References

  • Lai, C., Li, H., Liu, Y., Zhang, Y., & Liu, A. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & medicinal chemistry letters, 24(15), 3537–3540. [Link]

  • Wang, Z., Wang, J., Cheng, M., & Song, Z. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic chemistry, 123, 105769. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. [Link]

  • Pflimlin, T., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(7), 808-813. [Link]

  • Ruccia, F., et al. (2019). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Deng, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6138-6149. [Link]

  • Jako, E., & Tork, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Preprints.org. [Link]

  • Rauf, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Zhang, H., et al. (2018). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. RSC Advances, 8(3), 1361-1372. [Link]

  • Jetha, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Jako, E., & Tork, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Gupta, A. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. [Link]

  • Reddy, T., et al. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 16(43), 8291-8295. [Link]

  • Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5236-5242. [Link]

  • Algethami, F., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(17), 5214. [Link]

  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole: An Analysis of Proposed Methodologies

For the Attention Of: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two proposed, robust synthetic methodologies for obtaining 4-Bromo-3-methylbenzo[d]isothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two proposed, robust synthetic methodologies for obtaining 4-Bromo-3-methylbenzo[d]isothiazole. As a Senior Application Scientist, my objective is to present a nuanced analysis that extends beyond mere procedural steps, focusing on the underlying chemical principles, potential challenges, and critical parameters that influence reproducibility. The benzo[d]isothiazole scaffold is of significant interest in medicinal chemistry, and the targeted 4-bromo-3-methyl derivative represents a key intermediate for further functionalization. Due to the limited availability of specific published protocols for this exact molecule, this guide will detail two scientifically sound, proposed synthetic routes, drawing upon established transformations in heterocyclic chemistry.

Introduction to 4-Bromo-3-methylbenzo[d]isothiazole

The benzo[d]isothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position and a methyl group at the 3-position offers a unique combination of steric and electronic properties, making 4-Bromo-3-methylbenzo[d]isothiazole a valuable building block for generating novel chemical entities. The bromine atom provides a handle for further cross-coupling reactions, while the methyl group can influence the molecule's conformation and metabolic stability. This guide will explore two distinct strategies for the synthesis of this target compound, providing a framework for its reproducible preparation in a laboratory setting.

Method 1: Synthesis via Bromination of 3-Methylbenzo[d]isothiazole

This approach involves the initial construction of the 3-methylbenzo[d]isothiazole core, followed by a regioselective electrophilic bromination. This is a classical and often reliable strategy for the functionalization of heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 3-Methylbenzo[d]isothiazole

A plausible route to 3-methylbenzo[d]isothiazole involves the cyclization of an appropriate precursor, such as 2-mercaptopropiophenone, in the presence of an ammonia source.

  • Materials: 2-Mercaptopropiophenone, Hydroxylamine-O-sulfonic acid, Methanol.

  • Procedure:

    • To a solution of 2-mercaptopropiophenone (1.0 eq) in methanol (0.2 M), add hydroxylamine-O-sulfonic acid (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methylbenzo[d]isothiazole.

Step 2: Bromination of 3-Methylbenzo[d]isothiazole

  • Materials: 3-Methylbenzo[d]isothiazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-methylbenzo[d]isothiazole (1.0 eq) in acetonitrile (0.1 M).

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-Bromo-3-methylbenzo[d]isothiazole.

Workflow Diagram

Method_1_Workflow cluster_0 Step 1: Synthesis of 3-Methylbenzo[d]isothiazole cluster_1 Step 2: Bromination A 2-Mercaptopropiophenone B Hydroxylamine-O-sulfonic acid Methanol, RT A->B Reaction C 3-Methylbenzo[d]isothiazole B->C Workup & Purification D 3-Methylbenzo[d]isothiazole E NBS Acetonitrile, 0 °C to RT D->E Reaction F 4-Bromo-3-methylbenzo[d]isothiazole E->F Workup & Purification

Caption: Synthetic workflow for Method 1.

Reproducibility Analysis
  • Causality Behind Experimental Choices: The choice of hydroxylamine-O-sulfonic acid in Step 1 provides a source of "NH2+" for the cyclization reaction. In Step 2, N-Bromosuccinimide is selected as a mild and selective brominating agent for electron-rich aromatic systems. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Trustworthiness and Self-Validation: The progress of each step should be meticulously monitored by TLC to ensure complete conversion and identify any side products. The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Potential Challenges: The regioselectivity of the bromination in Step 2 is a critical factor. While the 4-position is electronically favored for electrophilic attack, over-bromination or bromination at other positions could occur. Careful control of stoichiometry and temperature is crucial.

Method 2: Synthesis via Cyclization of a Brominated Precursor

This strategy involves the synthesis of a pre-brominated aromatic precursor, which is then cyclized to form the target 4-Bromo-3-methylbenzo[d]isothiazole. This approach can offer better control over the final substitution pattern.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromotoluene

  • Materials: 2-Amino-toluene (o-toluidine), Acetic Anhydride, Bromine, Acetic Acid, Hydrochloric Acid.

  • Procedure:

    • Protect the amino group of o-toluidine by acetylation with acetic anhydride.

    • Dissolve the resulting N-acetyl-o-toluidine in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 10-15 °C).

    • After the addition is complete, stir the mixture for an additional 1-2 hours.

    • Pour the reaction mixture into ice water to precipitate the brominated acetanilide.

    • Filter the solid and deprotect the amino group by heating with aqueous hydrochloric acid.

    • Neutralize the solution to precipitate 2-amino-6-bromotoluene and purify by recrystallization.

Step 2: Synthesis of 4-Bromo-3-methylbenzo[d]isothiazole

  • Materials: 2-Amino-6-bromotoluene, Sodium Nitrite, Sulfur Dioxide, Copper(I) Chloride.

  • Procedure (via a modified Sandmeyer-type reaction):

    • Diazotize 2-amino-6-bromotoluene with sodium nitrite in the presence of a strong acid (e.g., H₂SO₄/AcOH) at 0-5 °C.

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

    • Allow the reaction to proceed at a controlled temperature, often with gentle warming, until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-Bromo-3-methylbenzo[d]isothiazole.

Workflow Diagram

Method_2_Workflow cluster_0 Step 1: Synthesis of 2-Amino-6-bromotoluene cluster_1 Step 2: Cyclization A o-Toluidine B 1. Ac₂O 2. Br₂/AcOH 3. HCl, heat A->B Reaction Sequence C 2-Amino-6-bromotoluene B->C Workup & Purification D 2-Amino-6-bromotoluene E 1. NaNO₂, H⁺ 2. SO₂, CuCl D->E Diazotization & Cyclization F 4-Bromo-3-methylbenzo[d]isothiazole E->F Workup & Purification

Caption: Synthetic workflow for Method 2.

Reproducibility Analysis
  • Causality Behind Experimental Choices: The protection of the amino group in Step 1 is necessary to prevent side reactions during bromination and to direct the bromine to the desired ortho position. The Sandmeyer-type reaction in Step 2 is a well-established method for converting an amino group to various functionalities, and in this modified version, it is used to introduce the sulfur atom and effect cyclization.

  • Trustworthiness and Self-Validation: The purity of the intermediate 2-amino-6-bromotoluene is critical for the success of the second step. The diazotization reaction must be performed at low temperatures to prevent the decomposition of the diazonium salt. The final product should be rigorously characterized to confirm its structure.

  • Potential Challenges: The bromination in Step 1 may yield a mixture of isomers, requiring careful purification. The diazotization and subsequent reaction in Step 2 can be sensitive to reaction conditions, and yields can be variable. The handling of sulfur dioxide requires appropriate safety precautions.

Comparative Analysis of Proposed Methods

ParameterMethod 1: Bromination of Pre-formed RingMethod 2: Cyclization of Brominated Precursor
Overall Strategy Late-stage functionalizationEarly-stage functionalization
Number of Steps 2 (from 2-mercaptopropiophenone)2 (from 2-amino-6-bromotoluene)
Key Challenge Regioselectivity of brominationIsomer separation during bromination of precursor; sensitive diazotization step
Potential for Scale-up Generally good, provided selectivity is highCan be challenging due to the handling of diazonium salts and SO₂
Reagent Availability Starting materials are commercially availableStarting materials are commercially available
Safety Considerations N-Bromosuccinimide is a lachrymatorBromine is corrosive and toxic; Diazonium salts can be explosive; SO₂ is a toxic gas

Recommendations

For researchers seeking a potentially more straightforward and higher-yielding route, Method 1 is recommended as the initial approach. The late-stage bromination is often a high-yielding reaction, and the purification of the final product may be less complex than the separation of brominated isomers in Method 2. However, if the regioselectivity of the bromination in Method 1 proves to be problematic, Method 2 offers a more controlled, albeit potentially more technically demanding, alternative. The choice between the two methods will ultimately depend on the specific expertise and resources available in the laboratory.

References

    • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Operational Handling and Disposal of 4-Bromo-3-methylbenzo[d]isothiazole

As drug development and synthetic chemistry advance, researchers frequently handle complex heterocyclic compounds that require rigorous safety and logistical oversight. 4-Bromo-3-methylbenzo[d]isothiazole is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, researchers frequently handle complex heterocyclic compounds that require rigorous safety and logistical oversight. 4-Bromo-3-methylbenzo[d]isothiazole is a highly specialized intermediate utilized in pharmaceutical synthesis. Due to its unique molecular architecture—combining a halogen (bromine) with a sulfur-nitrogen heteroaromatic ring—this compound presents specific environmental and toxicological hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, emergency containment, and EPA-compliant disposal of this compound.

Chemical Identity & Hazard Rationale

To safely manage any chemical, one must first understand the causality behind its toxicity. The hazards associated with 4-Bromo-3-methylbenzo[d]isothiazole are directly linked to its structural components[1]:

  • The Isothiazole Ring: Isothiazolinones and their derivatives are highly electrophilic. They readily interact with biological thiols and amines, making them potent skin sensitizers and severe aquatic toxins[2].

  • The Bromine Substituent: The presence of a halogen atom strictly categorizes this compound as a Halogenated Organic Compound . This classification dictates its entire lifecycle, particularly its end-of-life disposal, as halogens generate highly corrosive acids upon combustion[3].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name 4-Bromo-3-methylbenzo[d]isothiazole
CAS Number 75607-89-5
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Primary Hazards Skin sensitization, Aquatic toxicity, Eye irritation
Combustion Byproducts Hydrobromic acid (HBr), Sulfur oxides (SOx), Nitrogen oxides (NOx), Carbon monoxide (CO)
EPA Waste Category Halogenated Organic Waste

Standard Operating Procedure: Handling & Storage

Because the compound can generate localized dust or aerosols that irritate the respiratory tract, all handling must be strictly controlled.

Table 2: Required PPE Specifications
Equipment TypeSpecification & Rationale
Gloves Double-layered Nitrile (EN 374 compliant). Rationale: Prevents dermal penetration of electrophilic sensitizers.
Eye Protection Tight-fitting chemical safety goggles. Rationale: Protects against aerosolized micro-particles.
Respirator N95 or P100 particulate respirator (if handled outside a hood). Rationale: Mitigates inhalation of halogenated dust.
Body Flame-resistant laboratory coat and closed-toe shoes.
Step-by-Step Handling Methodology
  • Preparation: Verify that the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm). Do not handle the compound on an open bench.

  • Dispensing: Use anti-static, non-sparking spatulas to weigh the solid. Because electrostatic discharge can ignite fine organic dust, ensure the balance is properly grounded[4].

  • Transfer: Transfer the compound directly into a sealed reaction vessel before removing it from the fume hood.

  • Storage: Store the primary container tightly closed in a cool, dry, and well-ventilated flammable storage cabinet. Keep it isolated from strong oxidizing agents and strong bases, which can trigger exothermic degradation[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic containment is required to prevent environmental contamination. Isothiazole derivatives are highly toxic to aquatic life; therefore, preventing the compound from entering municipal drains is the absolute highest priority[2].

SpillResponse Spill Accidental Spill Detected Assess Assess Scale & Evacuate Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Absorb Absorb with Inert Media (Sand/Silica) Contain->Absorb Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Step-by-step emergency spill containment and recovery workflow.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess if the spill is manageable (e.g., < 100g) or requires external HazMat intervention.

  • Don Advanced PPE: Upgrade to a half-face respirator with organic vapor/particulate cartridges before approaching the spill.

  • Containment: Surround the spill perimeter with an inert absorbent barrier (e.g., dry sand or vermiculite). Never use combustible materials like paper towels, as halogenated compounds can react unpredictably with organic media[2].

  • Collection: Carefully sweep the inert absorbent and the spilled chemical using a non-sparking brush and dustpan. Avoid aggressive sweeping to prevent dust formation.

  • Isolation: Transfer the collected debris into a high-density polyethylene (HDPE) waste container with a secure lid. Label it immediately as "Hazardous Spill Debris - Halogenated."

EPA-Compliant Disposal & Incineration Strategy

The disposal of 4-Bromo-3-methylbenzo[d]isothiazole is heavily regulated. It must never be sewered, landfilled, or mixed with general non-halogenated solvent waste.

Mixing halogenated waste with standard organic waste (like ethanol or acetone) not only violates EPA segregation protocols but drastically increases disposal costs. Halogenated waste requires specialized high-temperature destruction to manage corrosive halogens[3].

WasteRouting Start Halogenated Waste Generated Segregate Segregate from Non-Halogenated Solvents Start->Segregate Label Label: EPA Toxicity Characteristic Segregate->Label Store Store in Vented Cabinet < 75% Capacity Label->Store Transport Licensed Waste Carrier Pickup Store->Transport Incinerate Rotary Kiln Incineration Transport->Incinerate Scrub Caustic Flue Gas Scrubbing (Neutralize HBr/SOx) Incinerate->Scrub

EPA-compliant halogenated waste disposal and incineration routing.

Step-by-Step Disposal Methodology
  • Waste Segregation: Place all residual compound, contaminated packaging, and reaction byproducts into a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined). Ensure the container is filled to no more than 75% capacity to allow for vapor expansion[6].

  • EPA Labeling: Affix a standardized Hazardous Waste label. Clearly denote the contents as "Halogenated Organic Waste" and list the specific hazards (Toxic, Environmental Hazard).

  • Storage: Store the waste container in a designated, secondary-contained hazardous waste accumulation area.

  • Licensed Transport: Contract a licensed hazardous waste destruction facility.

  • Destruction via Incineration (Causality): The facility will process the waste using controlled rotary kiln incineration . Because the combustion of 4-Bromo-3-methylbenzo[d]isothiazole yields highly toxic Hydrobromic acid (HBr) and Sulfur oxides (SOx), the incinerator must be equipped with a caustic flue gas scrubber [7]. The alkaline scrubber neutralizes the acidic gases before they can be released into the atmosphere, ensuring complete environmental compliance[4].

References

  • "Laboratory Hazardous Waste Management Guide", UTIA Safety Office. URL: [Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Advanced Operational Guide: PPE and Handling Protocols for 4-Bromo-3-methylbenzo[d]isothiazole

4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) is a highly reactive halogenated heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. While it offers unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Bromo-3-methylbenzo[d]isothiazole (CAS: 75607-89-5) is a highly reactive halogenated heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. While it offers unique structural properties for drug discovery, its benzisothiazole core presents significant occupational hazards, notably severe skin sensitization, respiratory irritation, and acute aquatic toxicity[3]. This guide provides drug development professionals with a self-validating, causally-driven operational framework for handling this compound safely.

The Causality of Hazard: Why Standard PPE Fails

To design an effective Personal Protective Equipment (PPE) strategy, one must understand the molecular behavior of the compound. The benzisothiazole pharmacophore contains a highly electrophilic sulfur-nitrogen (S-N) bond. Upon contact with the skin, biological nucleophiles—specifically the thiol groups of cysteine residues in epidermal proteins—cleave this S-N bond. This covalent modification (haptenation) triggers a robust immune response, leading to allergic contact dermatitis.

Furthermore, the addition of the bromine atom at the 4-position and a methyl group at the 3-position significantly increases the molecule's lipophilicity (LogP). This high lipophilicity accelerates its penetration through standard porous glove materials like latex. Consequently, chemical-resistant barriers are not just recommended; they are an absolute mechanistic requirement to prevent systemic absorption and sensitization[4].

Quantitative Hazard Data & PPE Specifications

The following table synthesizes the hazard profile of halogenated benzisothiazoles and maps them to specific, mandatory PPE requirements[4].

Hazard Class (GHS)Mechanistic CauseMandatory PPE Specification
Skin Irritation / Sensitization (Cat 2) S-N bond haptenation with skin proteins; enhanced dermal penetration via bromination.Hands: Double-gloved Nitrile (min 0.12mm thickness) or Neoprene.Body: Tyvek® lab coat or impermeable apron.
Serious Eye Irritation (Cat 2A) Corrosive interaction with ocular mucosa.Eyes: Snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1+).
Respiratory Irritation (STOT SE 3) Volatilization of micro-particulates during transfer.Respiratory: Handled exclusively inside a Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.
Aquatic Toxicity (Chronic) Halogenated heteroaromatic persistence in water systems.Disposal: Dedicated halogenated solid waste containers. No sink disposal.

Operational Workflow Diagram

Below is the logical flow for processing 4-Bromo-3-methylbenzo[d]isothiazole, ensuring containment from pre-weighing to disposal.

G A 1. PPE Verification (Double Nitrile, Goggles) B 2. Fume Hood Setup (Face Velocity >0.5 m/s) A->B C 3. Compound Transfer & Weighing B->C D Spill Occurred? C->D E 4a. Decontamination (Alkaline/Reducing Wash) D->E Yes F 4b. Standard Processing (Reaction Setup) D->F No G 5. Halogenated Waste Incineration E->G F->G

Operational workflow for handling 4-Bromo-3-methylbenzo[d]isothiazole, from PPE to disposal.

Step-by-Step Methodology: Safe Handling & Weighing Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

  • Step 1: Environmental Control Setup

    • Action: Activate the chemical fume hood and clear all non-essential equipment to prevent turbulent airflow. Place an anti-static weighing boat on the balance.

    • Validation: Verify the hood's digital monitor reads a face velocity between 0.4 m/s and 0.6 m/s. A tissue taped to the sash should pull steadily inward without erratic fluttering.

  • Step 2: PPE Donning Sequence

    • Action: Don standard lab attire, followed by indirect-vented goggles. Apply a base layer of nitrile gloves, pull the lab coat cuffs over the base layer, and don a second outer layer of extended-cuff nitrile gloves.

    • Validation: Perform a visual stretch test on the outer gloves. Clench fists to ensure no micro-tears or exposed skin are visible at the wrists.

  • Step 3: Compound Transfer

    • Action: Using a grounded, static-free micro-spatula, transfer the crystalline solid from its primary container to the weighing boat[2]. Keep the compound container as close to the balance as possible to minimize transit distance.

    • Validation: The balance reading must stabilize within 3 seconds. If the reading drifts continuously, static charge or draft interference is present; engage the anti-static bar and lower the sash.

  • Step 4: Securing the Reagent

    • Action: Cap the primary container immediately after transfer. Wipe the exterior of the container with a solvent-dampened (e.g., ethanol) lint-free wipe before removing it from the hood.

    • Validation: Visual inspection of the primary container's threads confirms no residual powder is trapped, ensuring a hermetic seal.

Step-by-Step Methodology: Decontamination & Disposal Plan

Because benzisothiazoles are highly toxic to aquatic environments[5][6], rigorous disposal and spill response protocols are mandatory.

  • Step 1: Spill Containment (If applicable)

    • Action: In the event of a solid spill, do not sweep dry. Lightly mist the spill area with a 10% sodium hypochlorite (bleach) or alkaline solution to suppress dust and initiate oxidative cleavage of the benzisothiazole ring.

    • Validation: The powder should appear damp and clumped, with zero visible aerosolization when disturbed.

  • Step 2: Mechanical Removal

    • Action: Use absorbent pads to collect the dampened material. Place all contaminated pads, wipes, and the outer layer of your gloves into a dedicated, sealable hazardous waste bag inside the fume hood.

    • Validation: The spill surface must pass a visual inspection under bright light, showing no crystalline residue.

  • Step 3: Halogenated Waste Segregation

    • Action: Transfer the sealed bag into a rigid, clearly labeled "Halogenated Organic Solid Waste" container. Do not mix with non-halogenated waste, as the incineration temperatures required for brominated compounds are significantly higher to prevent toxic dioxin formation.

    • Validation: The waste log is immediately updated with the exact mass of 4-Bromo-3-methylbenzo[d]isothiazole disposed of, ensuring compliance with institutional and local environmental regulations.

References

Sources

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